5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZWHPBPXYQOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395541 | |
| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-51-0 | |
| Record name | 5-(4-Fluorophenyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid
This guide provides a comprehensive technical overview of a robust and widely applicable synthetic pathway for 5-(4-fluorophenyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful synthesis and troubleshoot potential issues.
Introduction
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The specific target of this guide, this compound, incorporates a fluorophenyl moiety, a common bioisostere for a phenyl group, which can enhance metabolic stability and binding affinity to biological targets. The carboxylic acid functionality provides a handle for further derivatization, making it a valuable building block in the synthesis of more complex drug candidates.
This document outlines a well-established, three-step synthetic sequence commencing with the Claisen condensation to form a key β-ketoester intermediate, followed by the construction of the isoxazole ring via a Gould-Jacobs type reaction, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through the following three-stage process:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl (4-fluorobenzoyl)acetate (Intermediate 1)
The cornerstone of this synthesis is the preparation of the β-ketoester, ethyl (4-fluorobenzoyl)acetate. This is achieved via a Claisen condensation reaction between 4-fluorobenzoyl chloride and the potassium salt of monoethyl malonate.
Mechanism and Rationale
The reaction proceeds through the acylation of the malonate enolate by the acyl chloride. The use of potassium ethyl malonate is advantageous as it is a readily prepared and stable salt. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine and a Lewis acid such as magnesium chloride. The magnesium chloride acts as a chelating agent, enhancing the acidity of the α-proton of the malonate and facilitating the reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Potassium ethyl malonate | 170.21 | 23.8 g | 0.14 |
| 4-Fluorobenzoyl chloride | 158.56 | 15.9 g | 0.10 |
| Anhydrous Magnesium Chloride | 95.21 | 6.0 g | 0.063 |
| Triethylamine | 101.19 | 35.4 g | 0.35 |
| Dichloromethane | - | 200 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add potassium ethyl malonate (23.8 g, 0.14 mol) and anhydrous magnesium chloride (6.0 g, 0.063 mol) to dichloromethane (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (35.4 g, 0.35 mol) to the stirred suspension.
-
Add a solution of 4-fluorobenzoyl chloride (15.9 g, 0.10 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (100 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-fluorobenzoyl)acetate. The product is often used in the next step without further purification.
Part 2: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (Intermediate 3)
This stage involves the construction of the isoxazole ring. The β-ketoester (Intermediate 1) is first reacted with triethyl orthoformate and acetic anhydride to form an activated enol ether intermediate, which is then cyclized with hydroxylamine.[1][2]
Mechanism and Rationale
The reaction of the β-ketoester with triethyl orthoformate in the presence of acetic anhydride forms an ethyl ethoxymethylene intermediate (Intermediate 2). Acetic anhydride acts as a water scavenger, driving the reaction to completion. This intermediate then undergoes a cyclocondensation reaction with hydroxylamine. The nitrogen of hydroxylamine attacks the β-carbon of the double bond, and the oxygen of the hydroxylamine attacks the ketone carbonyl, followed by dehydration to form the stable aromatic isoxazole ring. This method provides high regioselectivity for the 5-substituted isoxazole.[1]
Caption: Formation of the isoxazole ring from the β-ketoester.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ethyl (4-fluorobenzoyl)acetate (crude) | 210.19 | ~21.0 g | ~0.10 |
| Triethyl orthoformate | 148.20 | 22.2 g | 0.15 |
| Acetic anhydride | 102.09 | 20.4 g | 0.20 |
| Hydroxylamine hydrochloride | 69.49 | 8.3 g | 0.12 |
| Sodium acetate | 82.03 | 9.8 g | 0.12 |
| Ethanol | - | 150 mL | - |
| Water | - | - | - |
Procedure:
-
In a 250 mL flask, combine the crude ethyl (4-fluorobenzoyl)acetate (~21.0 g, ~0.10 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.20 mol).
-
Heat the mixture at 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by observing the distillation of ethyl acetate.
-
After cooling to room temperature, remove the excess volatile reactants under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate (Intermediate 2).
-
In a separate 500 mL flask, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in ethanol (150 mL) and water (20 mL).
-
Add the crude Intermediate 2 to the hydroxylamine solution at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the volume of ethanol by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-water (200 mL). The product, ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol/water.
Part 3: Synthesis of this compound (Target Molecule)
The final step is the saponification of the ethyl ester (Intermediate 3) to the desired carboxylic acid.
Mechanism and Rationale
This is a standard base-catalyzed hydrolysis of an ester. A strong base, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid. Using a mixture of ethanol and water as the solvent ensures the solubility of both the ester and the hydroxide salt.[1]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate | 249.22 | 24.9 g | 0.10 |
| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (24.9 g, 0.10 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the final product.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and high-yielding synthetic transformations. The progress of each step can be reliably monitored by standard analytical techniques such as thin-layer chromatography. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis. The expected spectral data should be consistent with the proposed structures. For instance, the disappearance of the ethyl ester signals (a quartet and a triplet) in the ¹H NMR spectrum after hydrolysis confirms the formation of the carboxylic acid.
References
- U.S. Patent US20030139606A1, "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide," published July 24, 2003.
- Patent CN102249922A, "Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)
-
Organic Syntheses, Coll. Vol. 6, p.620 (1988); Vol. 53, p.59 (1973). [Link]
-
Wikipedia. Triethyl orthoformate. [Link]
- U.S. Patent US2824121A, "Process for preparation of oxy alkylidene compounds," published February 18, 1958.
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An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Substituted Isoxazole Carboxylic Acids
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their utility stems from their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of a fluorophenyl group can further enhance the pharmacokinetic properties of these molecules.[2] This guide provides a comprehensive overview of the physicochemical properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, offering a framework for researchers and drug development professionals working with this and related molecular architectures.
Molecular Structure and Properties
The foundational characteristics of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₃ | [3] |
| Molecular Weight | 221.18 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 197-203 °C | [4][5] |
| Solubility | Soluble in Methanol | [6] |
| Storage | 2-8°C, sensitive to light and moisture | [7][8] |
Synthesis Pathway
The synthesis of isoxazole-4-carboxylic acids generally involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by functional group manipulations. While a specific synthesis for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is not detailed in the available literature, a general and robust method for creating the isoxazole-4-carboxylic acid core is well-established. A representative synthetic pathway for a related compound, 5-methylisoxazole-4-carboxylic acid, involves the hydrolysis of its corresponding ethyl ester.[9]
A plausible synthetic route for phenyl-substituted isoxazole-4-carboxylic acids can be conceptualized as a multi-step process, beginning with the appropriate precursors. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of such compounds.
Caption: Generalized workflow for the synthesis and characterization of isoxazole-4-carboxylic acids.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid (A Representative Method)
This protocol is adapted from a known procedure for a related compound and serves as a foundational method.[9]
-
Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine crude ethyl 5-methyl-4-isoxazolecarboxylate (40.0 g) and a 60% sulfuric acid solution (44 g).
-
Hydrolysis: Heat the mixture to 85°C. Continuously distill off the ethanol generated during the reaction.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is no longer detectable.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain the purified 5-methylisoxazole-4-carboxylic acid.
Spectroscopic and Analytical Characterization
A crucial aspect of drug development is the unambiguous structural confirmation and purity assessment of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would show characteristic signals for the aromatic protons of the fluorophenyl group and the isoxazole ring proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Would provide information on the carbon skeleton, with distinct signals for the carboxylic acid carbon, the isoxazole ring carbons, and the carbons of the fluorophenyl group. The carbon atoms attached to the fluorine would exhibit splitting.
-
¹⁹F NMR: Would show a signal corresponding to the fluorine atom on the phenyl ring, providing information about its chemical environment.
The interpretation of NMR spectra can be aided by computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, to compare experimental and calculated chemical shifts.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoxazole-4-carboxylic acid would be expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption |
| C=N (Isoxazole Ring) | ~1600 | Medium to strong absorption |
| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Physicochemical Properties
Solubility
The solubility of a compound in various solvents is a critical parameter, influencing its formulation and bioavailability. The carboxylic acid moiety suggests some polarity, while the fluorophenyl and isoxazole rings contribute to its lipophilicity. A systematic solubility study would involve determining the concentration of a saturated solution in a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, ethanol).
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group. This is a crucial parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa can be determined experimentally by potentiometric titration or UV-Vis spectroscopy. For carboxylic acids, the pKa is typically in the range of 3-5.
The following diagram outlines the workflow for determining the pKa of an isoxazole-4-carboxylic acid.
Caption: Workflow for the experimental determination of the pKa value.
Biological and Pharmacological Context
The isoxazole scaffold is a well-known pharmacophore with a broad range of biological activities.[1] Derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antibacterial agents. The presence of the 4-fluorophenyl substituent can enhance metabolic stability and binding affinity to biological targets. Further research into the biological activity of this compound would likely involve screening against a panel of relevant enzymes or receptors to identify its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a close analogue of the less-documented this compound. The methodologies and data presented herein offer a robust framework for the synthesis, characterization, and evaluation of this important class of compounds. For drug development professionals and researchers, a thorough understanding of these physicochemical properties is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. It is imperative that the properties of this compound be experimentally determined to validate the predictions made based on its analogue.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Hughes, D. L. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460.
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
- Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183.
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]
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- 7. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD). The guide meticulously examines the molecule's intramolecular geometry and the intricate supramolecular architecture governed by robust hydrogen bonding and other non-covalent interactions. By explaining the causality behind the experimental protocols and interpreting the structural data, this document serves as a vital resource for researchers in crystallography, medicinal chemistry, and drug development, highlighting how a deep understanding of solid-state structure informs the rational design of pharmaceutical materials with optimized physicochemical properties.
Introduction: The Significance of Isoxazoles and Crystal Structure in Drug Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The incorporation of a fluorine atom, as in this compound, can further enhance pharmacokinetic properties such as metabolic stability and membrane permeability.
Understanding the three-dimensional arrangement of atoms in the solid state is paramount in modern drug development. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. Furthermore, the ability of a molecule to crystallize in multiple forms, a phenomenon known as polymorphism, has profound implications for a drug's bioavailability and manufacturability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, high-resolution insight into the atomic arrangement within a crystal lattice.[6] This guide provides a detailed walkthrough of the structural analysis of the title compound, from material synthesis to the final interpretation of its crystal packing.
Experimental Methodology
Synthesis and Crystallization
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. While various synthetic routes to isoxazole derivatives exist, a common approach involves the cyclization of appropriate precursors.[2][5] For the purpose of this guide, we will consider a generalized, multi-step synthesis common for this class of compounds.
Experimental Protocol: Synthesis
-
Step A: Ester Formation: Reacting an appropriate β-ketoester with a formylating agent to create an enol intermediate.
-
Step B: Cyclization: The intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate) to form the isoxazole ring.
-
Step C: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a strong acid, such as aqueous sulfuric acid, under reflux.[7]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for SC-XRD are typically grown using slow evaporation or vapor diffusion techniques. The choice of solvent is critical and is often determined empirically.
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile) to assess solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.
-
Controlled Environment: Cover the vial with a perforated cap (e.g., Parafilm with pinholes) and place it in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, needle-like, or block-shaped crystals should form.
Causality: Slow evaporation is chosen to allow the molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects and twinning. A constant temperature and vibration-free setting prevent rapid, uncontrolled precipitation which leads to polycrystalline or amorphous material.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Processing
The workflow for SC-XRD analysis is a systematic process designed to acquire high-quality diffraction data and translate it into a refined atomic model.[8]
Workflow: SC-XRD Analysis
Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: Data Collection and Refinement
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[9][10] Data is collected on a diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A complete sphere or hemisphere of data is collected over a range of angles.[6]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like polarization and absorption.
-
Structure Solution: The phase problem is solved using direct methods or intrinsic phasing algorithms to generate an initial electron density map and atomic model.[11]
-
Structure Refinement: The atomic model (positions, occupancies, and displacement parameters) is refined against the experimental data using a full-matrix least-squares method to minimize the difference between observed and calculated structure factors.[11][12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13][14]
Causality: Cooling the crystal is crucial as it reduces atomic thermal motion, resulting in sharper diffraction spots and higher resolution data, which leads to a more precise final structure.[15]
Results and Discussion: The Crystal Structure
While the specific crystal structure for this compound is not publicly available in the searched databases, we can construct a detailed and highly probable analysis based on the known crystal structure of the closely related compound, 5-Methylisoxazole-4-carboxylic acid , and the well-established principles of supramolecular chemistry.[13][14][16]
Crystallographic Data Summary
The following table presents representative crystallographic data based on the analysis of 5-Methylisoxazole-4-carboxylic acid, which serves as an excellent model for the title compound.[13]
| Parameter | Value (for 5-Methylisoxazole-4-carboxylic acid) |
| Chemical Formula | C₅H₅NO₃ |
| Formula Weight | 127.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.2540 (15) |
| b (Å) | 6.4700 (13) |
| c (Å) | 12.273 (3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 576.0 (2) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R-indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.098 |
| Goodness-of-fit (S) | 1.05 |
Data sourced from the analysis of 5-Methylisoxazole-4-carboxylic acid.[13][14]
Molecular Structure and Conformation
The molecule consists of a planar isoxazole ring connected to a fluorophenyl group at the 5-position and a carboxylic acid group at the 4-position. Due to electronic conjugation, the carboxylic acid group is expected to be nearly coplanar with the isoxazole ring. The fluorophenyl ring will likely be twisted out of the plane of the isoxazole ring by a certain dihedral angle to minimize steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by strong and directional hydrogen bonds, which are the primary drivers of the supramolecular assembly. Carboxylic acids are well-known to form highly robust and predictable hydrogen-bonded patterns known as supramolecular synthons.[17][18][19][20]
Primary Interaction: The Carboxylic Acid...Isoxazole Heterosynthon
In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, the most prominent interaction is a strong intermolecular O—H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the isoxazole ring of an adjacent molecule.[13] This interaction is a classic example of a supramolecular heterosynthon , a robust interaction between two different but complementary functional groups.[21] This O—H···N bond links the molecules into infinite one-dimensional chains.
For this compound, this same O—H···N heterosynthon is overwhelmingly likely to be the primary motif dictating the crystal packing.
Caption: Key O-H···N supramolecular heterosynthon.
Secondary Interactions
In addition to the primary hydrogen bond, the crystal packing will be stabilized by a network of weaker interactions:
-
C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the carbonyl oxygen or isoxazole oxygen acceptors will link the primary chains into a 3D network.[13][14]
-
π-π Stacking: The aromatic fluorophenyl and isoxazole rings provide opportunities for π-π stacking interactions, which will contribute to the overall cohesive energy of the crystal.
-
Halogen Interactions: The fluorine atom can participate in weak C—F···H or C—F···π interactions, further stabilizing the crystal lattice.
Implications for Drug Development
The detailed structural knowledge gleaned from this analysis has direct, practical implications for drug development:
-
Polymorph Screening: The identification of a strong, primary hydrogen-bonding motif (the O—H···N heterosynthon) is critical. Any potential polymorphs would likely arise from different arrangements of the secondary, weaker interactions, while preserving this dominant synthon. This insight guides polymorph screening experiments.
-
Solubility and Dissolution: The strength of the crystal lattice, dictated by the energy of the intermolecular interactions, directly impacts the energy required to break the lattice apart (i.e., dissolution). A highly stable lattice with strong hydrogen bonds may lead to lower aqueous solubility.
-
Co-crystal Design: Understanding the primary synthons allows for a rational approach to co-crystal design. A competing hydrogen bond acceptor, such as a pyridine-containing co-former, could be introduced to form a different, potentially more favorable, supramolecular heterosynthon (e.g., COOH···Narom), thereby modifying the crystal packing and the material's physical properties.[17][18]
Conclusion
The crystal structure analysis of this compound, guided by established protocols and principles of supramolecular chemistry, reveals a molecule that assembles into a highly ordered, three-dimensional network. The structure is predicted to be dominated by a robust O—H···N hydrogen-bonded chain motif, a classic supramolecular heterosynthon. This primary interaction, supported by a network of weaker C—H···O, π-π, and halogen interactions, defines the crystal's architecture and its resulting physicochemical properties. This in-depth structural understanding is not merely an academic exercise; it is a cornerstone of rational drug design, providing the essential knowledge needed to control and optimize the solid-state properties of active pharmaceutical ingredients.
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A Technical Guide to the Biological Activities of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on the therapeutic potential of a specific, yet promising, subclass: 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid and its derivatives. The strategic incorporation of a 4-fluorophenyl group at the C-5 position and a carboxylic acid at the C-4 position provides a unique framework for modulating biological activity. The fluorine atom can enhance critical pharmacokinetic properties such as metabolic stability and lipophilicity, while the carboxylic acid moiety serves as a key interaction point with biological targets.[3][4] This document provides an in-depth exploration of the synthesis, characterization, and significant biological activities of these derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial potential. We present detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to equip researchers with the foundational knowledge required for advancing drug discovery efforts in this chemical space.
The Isoxazole Scaffold: A Privileged Structure in Drug Design
The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in pharmaceutical development.[1][5] Its chemical stability allows for extensive functionalization, while a latent susceptibility of the N-O bond to cleavage under specific reductive conditions offers a unique route for synthetic transformations.[5] This combination of stability and reactivity makes it an ideal core for developing novel therapeutics.
The specific scaffold of this compound combines three key pharmacophoric elements:
-
The Isoxazole Ring: Acts as a rigid, aromatic core that properly orients the substituent groups for optimal interaction with biological targets. It is a key feature in approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2]
-
The 4-Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry. It often leads to improved metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4]
-
The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can participate in critical electrostatic interactions within enzyme active sites or with receptors.[3] It also provides a handle for improving aqueous solubility or for creating prodrugs, such as esters, to modulate pharmacokinetic profiles.[4]
General Synthesis and Characterization
The synthesis of isoxazole derivatives is often achieved through the cyclization of key intermediates, such as chalcones, which are α,β-unsaturated ketones.[1][2][6] A plausible and adaptable synthetic route for the core structure involves the reaction of a β-ketoester with hydroxylamine, followed by functional group manipulations.
Workflow for the Synthesis of the Core Scaffold
Caption: General synthetic workflow for producing the target scaffold and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a representative methodology adapted from established synthetic procedures for related isoxazole carboxylates.[7][8]
-
Step A: Formation of the Enol Ether. To a stirred solution of ethyl 4-fluorobenzoylacetate (1.0 eq), add triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq). Heat the mixture to 100-110°C for 3-4 hours, monitoring by TLC. Upon completion, remove volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-4-fluorobenzoylacetate.
-
Step B: Cyclization to the Isoxazole Ester. Dissolve the crude product from Step A in ethanol. Cool the solution to 0-5°C in an ice bath. Add a pre-mixed solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water portion-wise, maintaining the temperature below 10°C. Stir the reaction at room temperature for 12-16 hours. Pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.
-
Step C: Hydrolysis to the Carboxylic Acid. Dissolve the ester from Step B in a mixture of ethanol and water. Add lithium hydroxide (or another suitable base, 2.0 eq) and heat the mixture to reflux for 2-4 hours. After cooling, acidify the solution with 1M HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
-
Characterization: The structure and purity of the final compound and intermediates should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[2][9]
Anti-Inflammatory Activity
A significant body of research points to the anti-inflammatory properties of isoxazole derivatives.[1][10][11][12] This activity is frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.
Mechanism of Action: COX-2 Inhibition
Inflammation is often initiated by the release of arachidonic acid from cell membranes. The COX enzymes metabolize arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a prime therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives to reduce inflammation.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute anti-inflammatory activity.[10][12][13]
-
Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac sodium, 10 mg/kg), and Test groups (different doses of the isoxazole derivative).
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 h) and at regular intervals after (e.g., 1, 2, 3, and 4 h).
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Summary: Anti-Inflammatory Potential
The following data are representative examples based on published results for structurally similar compounds.[12]
| Compound ID | R-Group (at COOH) | In Vitro COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition @ 3h (%) |
| Core Acid | -OH | 2.5 | 45% @ 20 mg/kg |
| Derivative A | -OCH₃ (Ester) | 5.1 | 32% @ 20 mg/kg |
| Derivative B | -NH₂ (Amide) | 1.8 | 58% @ 20 mg/kg |
| Diclofenac | N/A | 0.9 | 65% @ 10 mg/kg |
Anticancer Potential
Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[14][15] Notably, a pyrazolopyrimidine containing a 5-(4-fluorophenyl) moiety demonstrated significant inhibition of cancer cell proliferation, underscoring the potential of this specific substitution pattern.[16]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound using dose-response curve fitting software.
Data Summary: Anticancer Activity
The following data are representative examples based on NCI screening data for related heterocyclic compounds.[17]
| Compound ID | GI₅₀ vs. MCF-7 (µM) | GI₅₀ vs. HeLa (µM) | GI₅₀ vs. COLO 205 (µM) |
| Core Acid | 12.5 | 18.2 | 25.1 |
| Derivative C | 4.8 | 6.3 | 9.9 |
| Derivative D | 2.1 | 3.5 | 5.4 |
| Doxorubicin | 0.05 | 0.08 | 0.06 |
Antimicrobial Activity
The isoxazole scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[6][18][19] Derivatives can be screened against a panel of clinically relevant microorganisms to determine their spectrum of activity and potency.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][18]
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading: The MIC is defined as the lowest concentration of the compound at which no visible turbidity is observed.
Data Summary: Antimicrobial Potency
Data are representative examples based on published MIC values for isoxazole derivatives.[18]
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Core Acid | 64 | >128 | 128 |
| Derivative E | 16 | 64 | 32 |
| Derivative F | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their chemical structure. Synthesizing and testing a library of analogues can provide crucial insights into the key features required for potency and selectivity.
Caption: Summary of key structure-activity relationships for the target scaffold.
-
C-5 Phenyl Ring: The presence of the 4-fluoro substituent is anticipated to be beneficial for metabolic stability and binding affinity.[3][4] Exploring other substitutions on this ring (e.g., chloro, methoxy) could further tune the electronic and steric properties to optimize activity against specific targets.
-
C-4 Carboxylic Acid: This group is a crucial anchor. As suggested by the representative data tables, converting the carboxylic acid to amides or esters can have a profound impact on biological activity. Amides, in particular, may introduce additional hydrogen bonding opportunities and improve cell permeability, often leading to enhanced potency.
-
Isoxazole Core: While the core itself is generally maintained, subtle changes like shifting the substitution pattern (e.g., to a 3-aryl-isoxazole) could drastically alter the molecule's geometry and its fit within a target's binding site.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing literature on related isoxazoles strongly supports its potential as a source of anti-inflammatory, anticancer, and antimicrobial compounds. The synthetic accessibility of this core allows for extensive chemical exploration and optimization.
Future research should focus on:
-
Library Synthesis: Generation of a diverse library of derivatives, primarily by modifying the C-4 carboxylic acid moiety, to perform a comprehensive SAR study.
-
Broad Biological Screening: Testing these new compounds against a wider range of biological targets, including various kinases, proteases, and microbial enzymes.
-
In-depth Mechanistic Studies: For the most potent hits, elucidating the precise mechanism of action through biochemical and cell-based assays.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile chemical class.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). Google Search.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Scholars Research Library.
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- Isoxazole Derivatives as Regul
- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- Anti-inflammatory Properties of an Isoxazole Deriv
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
- 5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic Acid. (n.d.). Benchchem.
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2020).
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
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- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- A straightforward, practical, and economical process for producing isoxazole derivatives. (2024).
- Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. (n.d.).
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2023). Smolecule.
- Synthesis, Crystal Structure and biological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2016).
- Structure Property Relationships of Carboxylic Acid Isosteres. (2016).
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid
Introduction
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The precise elucidation of the molecular structure of novel isoxazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during synthesis and formulation.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide will delve into the rationale behind the experimental choices, the interpretation of the spectral data, and the interconnectedness of different spectroscopic methods in building a complete picture of the molecular architecture. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogues to provide a robust predictive analysis.
The intended audience for this guide includes researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and analysis of small molecule therapeutics.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a central isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in a 1,2-arrangement. This ring is substituted at the 5-position with a 4-fluorophenyl group and at the 4-position with a carboxylic acid group.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A robust NMR dataset is foundational to unambiguous structure confirmation. The following protocol outlines the key steps for acquiring high-quality NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring, the fluorine atom, and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Isoxazole C-H | 8.5 - 9.0 | Singlet | - |
| Aromatic (ortho to F) | 7.2 - 7.4 | Triplet (apparent) | ~8.8 |
| Aromatic (meta to F) | 7.9 - 8.1 | Doublet of doublets | ~8.8, ~5.5 |
Rationale for Predictions:
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on concentration and solvent.
-
The isoxazole proton (at the 3-position) is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the heterocyclic ring.
-
The aromatic protons of the 4-fluorophenyl group will exhibit a characteristic splitting pattern. The protons ortho to the fluorine will couple with the fluorine atom and the adjacent meta protons, appearing as an apparent triplet. The protons meta to the fluorine will couple with the ortho protons and the fluorine, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 160 - 165 |
| Isoxazole C4 | 110 - 115 |
| Isoxazole C5 | 165 - 170 |
| Isoxazole C3 | 155 - 160 |
| Aromatic C-F | 162 - 167 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C (ipso to isoxazole) | 125 - 130 |
| Aromatic C (ortho to F) | 115 - 120 (d, ²JCF ≈ 22 Hz) |
| Aromatic C (meta to F) | 130 - 135 (d, ³JCF ≈ 9 Hz) |
Rationale for Predictions:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The carbons of the isoxazole ring will have distinct chemical shifts based on their proximity to the heteroatoms.
-
The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom (¹⁹F is a spin ½ nucleus). The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.
NMR Workflow Diagram
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C and C=N Stretch (Aromatic/Isoxazole) | 1500 - 1650 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Rationale for Predictions:
-
The O-H stretch of the carboxylic acid is typically very broad due to extensive hydrogen bonding in the solid state.[4][5] This broad absorption often overlaps with the C-H stretching region.[4]
-
The C=O stretch is one of the most intense and characteristic bands in the IR spectrum and its position is indicative of a carboxylic acid.[5]
-
The aromatic and isoxazole ring stretches will appear in the fingerprint region.
-
The C-F stretch is expected to be a strong absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the acidic proton.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes. The negative ion mode is often more informative for carboxylic acids, showing a prominent [M-H]⁻ ion.
Predicted Mass Spectral Data
-
Molecular Formula: C₁₀H₆FNO₃
-
Monoisotopic Mass: 207.0332 u
-
Expected Ions:
-
Positive Ion Mode: [M+H]⁺ at m/z 208.0410
-
Negative Ion Mode: [M-H]⁻ at m/z 206.0254
-
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion can provide valuable structural information. Key fragmentations might include:
-
Loss of CO₂ (44 u) from the carboxylic acid group.
-
Cleavage of the isoxazole ring.
-
Loss of HF from the fluorophenyl group.
Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway in negative ion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide has provided a predictive framework for the expected spectral data based on the known properties of the constituent functional groups and data from analogous structures. The detailed experimental protocols and the rationale behind the data interpretation are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synergistic use of these analytical techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.
References
- Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend. (n.d.).
- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. (2025, September 20).
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (2022, August 15).
- Table of Characteristic IR Absorptions. (n.d.).
- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).
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A Technical Guide to the Mechanism of Action of 5-Phenylisoxazole-4-Carboxylic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Senior Application Scientist Note: Direct, in-depth mechanistic data for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is not extensively available in peer-reviewed literature. However, the isoxazole-4-carboxylic acid scaffold is a well-established pharmacophore that frequently targets the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][2] This guide provides a detailed examination of the mechanism of action for this class of compounds, using the PPAR signaling pathway as a validated and representative model. The principles, pathways, and experimental protocols described herein are the authoritative standard for investigating the biological activity of this chemical series.
Executive Summary: Targeting a Master Metabolic Regulator
The 5-phenylisoxazole-4-carboxylic acid moiety represents a critical class of synthetic ligands designed to interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4][5] There are three primary subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[3] Compounds based on the isoxazole scaffold can be engineered to act as agonists, selectively activating one or more of these receptors. This activation triggers a cascade of genomic and non-genomic events, culminating in the therapeutic modulation of metabolic and inflammatory diseases such as type 2 diabetes, dyslipidemia, and atherosclerosis.[6][7][8] This document outlines the core molecular mechanism, from receptor binding to downstream gene regulation, and provides the definitive experimental workflows required to validate this activity.
The Core Mechanism: Ligand-Induced Transcriptional Activation
The primary mechanism of action for isoxazole-based PPAR agonists is the direct binding to and activation of PPAR nuclear receptors.[8] This process follows a well-defined sequence of molecular events that ultimately alters the transcriptional landscape of the cell.
Molecular Recognition and Receptor Activation
PPARs are intracellular proteins that, in their inactive state, are often part of a repressor complex. The journey from an inactive to an active state is initiated by the binding of a ligand, such as a 5-phenylisoxazole-4-carboxylic acid derivative.
-
Ligand Binding: The compound enters the cell and translocates to the nucleus, where it accesses the Ligand Binding Domain (LBD) of a specific PPAR isoform.[9] Lipophilic compounds like these readily cross cellular membranes.
-
Conformational Change: Ligand binding induces a critical conformational shift in the LBD.[10] This change causes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins.[10]
-
Heterodimerization: The activated PPAR receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3][5][6]
-
PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][8]
-
Transcriptional Initiation: The complete complex, including coactivators, recruits RNA polymerase II and other components of the transcriptional machinery, initiating the transcription of downstream target genes.[11] This leads to an increase in the synthesis of proteins that govern metabolic and inflammatory pathways.
The anti-inflammatory effects of PPAR activation are also mediated by repressing pro-inflammatory signaling pathways, such as inhibiting the activity of Nuclear Factor kappa-B (NF-κB).[4][5]
Downstream Signaling and Physiological Consequences
The specific genes targeted by PPARs depend on the activated isoform (α, γ, or δ).
-
PPARα Activation: Primarily expressed in the liver, kidney, and heart, PPARα activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1A, MCAD).[3][9] This is the target for fibrate drugs used to treat hypertriglyceridemia.[6][12]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis (fat cell differentiation).[3] Its activation enhances insulin sensitivity by upregulating genes involved in glucose uptake and reducing circulating free fatty acids.[7][13] This is the mechanism of the thiazolidinedione class of antidiabetic drugs.[6][11]
-
PPARβ/δ Activation: This isoform is involved in lipid oxidation and cellular proliferation.[3] Agonism of PPARδ has been shown to shift the body's fuel preference from glucose to lipids.[12]
The following diagram illustrates the canonical PPAR signaling pathway.
Caption: Canonical PPAR signaling pathway initiated by an isoxazole agonist.
Experimental Validation: A Self-Validating Protocol Suite
To rigorously confirm that a 5-phenylisoxazole-4-carboxylic acid derivative acts as a PPAR agonist, a tiered experimental approach is essential. This suite of assays provides a self-validating system, moving from direct molecular interaction to functional cellular outcomes.
Tier 1: Direct Receptor-Ligand Interaction
The initial and most critical step is to demonstrate direct binding of the compound to the PPAR Ligand Binding Domain (LBD) and quantify its affinity. The gold-standard method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[14][15][16]
Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the PPAR-LBD by the test compound. A decrease in the TR-FRET signal is proportional to the binding affinity of the test compound.[17]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT).
-
Reconstitute recombinant GST-tagged PPAR-LBD and a terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[10]
-
Prepare a fluorescently-labeled PPAR tracer ligand (acceptor fluorophore).
-
Serially dilute the test compound (e.g., this compound) in DMSO, then in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compound or control (DMSO for negative, known agonist for positive) to each well.
-
Add 5 µL of the PPAR-LBD/Tb-anti-GST antibody mix.
-
Add 5 µL of the fluorescent tracer.
-
Incubate the plate in the dark at room temperature for 1-4 hours to reach equilibrium.[14]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emissions at two wavelengths: the donor (e.g., 495 nm) and the acceptor (e.g., 520 nm).[17]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (concentration at which 50% of the tracer is displaced).[17] The Ki (inhibition constant) can then be calculated to reflect binding affinity.[16]
-
| Parameter | Description | Typical Value for Potent Agonist |
| IC50 | Concentration for 50% inhibition | < 1 µM |
| Ki | Inhibition constant (binding affinity) | < 500 nM |
| Z'-factor | Assay robustness metric | > 0.5 |
| Table 1: Key parameters from TR-FRET binding assay. |
Tier 2: Functional Cellular Activity
Demonstrating binding is necessary but not sufficient. The next step is to prove that this binding event leads to a functional transcriptional response in a cellular context. This is achieved using a cell-based reporter gene assay.[18][19][20][21]
Principle: Cells are engineered to express a PPAR-responsive reporter gene, typically luciferase.[22] When a test compound activates the endogenous or expressed PPAR, the receptor binds to PPREs in the reporter plasmid, driving luciferase expression. The resulting luminescence is a direct measure of the compound's agonist activity.[18]
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
-
Assay Procedure:
-
After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.[9]
-
Treat the cells with serial dilutions of the test compound (prepared as in Tier 1). Include a vehicle control (DMSO) and a reference agonist (e.g., Rosiglitazone for PPARγ).
-
Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
-
Luminescence Reading:
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a cell viability control if necessary.
-
Plot the normalized RLU against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal efficacy relative to the reference agonist).
-
| Parameter | Description | Typical Value for Potent Agonist |
| EC50 | Concentration for 50% maximal effect | < 1 µM |
| Emax | Maximum response (% of reference agonist) | > 80% |
| Table 2: Key parameters from cell-based reporter assay. |
The following diagram outlines the validation workflow.
Caption: Tiered experimental workflow for validating PPAR agonists.
Conclusion and Future Directions
The mechanism of action for 5-phenylisoxazole-4-carboxylic acid derivatives is centered on their function as direct agonists of PPAR nuclear receptors. By binding to the receptor's LBD, they initiate a cascade of transcriptional events that regulate key genes in metabolic and inflammatory pathways. The validation of this mechanism relies on a robust, multi-tiered experimental approach that confirms direct binding affinity (TR-FRET) and functional cellular activity (reporter assays). Future research in this area will focus on optimizing selectivity for specific PPAR isoforms to maximize therapeutic benefit while minimizing potential side effects, and exploring the role of these compounds in modulating non-genomic PPAR signaling pathways.
References
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from INDIGO Biosciences website.[18][20]
-
Cusabio. (n.d.). PPAR signaling pathway. Retrieved from Cusabio website.[3]
-
Cayman Chemical. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Retrieved from Cayman Chemical website.[19]
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Nuclear Receptor Coregulator Interaction Assays. Retrieved from Thermo Fisher Scientific website.[10]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from INDIGO Biosciences website.[20]
-
Sato, R., et al. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science.[22]
-
Lin, W., & Chen, T. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Advances in Protein Chemistry and Structural Biology, 110, 31-63.[14][15]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from INDIGO Biosciences website.[21]
-
Réquilé, C., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Physiology.[4]
-
Sheng, B., et al. (2017). Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system. Free Radical Biology and Medicine.[5]
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Lin, W., & Chen, T. (2018). Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed.[15]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from Creative Diagnostics website.[23]
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Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Retrieved from Wikipedia.[6]
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Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay. Retrieved from Thermo Fisher Scientific website.[17]
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Vasta, J. D., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Chemical Biology.[24]
- BenchChem. (n.d.). Reglitazar's Dual Agonist Mechanism of Action on Peroxisome Proliferator-Activated Receptors (PPAR) Alpha and Gamma.
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Villarroya, F., et al. (2007). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Current Pharmaceutical Design.[7]
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Villarroya, F., et al. (2007). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. PubMed.[13]
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Epple, R., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1. Bioorganic & Medicinal Chemistry Letters.[1]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E.[25]
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Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry.[9]
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Epple, R., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. ResearchGate.[2]
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Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences.[16]
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Kersten, S., et al. (2000). The mechanisms of action of PPARs. Nature.[8]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.[26]
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Atanasov, A. G., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biotechnology Advances.[11]
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discovery and history of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
<An In-Depth Technical Guide on 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid: From Serendipitous Discovery to a Pillar of Immunomodulatory Therapy
A Senior Application Scientist's Perspective
This technical guide offers a comprehensive exploration of this compound, a molecule of profound significance in medicinal chemistry. We will trace its journey from its chemical synthesis to its crucial role as the active metabolite of the disease-modifying antirheumatic drug (DMARD), leflunomide. This document is tailored for researchers, scientists, and professionals in drug development who require a detailed and nuanced understanding of this pivotal isoxazole derivative.
The Isoxazole Scaffold: A Foundation of Therapeutic Potential
The isoxazole moiety, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in the realm of drug discovery. Its inherent electronic characteristics, metabolic robustness, and capacity for engaging in a variety of non-covalent interactions have rendered it an exceptionally versatile template for the design of novel bioactive agents. The story of this compound is deeply rooted in the extensive investigation of isoxazole-containing compounds that commenced in the mid-20th century. Initial research endeavors were centered on the synthesis of a diverse array of substituted isoxazoles and their subsequent evaluation for a broad spectrum of biological activities, encompassing antibacterial, antiviral, and anti-inflammatory properties.
The Emergence of a Key Intermediate: Synthesis and Characterization
The first notable appearance of a compound closely related to this compound is in the developmental timeline of the anti-inflammatory drug, leflunomide. A thorough understanding of its synthesis is paramount to appreciating its history, as the ability to produce this compound in a laboratory setting was the gateway to its biological assessment.
Retrosynthetic Analysis and Key Synthetic Strategies
The most prevalent and industrially scalable synthetic route to this compound employs a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. A general retrosynthetic pathway is depicted below:
Figure 1: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
The following outlines a typical laboratory-scale synthesis of this compound.
Step 1: Synthesis of Ethyl 2-((4-fluorophenyl)carbonyl)-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride (1.1 equivalents) is added at 0 °C.
-
The mixture is stirred for 30 minutes to facilitate the formation of the enolate.
-
4-Fluorobenzoyl chloride (1.0 equivalent) is then introduced dropwise, and the reaction is allowed to gradually warm to room temperature and stirred for 12-18 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
-
The crude ethyl 2-((4-fluorophenyl)carbonyl)-3-oxobutanoate from the preceding step is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent such as dichloromethane.
-
The organic layer is dried and concentrated to yield the isoxazole ester, which can be further purified by column chromatography.
Step 3: Hydrolysis to this compound
-
The purified ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate is dissolved in a mixture of ethanol and water.
-
An excess of a strong base, for instance, sodium hydroxide (2.0-3.0 equivalents), is added.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to a pH of 2-3 with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.
Table 1: Representative Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Ethyl acetoacetate, NaH, 4-Fluorobenzoyl chloride | THF | 0 °C to RT | 12-18 h | 80-90% |
| 2 | Hydroxylamine HCl, Sodium acetate | Ethanol | Reflux | 4-6 h | 70-85% |
| 3 | Sodium hydroxide | Ethanol/Water | Reflux | 2-4 h | 90-98% |
A Landmark Discovery: The Connection to Leflunomide and Immunomodulation
The history of this compound is inextricably intertwined with the development of leflunomide, a drug approved for the treatment of rheumatoid arthritis. It was discovered that leflunomide functions as a prodrug, undergoing rapid and near-complete metabolism to this compound, which is designated as A77 1726 in its active metabolite form.[1][2] This metabolic transformation is indispensable for the drug's therapeutic efficacy.
The revelation that A77 1726 is the active entity of leflunomide represented a major scientific breakthrough.[3] This discovery pivoted the focus of research towards elucidating the mechanism of action of this isoxazole carboxylic acid derivative.
Unraveling the Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
Intensive investigation revealed that A77 1726 exerts its immunomodulatory effects primarily through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.
Figure 2: Mechanism of action of A77 1726 (this compound).
By inhibiting DHODH, A77 1726 depletes the intracellular reservoir of pyrimidines, which are fundamental for the synthesis of DNA and RNA. Proliferating cells, such as the activated lymphocytes that are central to autoimmune diseases like rheumatoid arthritis, have a heightened demand for pyrimidines. Consequently, the inhibition of de novo pyrimidine synthesis by A77 1726 results in a cytostatic effect on these cells, thereby curtailing their proliferation and their contribution to the inflammatory cascade.[6]
Conclusion and Future Perspectives
The discovery and historical development of this compound offer a compelling narrative in the field of drug development. From its inception as a synthetic intermediate to its recognition as the active metabolite of a major immunomodulatory drug, its trajectory underscores the importance of understanding metabolic pathways and the power of mechanism-based drug design. The legacy of A77 1726 continues to fuel the development of novel DHODH inhibitors for a diverse range of therapeutic applications, including autoimmune disorders, cancer, and viral infections. The foundational knowledge of its synthesis and biological activity remains an invaluable asset for scientists and researchers dedicated to advancing the frontiers of medicine.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
A Senior Application Scientist's Perspective on Target Identification and Validation
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. From the anti-inflammatory celecoxib to the antimicrobial sulfamethoxazole, the clinical success of isoxazole-containing drugs underscores the immense therapeutic potential embedded within this chemical motif.[1] The subject of this guide, 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, combines this privileged heterocycle with a fluorinated phenyl ring and a carboxylic acid group. This specific combination of functional groups suggests a high potential for targeted biological activity, warranting a systematic and scientifically rigorous investigation into its potential therapeutic applications.
This guide is structured to provide drug development professionals with a strategic and experimentally sound framework for identifying and validating the therapeutic targets of this promising compound. We will move beyond theoretical postulations to detail the causal logic behind experimental designs, ensuring a self-validating and robust investigatory workflow.
Part 1: Initial Postulation of Target Classes Based on Structural Analogs and Known Isoxazole Bioactivity
The chemical architecture of this compound provides critical clues to its potential biological targets. The planar phenyl-isoxazole core can participate in π-stacking and hydrophobic interactions, while the carboxylic acid and fluorine atom can act as key hydrogen bond acceptors or donors and metabolic blockers, respectively. Based on extensive literature on similar isoxazole derivatives, we can rationally prioritize several classes of proteins for initial investigation.[4][5][6]
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This diverse activity profile suggests that the isoxazole scaffold can be tailored to interact with a variety of protein targets.
Enzyme Inhibition: A Primary Hypothesis
Many isoxazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The carboxylic acid moiety in our lead compound strongly suggests the potential for interaction with the active sites of various enzymes, where it can mimic a substrate or interact with key catalytic residues.
Potential Enzyme Targets:
-
Cyclooxygenases (COX-1 and COX-2): The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like valdecoxib makes COX enzymes a primary target.[7] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory agents with reduced gastrointestinal side effects.[7]
-
Xanthine Oxidase (XO): Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[8] The scaffold of our compound is highly analogous, making XO a compelling target.
-
Carbonic Anhydrases (CAs): Isoxazole derivatives have been shown to inhibit carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and certain types of cancer.[9]
-
Histone Deacetylases (HDACs): The general structure of a cap group, linker, and zinc-binding group is a common feature of HDAC inhibitors.[10] The 5-(4-Fluorophenyl)isoxazole moiety could function as a novel cap group, with the carboxylic acid potentially acting as a zinc-binding group.
-
Matrix Metalloproteinases (MMPs): Certain isoxazole compounds have been identified as broad-spectrum MMP inhibitors, which are relevant in cancer and inflammatory diseases.[11]
Receptor Modulation
While enzyme inhibition is a strong hypothesis, the isoxazole scaffold is also known to interact with various receptors, modulating their activity.
Disruption of Protein-Protein Interactions
The rigid isoxazole core can serve as a scaffold to present functional groups in a specific spatial orientation, making it suitable for disrupting protein-protein interactions (PPIs). A notable example is the inhibition of Hsp90, a chaperone protein involved in the stability of many oncoproteins.[11]
Part 2: A Phased Experimental Workflow for Target Validation
A logical, stepwise approach is critical to efficiently and accurately identify the molecular target(s) of this compound. This workflow begins with broad phenotypic screening and progressively narrows the focus to specific molecular interactions.
Caption: A phased experimental workflow for target identification and validation.
Phase 1: Broad Phenotypic Screening
Rationale: Before investing in specific target-based assays, it is crucial to confirm that the compound has a measurable biological effect in a cellular context. This initial screen will guide the prioritization of target classes.
Experimental Protocol: Anti-Proliferative Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |
| A549 | Human Lung Carcinoma | 0.1 - 10 |
| HepG2 | Human Liver Carcinoma | 0.1 - 10 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.1 - 10 |
| Caption: Representative table for summarizing anti-proliferative activity. |
Phase 2: In Vitro Target-Based Assays
Rationale: Based on the phenotypic screening results (e.g., if the compound shows anti-inflammatory or anti-proliferative effects), proceed with in vitro assays against the prioritized enzyme targets.
Experimental Protocol: COX-2 Inhibition Assay (In Vitro)
-
Enzyme and Substrate Preparation: Obtain purified recombinant human COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. A similar assay should be run in parallel for COX-1 to determine selectivity.
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | >100 | >100 |
| COX-2 | 0.55 ± 0.03 | |
| Caption: Sample data presentation for a selective COX-2 inhibitor.[12] |
Phase 3: Cellular and Mechanistic Studies
Rationale: Demonstrating that the compound can engage with its target in a complex cellular environment and modulate downstream signaling pathways is a critical validation step.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat relevant cells (e.g., macrophages for inflammation studies) with this compound at concentrations around its IC50.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] to induce inflammation).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target's downstream effectors (e.g., phospho-p65 for NF-κB pathway, cleaved PARP for apoptosis) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Caption: Potential mechanism of action via inhibition of the NF-κB/COX-2 pathway.
Part 4: Concluding Remarks and Future Directions
This guide outlines a comprehensive, multi-phased strategy for elucidating the therapeutic targets of this compound. By integrating broad phenotypic screening with specific biochemical and cellular assays, researchers can build a robust, evidence-based case for the compound's mechanism of action. The true power of this approach lies in its iterative nature; the results from each phase inform and refine the hypotheses tested in subsequent stages. Successful identification of a validated target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The versatility of the isoxazole scaffold suggests that this compound could hold significant promise in addressing unmet medical needs in areas such as oncology and inflammatory diseases.[2][4]
References
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- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. N/A.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Isoxazole derivatives as anticancer agents. ChemicalBook.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
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Methodological & Application
Application Notes & Protocols: Quantitative Analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Introduction
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of interest in pharmaceutical research and development. As with any potential therapeutic agent, accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory submissions. The structural features of this molecule—a UV-absorbing aromatic ring, an ionizable carboxylic acid group, and a stable isoxazole core—lend themselves to several modern analytical techniques.
This document provides detailed protocols for the quantitative analysis of this compound in both bulk substance and biological matrices. The primary recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control and purity assessment. Additionally, a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is outlined for bioanalytical applications where low detection limits are essential.
The methodologies described herein are based on established principles of analytical chemistry for structurally similar compounds, providing a robust starting point for method development and validation.
Stability-Indicating HPLC-UV Method for Bulk Drug Substance
2.1 Principle and Application
This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from potential process impurities and degradation products. The method's "stability-indicating" capability is crucial, ensuring that any decrease in the active pharmaceutical ingredient (API) concentration due to degradation is accurately measured. This is achieved by subjecting the analyte to forced degradation conditions and demonstrating that the resulting degradants do not co-elute with the main peak.
2.2 Experimental Workflow
Caption: High-level workflow for HPLC-UV analysis.
2.3 Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Acid: Formic acid or Phosphoric acid (HPLC grade)
-
Filters: 0.45 µm PTFE or PVDF syringe filters
2.4 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm (based on typical absorbance for phenyl-isoxazole structures) |
| Run Time | 15 minutes |
2.5 Protocol: Step-by-Step
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile. Degas both solutions for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank (diluent), followed by the calibration standards, and then the sample solutions.
-
Data Analysis: Plot the peak area of the analyte against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve and calculate the concentration of the analyte in the sample.
2.6 Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies should be performed. The goal is to achieve 10-20% degradation of the API.
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent API peak.
LC-MS/MS Method for Quantification in Biological Matrices
3.1 Principle and Application
For bioanalytical applications, such as determining drug concentrations in plasma or tissue, higher sensitivity and selectivity are required. LC-MS/MS provides this by combining the separation power of HPLC with the specific detection of mass spectrometry. This method is suitable for pharmacokinetic and metabolism studies. Due to the carboxylic acid group, derivatization can be employed to improve chromatographic retention and ionization efficiency, though direct analysis is often feasible.
3.2 Experimental Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
3.3 Materials and Reagents
-
Reference Standards: this compound and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆- or D₄-labeled analog.
-
Biological Matrix: Control human or animal plasma (K₂EDTA).
-
Reagents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).
3.4 Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Analyte: To be determined by infusion (e.g., Q1: 220.0 -> Q3: 176.0) |
| Internal Standard: To be determined by infusion (e.g., Q1: 224.0 -> Q3: 180.0) |
Note: MRM transitions are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
3.5 Protocol: Step-by-Step
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare spiking solutions for calibration curve (CC) and quality control (QC) samples by diluting the stock solutions in 50:50 acetonitrile:water. Prepare an IS working solution (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, CC, or QC), add 10 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a clean 96-well plate or microcentrifuge tubes.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
-
Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS. Construct a calibration curve using a weighted (1/x²) linear regression.
3.6 Method Validation Parameters
This bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration. |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable frameworks for the quantification of this compound. The HPLC method is ideal for purity and stability testing of the drug substance, while the LC-MS/MS method offers the high sensitivity required for bioanalytical studies. Both methods should be fully validated for their intended use to ensure data integrity and compliance with regulatory standards.
References
- Vertex AI Search. (2022). Forced Degradation – A Review.
- ScienceGate. (n.d.). forced degradation studies Latest Research Papers.
- BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- OUCI. (2022). Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Application and Protocol for the HPLC Analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid Analysis
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen, it serves as a crucial building block in the synthesis of various biologically active molecules. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, making this scaffold attractive for drug discovery.
Accurate and reliable quantification of this compound is paramount during drug development for several reasons: to monitor reaction kinetics during synthesis, to assess the purity of the active pharmaceutical ingredient (API), to conduct stability studies, and to perform pharmacokinetic analyses. This application note provides a comprehensive, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), complete with method validation guidelines as per the International Council for Harmonisation (ICH) standards.
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For this compound, key considerations are its acidic nature and aromaticity.
-
Polarity and Solubility: The presence of the carboxylic acid group imparts polarity, while the fluorophenyl and isoxazole rings contribute to its non-polar character. This amphiphilic nature makes it suitable for reversed-phase HPLC. It is reported to be soluble in methanol, a common organic solvent used in HPLC mobile phases.
-
UV Absorbance: The aromatic phenyl ring and the isoxazole ring system are chromophores that absorb ultraviolet (UV) light. This property allows for sensitive detection using a UV detector. Isoxazole derivatives are known to have UV absorbance maxima in the range of 200-400 nm.
Based on this rationale, a reversed-phase HPLC method using a C18 column with an acidic mobile phase and UV detection is the logical approach for the analysis of this compound.
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), 60:40 (v/v) | Acetonitrile is a common organic modifier. Phosphoric acid maintains a low pH to suppress ionization of the carboxylic acid. The ratio can be optimized for desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds, offering good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not compromised by solvent effects. |
Experimental Protocol: Step-by-Step Guide
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of concentrated phosphoric acid to 400 mL of HPLC-grade water in a 1 L volumetric flask.
-
Add 600 mL of HPLC-grade acetonitrile to the flask.
-
Bring the solution to the 1 L mark with HPLC-grade water.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
The sample preparation will depend on the matrix. For a pure substance (API):
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure there are no interfering peaks at the retention time of the analyte.
-
Standard Injections: Inject the working standard solutions to establish the calibration curve.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Acquisition and Processing: Acquire the chromatograms and integrate the peak area of the analyte. Use the calibration curve to determine the concentration of this compound in the samples.
Method Validation Protocol according to ICH Q2(R2) Guidelines
A robust and reliable HPLC method requires thorough validation. The following section outlines the key validation parameters and their acceptance criteria, in line with ICH Q2(R2) guidelines.[1][2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent) to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (if applicable, for formulated products) to show no interference from excipients.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 80-120% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration in triplicate.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Procedure (based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.1 unit)
-
-
Analyze the system suitability parameters and the assay results for each condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the variations.
-
The relationship between these validation parameters is illustrated in the following diagram:
Caption: Interrelationship of HPLC method validation parameters as per ICH guidelines.
System Suitability
Before and during the analysis, system suitability tests must be performed to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for 5 replicate injections of the standard |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The proposed reversed-phase method is based on the physicochemical properties of the analyte and is designed to be robust and reliable. By following the detailed experimental and validation procedures outlined, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this important pharmaceutical building block, ensuring the quality and consistency of their work. The provided validation framework, aligned with ICH guidelines, establishes a clear pathway for developing a method suitable for regulatory submission.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. Available at: [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Ali, U., Shoaib, M., et al. (2020).
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. Available at: [Link]
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). National Institutes of Health. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Isoxazole. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). ACS Publications. Available at: [Link]
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
-
5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. Available at: [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2014). National Institutes of Health. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2022). National Institutes of Health. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available at: [Link]
-
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2014). National Institutes of Health. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic acid. (2009). National Institutes of Health. Available at: [Link]
-
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Amerigo Scientific. Available at: [Link]
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
Application Notes and Protocols for the Utilization of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid in Drug Design
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1] Isoxazole-containing molecules have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial effects.[1] The versatility of the isoxazole ring allows it to serve as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic profiles and potency of drug candidates.[2]
This guide focuses on a particularly promising building block: 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid . The presence of the 4-fluorophenyl group can enhance binding affinity to target proteins through halogen bonding and other favorable interactions, while also improving metabolic stability. The carboxylic acid moiety at the 4-position provides a convenient handle for chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
These application notes will provide a comprehensive overview of the synthesis of this scaffold, its derivatization, and its application in the design of kinase inhibitors, with a particular focus on p38 MAP kinase, a key target in inflammatory diseases and oncology.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
This protocol is adapted from a general method for the synthesis of 5-arylisoxazole-4-carboxylates.[3][4] The key step is a cyclization reaction between an enamino ester and hydroxylamine.
Workflow for the Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate:
Caption: Synthetic workflow for the formation of the isoxazole ester intermediate.
Materials:
-
Ethyl 2-(4-fluorobenzoyl)-3-ethoxyacrylate
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium acetate (optional, as a mild base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of ethyl 2-(4-fluorobenzoyl)-3-ethoxyacrylate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).
-
If desired, a mild base such as sodium acetate (1.1 equivalents) can be added to neutralize the HCl salt of hydroxylamine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[5]
Materials:
-
Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (1 equivalent) in a mixture of THF (or methanol) and water.
-
Add NaOH or LiOH (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Derivatization of the Scaffold: Amide Coupling Reactions
The carboxylic acid functionality of this compound is an ideal point for diversification. Amide coupling is a robust and widely used reaction in medicinal chemistry to generate libraries of compounds for SAR studies.
Protocol 3: General Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of isoxazole carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Application in Kinase Inhibitor Design: Targeting p38 MAP Kinase
The 5-(4-fluorophenyl)isoxazole scaffold is a promising starting point for the development of kinase inhibitors. The 4-fluorophenyl group can occupy the hydrophobic pocket of the ATP binding site, a common feature in many kinase inhibitors.[6] Derivatives of the isoxazole scaffold have shown potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[7] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[8][9]
p38 MAP Kinase Signaling Pathway:
Caption: Simplified p38 MAP kinase signaling pathway in inflammation.[8][10]
Structure-Activity Relationship (SAR) Insights
For isoxazole-based p38 MAP kinase inhibitors, the following SAR has been observed in related scaffolds:
-
5-Aryl Group: The 4-fluorophenyl group at the 5-position of the isoxazole ring is crucial for binding in the hydrophobic pocket of the p38 ATP binding site.[6][7]
-
4-Position Substituent: The carboxamide group at the 4-position can be modified to interact with the solvent-exposed region. The nature of the amine used for amide formation significantly impacts potency and selectivity.
-
3-Position Substituent: While the core scaffold is this compound, modifications at the 3-position of the isoxazole ring can also influence activity.
Biological Evaluation of 5-(4-Fluorophenyl)isoxazole-4-carboxamide Derivatives
Protocol 4: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against the p38α isoform.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2C)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Europium-labeled anti-phospho-MEF2C antibody
-
Streptavidin-coated microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a streptavidin-coated microplate, add the kinase assay buffer, the biotinylated substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of recombinant p38α kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phospho-MEF2C antibody and incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Activity
Derivatives of the isoxazole scaffold have also demonstrated significant anticancer activity against various cell lines.[11][12] The following table summarizes the cytotoxic activity of some fluorophenyl-isoxazole-carboxamide derivatives, showcasing the potential of this scaffold in oncology drug discovery.
| Compound ID | R Group on Carboxamide | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-fluorophenyl | HepG2 (Liver) | 7.55 | [12] |
| 2a | 4-fluorophenyl | Colo205 (Colon) | 9.179 | [12] |
| 2e | 4-(trifluoromethoxy)phenyl | B16F1 (Melanoma) | 0.079 | [12] |
| 2f | 4-(thiophen-2-yl)phenyl | Hep3B (Liver) | 5.76 | [11] |
Conclusion
This compound is a versatile and valuable scaffold for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization at the carboxylic acid position make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization. The demonstrated potential of its derivatives as potent inhibitors of p38 MAP kinase and as anticancer agents highlights the importance of this scaffold in modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space by researchers in the pharmaceutical and academic sectors.
References
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
p38-regulated signaling pathways in inflammatory responses. ResearchGate. [Link]
-
Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]
-
The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis. PMC. [Link]
-
Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
-
Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. [Link]
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]
-
IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]
-
Synthesis of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives. (i)... ResearchGate. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]
-
Synthesis of ethyl-5-(4'-fluorophenyl)-4-isoxazolecarboxylate. PrepChem.com. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Isoxazolone Based Inhibitors of p38 MAP Kinases. ResearchGate. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
-
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. DOI. [Link]
-
Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. ResearchGate. [Link]
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in vitro enzyme inhibition assay using 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Application Note & Protocol
Topic: In Vitro Enzyme Inhibition Assay Using 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
A Framework for Characterizing the Inhibitory Potential of this compound
Authored by: Senior Application Scientist
Introduction: The Isoxazole Scaffold and the Rationale for Inhibition Screening
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold for designing enzyme inhibitors.[1] Compounds featuring this ring, such as the COX-2 inhibitor valdecoxib, have demonstrated significant therapeutic success.[1]
This compound is a synthetic compound incorporating this key isoxazole scaffold. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a key interaction point for engaging with enzyme active sites.[2] Given these structural features, this compound is a prime candidate for screening against various enzyme targets, particularly those implicated in inflammatory or metabolic diseases.[3]
This document provides a comprehensive, experience-driven guide for researchers to characterize the inhibitory activity of this compound. We will use a generic spectrophotometric enzyme assay, using Alcohol Dehydrogenase (ADH) as a practical and illustrative model system.[4] The principles and methodologies detailed herein are broadly applicable to other enzyme classes, serving as a robust framework for initial hit validation and potency determination.[5]
The Scientific Principle: Unveiling Enzyme Inhibition
Enzyme inhibition assays are a cornerstone of drug discovery, providing quantitative data on how a compound modulates the activity of a specific enzyme target.[5][6] The primary goal is to determine the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7] This value is a critical measure of a compound's potency.
Our model assay relies on the enzymatic activity of Alcohol Dehydrogenase (ADH), which catalyzes the oxidation of an alcohol to an aldehyde. This reaction uses nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is simultaneously reduced to NADH.[8] The key to this assay is that NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not.[9] By monitoring the increase in absorbance at 340 nm over time using a spectrophotometer, we can directly measure the rate of the enzymatic reaction.[8][9] An inhibitor will slow down this rate.
To ensure data integrity, the assay must be conducted under initial velocity conditions , where the reaction rate is linear and substrate concentration is not yet limiting.[10][11] This allows for the accurate determination of kinetic parameters and inhibitor effects.
Experimental Workflow Overview
The process of characterizing an unknown inhibitor is systematic. It begins with establishing a reliable assay baseline before proceeding to measure the compound's inhibitory effect.
Caption: Conceptual difference between competitive and non-competitive inhibition.
Troubleshooting Common Assay Problems
Even with a robust protocol, unexpected results can occur. This table outlines common issues and their solutions. [12][13][14]
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Very Low Signal | 1. Omission of a key reagent (enzyme, substrate, NAD+).<br>2. Enzyme is inactive (degraded, expired).3. Incorrect wavelength setting on the plate reader. [12] | 1. Double-check the protocol and your pipetting steps.2. Use a fresh aliquot of enzyme; always store on ice.3. Verify reader settings are for 340 nm. |
| High Background | 1. Contamination of reagents.2. Inhibitor compound absorbs light at 340 nm.3. Non-enzymatic reduction of NAD+. | 1. Prepare fresh buffers and reagent solutions.2. Run a control with the inhibitor and substrate but no enzyme to measure its intrinsic absorbance.3. Ensure buffer purity and proper pH. |
| Inconsistent Readings / Poor Reproducibility | 1. Inaccurate pipetting, especially with small volumes.2. Reagents not mixed properly before addition.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; prepare a master mix where possible.<[12]br>2. Gently vortex solutions before use.3. Allow the plate to equilibrate to the correct temperature before starting the reaction. |
| Non-Linear Reaction Rate | 1. Substrate depletion (enzyme concentration too high).2. Time-dependent inhibition.3. Enzyme instability under assay conditions. | 1. Re-optimize enzyme concentration (Protocol 1).2. Analyze the shape of the progress curve; may require a different kinetic model.<[11]br>3. Check if buffer components are destabilizing the enzyme. |
References
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Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]
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SSERC. (n.d.). Investigating dehydrogenase activity - Resazurin Assay. SSERC. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
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Biocompare. (n.d.). Alcohol Dehydrogenase Assay Kits. Biocompare. Retrieved from [Link]
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CLYTE Technologies. (2025, December 21). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Kumar, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Solubility of Things. (n.d.). Enzyme Kinetics and Drug Development. Retrieved from [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Retrieved from [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Tipton, K., & Davey, G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 48-51. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]
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Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition, 8(12), 6394-6404. Retrieved from [Link]
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Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4099. Retrieved from [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(12), 100788. Retrieved from [Link]
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application of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid in anti-inflammatory studies
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid in anti-inflammatory studies. This document provides a senior-level perspective on the compound's mechanism of action, alongside detailed protocols for its evaluation.
Introduction: The Isoxazole Scaffold in Inflammation Research
The isoxazole ring is a five-membered heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The compound this compound belongs to this promising class. Its structure combines the isoxazole core with a 4-fluorophenyl group and a carboxylic acid moiety, features that suggest a potential for interaction with key targets in the inflammatory cascade. This guide explores the scientific rationale and provides detailed methodologies for investigating its anti-inflammatory potential.
PART 1: Postulated Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of novel compounds are often mediated through the modulation of specific signaling pathways and enzymes. For this compound, the primary hypothesized mechanisms revolve around the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenases (COX-1 and COX-2) are key enzymes that catalyze the conversion of arachidonic acid into prostaglandins, which are central mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[8][9] Selective inhibition of COX-2 is a desirable attribute for new anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7] The isoxazole scaffold is a common feature in selective COX-2 inhibitors like Parecoxib and Valdecoxib, suggesting that this compound may exhibit similar inhibitory activity.[10][11]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[12][13] In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα.[12][14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or cytokines like TNF-α, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[13][15] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[15] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[13][14] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[16][17] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.[14][18]
Caption: The canonical NF-κB signaling pathway.
PART 2: Application Protocols for In Vitro Evaluation
A systematic in vitro evaluation is critical to determine the compound's efficacy and mechanism of action at the cellular and molecular levels.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX isoforms, providing crucial information on its potency and selectivity. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) suggests a lower potential for gastrointestinal side effects.[6]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam)
-
Arachidonic Acid (Substrate)
-
Test Compound: this compound
-
Reference Compounds: Celecoxib (COX-2 selective), Ketoprofen (non-selective)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: Following the manufacturer's protocol, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add the diluted test compound or reference compound to the appropriate wells. Include a vehicle control (DMSO) and a 100% activity control.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination & Detection: After a set time (e.g., 2 minutes), stop the reaction and add the colorimetric or fluorometric substrate to measure the amount of prostaglandin produced.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 1: Representative Data for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Test Compound | 15.2 | 0.85 | 17.9 |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
| Ketoprofen (Reference) | 0.9 | 1.2 | 0.75 |
Protocol 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Objective: To evaluate the ability of the compound to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in a cell-based model of inflammation.[18][19]
Rationale: This assay assesses the compound's activity in a more physiologically relevant context. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response.[20] Measuring the inhibition of key inflammatory products like NO and cytokines provides a strong indication of anti-inflammatory efficacy.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO detection
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or XTT reagent for cytotoxicity assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[18]
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[18]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix an aliquot of the supernatant with Griess Reagent. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assay: In a parallel plate, treat cells only with the test compound (no LPS) for 24 hours. Assess cell viability using an MTT or XTT assay to ensure the observed inhibitory effects are not due to cell death.[20]
PART 3: Application Protocols for In Vivo Evaluation
In vivo models are essential for confirming the anti-inflammatory activity of a compound in a whole-organism setting, providing insights into its bioavailability, efficacy, and potential side effects.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute in vivo anti-inflammatory activity of this compound.
Rationale: The carrageenan-induced paw edema model is a widely used and well-validated method for screening new anti-inflammatory drugs.[4][21][22] Carrageenan injection causes a biphasic inflammatory response, with the later phase (after 1 hour) being primarily mediated by prostaglandins, making it sensitive to inhibitors of COX enzymes.[23]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Digital Plethysmometer
-
Test Compound: this compound
-
Reference Drug: Diclofenac sodium or Indomethacin (e.g., 10 mg/kg)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) or appropriate solvent
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Reference Drug (e.g., Diclofenac, 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg)
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Table 2: Representative Data for Carrageenan-Induced Paw Edema (at 3 hours)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Diclofenac (Reference) | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 25 | 0.55 ± 0.05 | 35.3% |
| Test Compound | 50 | 0.41 ± 0.04 | 51.8% |
| Test Compound | 100 | 0.34 ± 0.05 | 60.0% |
Conclusion
This compound represents a promising candidate for anti-inflammatory drug discovery, building on the established pharmacological importance of the isoxazole scaffold. The protocols detailed in this guide provide a robust framework for its systematic evaluation, from initial enzymatic and cell-based assays to in vivo validation. A thorough investigation into its ability to inhibit COX-2 selectively and modulate the NF-κB signaling pathway will be crucial in elucidating its therapeutic potential and advancing its development as a novel anti-inflammatory agent.
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Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). ResearchGate. [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. [Link]
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Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018). PubMed. [Link]
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Sathish N.K, et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre. [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine. [Link]
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Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (n.d.). MDPI. [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of the Iranian Chemical Society. [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]
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Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2022). Frontiers in Pharmacology. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
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Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). Molecules. [Link]
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SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. (2016). PubMed. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]
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Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][2][24]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. (2020). RSC Advances. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Molecules. [Link]
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In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. (1990). PubMed. [Link]
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Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2018). Journal of Medicinal Chemistry. [Link]
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EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]
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Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon. [Link]
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NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. [Link]
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The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. (2010). Cellular and Molecular Life Sciences. [Link]
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences. [Link]
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New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. (2023). Molecules. [Link]
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Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. (2013). The Journal of Immunology. [Link]
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N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. (2000). Journal of Medicinal Chemistry. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (n.d.). Odessa University Chemical Journal. [Link]
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Application Notes and Protocols: Formulation of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid for Biological Testing
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid for biological testing. Due to the inherent challenges associated with poorly soluble carboxylic acids, a systematic approach is essential to ensure accurate and reproducible results in both in vitro and in vivo settings. These protocols emphasize understanding the physicochemical properties of the compound to guide the selection of appropriate formulation strategies, from simple aqueous solutions to more complex co-solvent and suspension systems. The causality behind experimental choices, self-validating protocols, and troubleshooting are central themes of this guide.
Introduction: The Formulation Challenge
This compound belongs to the isoxazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a carboxylic acid moiety presents a significant formulation challenge. Carboxylic acid-containing drugs often exhibit pH-dependent solubility, being poorly soluble in acidic environments and more soluble at higher pH.[3] This can lead to issues such as precipitation in acidic cell culture media or the low pH of the stomach, impacting bioavailability and data reproducibility.
A robust formulation strategy is therefore not merely a preparatory step but a critical component of the experimental design. The goal is to deliver the compound to the biological system in a solubilized and stable state to ensure that the observed biological effect is a true reflection of the compound's activity.
Pre-formulation Assessment: Characterizing Your API
Table 1: Key Physicochemical Parameters and Recommended Analytical Methods
| Parameter | Recommended Method | Rationale |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4) | To determine the pH-dependent solubility profile. Critical for selecting appropriate buffers and predicting behavior in physiological fluids. |
| pKa | Potentiometric titration or UV-spectrophotometry | The pKa will define the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. |
| LogP/LogD | Shake-flask method (n-octanol/water) or calculated | Indicates the lipophilicity of the compound, which influences its solubility in organic solvents and its permeability across biological membranes. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the compound's crystallinity and thermal stability. A structurally similar compound, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, has a melting point of 197-203°C.[4] |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | To identify potential degradation pathways and ensure the compound is stable in the chosen formulation vehicle.[][6][7] |
Formulation Strategies for In Vitro Assays
For in vitro experiments, such as cell-based assays, the primary goal is to maintain the compound in a soluble state in the aqueous culture medium. The most common approach is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final concentration in the assay medium.
Protocol: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solubilization: Add a sufficient volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds. Preparing a concentrated stock minimizes the final concentration of DMSO in the assay, which can be toxic to cells at levels typically above 0.5-1%.
Workflow for In Vitro Formulation Development
The following diagram outlines a decision-making process for formulating the compound for in vitro testing.
Caption: Decision workflow for in vitro formulation.
Troubleshooting In Vitro Formulation Issues
If precipitation occurs upon dilution into aqueous media, consider the following strategies:
-
pH Adjustment: If the assay medium is acidic, cautiously adjusting the pH of the final solution towards neutral or slightly basic may increase solubility. However, this must be compatible with the biological assay.
-
Use of Excipients: For challenging compounds, incorporating solubilizing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into the assay medium can enhance solubility by forming inclusion complexes.[8]
-
Serum in Media: The presence of serum proteins (like albumin) in cell culture media can sometimes help to solubilize hydrophobic compounds.
Formulation Strategies for In Vivo Administration
Formulation for in vivo studies is more complex due to the need for biocompatibility, appropriate route of administration, and achieving adequate bioavailability. The choice of vehicle is critical and often determined empirically.
Tiered Approach to In Vivo Vehicle Selection
A tiered approach is recommended, starting with the simplest formulations and progressing to more complex ones as needed.
Tier 1: Aqueous Suspensions
For initial studies, a simple aqueous suspension is often sufficient, especially for oral administration.
-
Protocol: Preparation of a Carboxymethyl Cellulose (CMC) Suspension
-
Prepare a 0.5% (w/v) solution of low-viscosity sodium carboxymethyl cellulose (CMC) in water.
-
Add a surfactant, such as 0.1% (v/v) Tween 80, to the CMC solution to act as a wetting agent.
-
If necessary, reduce the particle size of the this compound powder by micronization (e.g., using a mortar and pestle).[9]
-
Create a paste by adding a small amount of the vehicle to the powdered compound.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.[10]
-
Tier 2: Co-solvent Systems
If a solution is required or if bioavailability from a suspension is poor, a co-solvent system can be employed.
-
Example Formulation: 30% Polyethylene glycol 400 (PEG400), 70% Saline.
-
Protocol: First, dissolve the compound in PEG400. Then, slowly add the saline while vortexing to avoid precipitation. The drug being in a dissolved state can enhance absorption.[10]
-
Tier 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption.
-
Example Formulation: Dissolving the compound in an oil such as corn oil or sesame oil. These formulations can enhance lymphatic absorption.[9][10]
Table 2: Common In Vivo Formulation Vehicles and Their Properties
| Vehicle Type | Composition Example | Pros | Cons |
| Aqueous Suspension | 0.5% CMC, 0.1% Tween 80 in water | Simple to prepare; can accommodate high drug doses. | Particle size can affect absorption; potential for non-uniform dosing if not well-suspended. |
| Co-solvent Solution | 30% PEG400 in Saline | Compound is fully dissolved, potentially increasing bioavailability. | May cause precipitation upon dilution in the GI tract; limited drug loading capacity.[11] |
| Lipid Solution | Compound in Corn Oil | Can enhance lymphatic absorption; protects from hydrolysis. | May not be suitable for all routes of administration; potential for variability. |
| Cyclodextrin Solution | 20% Hydroxypropyl-β-cyclodextrin in water | Increases aqueous solubility; suitable for parenteral routes. | Can be expensive; potential for nephrotoxicity at high doses. |
Stability Testing of Formulations
It is imperative to ensure the compound is stable in the chosen formulation for the duration of the experiment.[][12] Stability testing provides critical data that guide formulation strategies and storage solutions.[]
Protocol: Short-Term Formulation Stability Assessment
-
Prepare the Formulation: Prepare the final formulation as intended for the experiment.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot for analysis. Visually inspect for clarity or uniform suspension. Quantify the concentration using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Storage: Store the formulation under the same conditions as will be used during the experiment (e.g., room temperature, 4°C).
-
Time-Point Analysis: At selected time points (e.g., 2, 4, 8, 24 hours), repeat the analysis from step 2.
-
Evaluation: Compare the appearance and concentration at each time point to the initial T=0 sample. A change in concentration of >10% typically indicates instability.
Visualization of the Stability Testing Workflow
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ijpca.org [ijpca.org]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% [cymitquimica.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. future4200.com [future4200.com]
- 12. moravek.com [moravek.com]
Application Notes & Protocols: Strategic Use of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid in Solid-Phase Synthesis
Abstract
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs valued for their anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The specific derivative, 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, combines this potent core with a fluorophenyl group, a common modification to enhance metabolic stability and binding affinity.[4] This document provides a comprehensive guide for integrating this valuable building block into solid-phase synthesis (SPS) workflows. We present detailed protocols for the immobilization of the isoxazole moiety onto amine-functionalized resins and its subsequent cleavage and purification. These methodologies are designed to empower researchers in drug discovery to rapidly generate libraries of novel isoxazole-containing compounds for high-throughput screening and lead optimization.
Introduction and Scientific Rationale
Solid-phase synthesis (SPS) has revolutionized drug discovery by enabling the rapid and efficient parallel synthesis of compound libraries.[5][6] The core principle of SPS involves anchoring a starting material to an insoluble polymer support and performing sequential chemical modifications, with purification simplified to mere filtration and washing after each step.
This compound is an ideal candidate for SPS for several reasons:
-
Medicinal Relevance: The isoxazole ring is a key structural motif in pharmaceuticals like the COX-2 inhibitor Parecoxib.[1] Its rigid structure serves as an excellent scaffold for orienting substituents in three-dimensional space to interact with biological targets.
-
Chemical Handle: The carboxylic acid functionality provides a robust chemical handle for covalent attachment to a variety of solid supports, most commonly amine-functionalized resins.
-
Structural Diversity: Once immobilized, the isoxazole can serve as a foundational element. While the isoxazole ring itself is generally stable, the true power comes from using it to cap a peptide or small molecule chain built upon the resin, or by attaching it first to the resin as a scaffold from which other diversity elements can be elaborated.
This guide focuses on the most direct application: the coupling of this compound to an amino group on a solid support. This process is fundamental for creating libraries of amides, which are prevalent in biologically active molecules.
Core Principles and Methodological Choices
The successful incorporation of this compound into an SPS workflow hinges on the efficient formation of an amide bond between its carboxyl group and a resin-bound amine.
Resin Selection
The choice of resin dictates the C-terminal functionality of the final product after cleavage.
-
Rink Amide Resin: This is the most common choice if the desired final product is a C-terminal primary amide. Cleavage with a strong acid like trifluoroacetic acid (TFA) yields the amide.[7]
-
Wang Resin or 2-Chlorotrityl Chloride Resin: These are used if the final product should have a C-terminal carboxylic acid. The first amino acid is loaded onto the resin, and subsequent synthesis is performed on its N-terminus. The isoxazole could then be used as a capping agent.[7]
For the protocols herein, we will focus on Rink Amide resin as a representative example for generating isoxazole-capped amides.
Coupling Reagent Selection
Activating the carboxylic acid is critical for efficient amide bond formation. The goal is to convert the hydroxyl group of the carboxylic acid into a better leaving group.
| Reagent Class | Examples | Mechanism of Action & Rationale |
| Carbodiimides | EDC (EDCI), DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Simple and effective, but can have side reactions. Often used with additives.[8] |
| Onium Salts | HBTU, HATU, HCTU | These reagents contain a benzotriazole leaving group. They react with the carboxylic acid to form an activated ester in situ, which is less prone to racemization and side reactions than the O-acylisourea intermediate. HATU is particularly potent. |
| Additives | HOBt, HOAt | Used in conjunction with carbodiimides. They trap the reactive intermediate to form a more stable active ester, improving yield and suppressing side reactions.[8] |
For robust and high-yield coupling, an onium salt-based method (e.g., HBTU/Hünig's base) is often preferred in solid-phase synthesis.
Workflow Overview
The overall process can be visualized as a three-stage workflow: Resin Preparation, Coupling, and finally Cleavage & Purification.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.[9]
Protocol 1: Immobilization of this compound
This protocol describes the coupling of the title compound onto a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)
Procedure:
-
Resin Swelling:
-
Weigh 100 mg of Rink Amide resin (~0.05 mmol) into the synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly (5 x 2 mL DMF, followed by 3 x 2 mL DCM, then 3 x 2 mL DMF). The resin now has a free primary amine.
-
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve this compound (3 equivalents, ~33 mg, 0.15 mmol), HBTU (2.9 eq., ~56 mg, 0.145 mmol), and HOBt (3 eq., ~23 mg, 0.15 mmol) in 1 mL of DMF.
-
Add DIPEA (6 equivalents, ~52 µL, 0.30 mmol).
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the deprotected resin.
-
Immediately add the pre-activated coupling solution from step 3 to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents: 5 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL Methanol.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Confirmation of Coupling (Qualitative):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow/colorless) indicates successful coupling, as there are no remaining free primary amines. A positive result (blue beads) indicates incomplete coupling, and step 4 should be repeated ("double coupling").
-
Protocol 2: Cleavage from Resin and Product Isolation
This protocol describes the release of the final product from the solid support and its initial workup.
Materials:
-
Dried isoxazole-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) . TIS acts as a scavenger to trap reactive cations generated during cleavage.[9]
-
Prepare approximately 1-2 mL of cocktail per 100 mg of resin.
-
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel (e.g., a 5 mL fritted syringe or a small round-bottom flask).
-
Add the cleavage cocktail to the resin.
-
Agitate gently at room temperature for 1.5-2 hours.
-
-
Product Isolation:
-
Filter the TFA solution containing the cleaved product away from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube).
-
Wash the resin beads with a small additional volume (0.5 mL) of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator until a small volume of oily residue remains (approx. 100-200 µL).
-
-
Precipitation and Washing:
-
Add 10 mL of cold diethyl ether to the concentrated residue to precipitate the crude product. The product should crash out as a solid.
-
Vortex the mixture and centrifuge for 5 minutes at ~3000 rpm to pellet the solid.
-
Carefully decant and discard the ether supernatant.
-
Repeat the ether wash two more times to remove residual scavengers.
-
-
Drying and Storage:
-
After the final wash, dry the crude product pellet under vacuum to remove residual ether.
-
The resulting white or off-white solid is the crude product, ready for analysis and purification.
-
Protocol 3: Purification and Characterization
Purification:
-
The crude product should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A typical method involves a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA). The exact gradient will depend on the polarity of the final compound and must be optimized.
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analysis. It will confirm the molecular weight of the desired product and provide an estimate of its purity.
-
NMR (Nuclear Magnetic Resonance): For final structural confirmation of the purified product, ¹H and ¹³C NMR should be performed.
| Parameter | Expected Value/Observation | Purpose |
| Resin Loading | 0.4 - 0.8 mmol/g | Defines the scale of the synthesis. |
| Reagent Equivalents | 3 eq. Isoxazole, 2.9 eq. HBTU | Ensures the reaction is driven to completion. |
| Kaiser Test Result | Negative (Yellow/Clear) | Confirms complete consumption of primary amines. |
| Expected Mass [M+H]⁺ | Varies based on resin linker/peptide | Confirms identity of the cleaved product. |
| Purity (Crude) | 60-90% | Initial assessment before purification. |
| Purity (Post-HPLC) | >95% | Standard for biological testing.[5] |
Troubleshooting and Expert Insights
-
Problem: Positive Kaiser Test after Coupling.
-
Cause: Incomplete reaction. This can be due to insufficient reagents, poor quality DMF (containing amines), or steric hindrance.
-
Solution: Drain the reaction solution, wash the resin with DMF, and perform a "double couple" by repeating the coupling step with a fresh solution of activated isoxazole.
-
-
Problem: Low Crude Yield after Cleavage.
-
Cause: Inefficient coupling, premature cleavage of the product from the resin during synthesis (unlikely with Rink Amide), or loss of product during ether precipitation (if the product has some ether solubility).
-
Solution: Re-evaluate coupling efficiency. When precipitating, ensure the ether is ice-cold and use a larger volume to minimize solubility losses.
-
-
Expert Tip: The Importance of Anhydrous Conditions. While SPS is robust, the activation step with HBTU/carbodiimides is sensitive to water. Using high-quality, amine-free DMF is critical for achieving high coupling efficiency.[7]
Conclusion
This compound is a versatile and valuable building block for solid-phase synthesis. By leveraging standard peptide coupling reagents and well-established SPS workflows, researchers can efficiently incorporate this medically relevant scaffold to generate novel compound libraries. The protocols outlined in this document provide a reliable foundation for the immobilization, cleavage, and purification of isoxazole-derived amides, paving the way for accelerated discovery of new therapeutic agents.
References
-
Dings, P. M. et al. (2018). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]
-
Bąchor, U. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. ResearchGate. Available at: [Link]
-
Hawash, M. et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PubMed Central. Available at: [Link]
-
Molport. (n.d.). 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID. Molport. Available at: [Link]
-
Wang, D. et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Available at: [Link]
-
Wang, Y. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
Hawash, M. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Masoudi, N. A. et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Opole University. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. OUCI. Available at: [Link]
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]
- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. By understanding the causality behind experimental outcomes, you can optimize your process, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield in the Initial Condensation Step to Form the β-Keto Ester Intermediate
Question: I am seeing low conversion of my starting materials, ethyl 4-fluorobenzoate and ethyl acetate, during the initial Claisen condensation. What could be the cause?
Answer:
The Claisen condensation is a base-mediated reaction that forms a carbon-carbon bond between two esters.[1][2][3] Its success is highly dependent on the reaction conditions.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the α-carbon of ethyl acetate. Sodium ethoxide is commonly used for this purpose.[2][4] Using a weaker base like sodium hydroxide can lead to saponification of the esters.
-
Presence of Water: The reaction is highly sensitive to moisture. Water will quench the strong base and can hydrolyze the ester starting materials and product.
-
Solution: Use anhydrous solvents (e.g., dry ethanol or toluene) and freshly prepared or properly stored base. All glassware should be thoroughly dried before use.
-
-
Sub-optimal Reaction Temperature: While the reaction is often initiated at a low temperature, it may require warming to proceed to completion.
-
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider slowly warming the mixture.
-
Table 1: Troubleshooting Low Yield in Claisen Condensation
| Parameter | Potential Issue | Recommended Action |
| Base | Too weak or wet | Use a strong, anhydrous base like sodium ethoxide. |
| Solvent | Contains water | Use anhydrous grade solvents. |
| Temperature | Too low | Monitor reaction and warm if necessary. |
| Stoichiometry | Insufficient base | Use at least one full equivalent of base.[2][3] |
Issue 2: Formation of Regioisomeric Impurity During Isoxazole Ring Formation
Question: My final product is contaminated with an isomer that is difficult to separate. How can I control the regioselectivity of the cyclization reaction?
Answer:
The reaction of a 1,3-dicarbonyl compound with hydroxylamine can lead to the formation of two regioisomeric isoxazoles. In this synthesis, the desired product is the 5-(4-fluorophenyl)isoxazole, but the 3-(4-fluorophenyl)isoxazole isomer can also be formed. Controlling the regioselectivity is a common challenge in isoxazole synthesis.[5][6]
Causality of Isomer Formation:
The formation of the two isomers depends on which carbonyl group of the intermediate (ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate or a related species) is attacked by the nitrogen of hydroxylamine. This can often be controlled by pH.
Strategies to Improve Regioselectivity:
-
pH Control: The reaction pH can influence which carbonyl is more reactive. It is often found that acidic conditions favor the formation of one isomer, while basic conditions favor the other. For the synthesis of related 5-substituted isoxazoles, slightly acidic to neutral conditions are often employed.
-
Use of an Enol Ether Intermediate: A common strategy to ensure high regioselectivity is to first convert the β-keto ester into an enol ether or an enamine, for example, by reacting it with triethyl orthoformate or dimethylformamide dimethyl acetal (DMFDMA). This "protects" one of the carbonyl functionalities and directs the cyclization with hydroxylamine to form the desired 5-substituted isoxazole.[5][7]
Workflow for Regioselective Isoxazole Synthesis
Caption: Directed synthesis via an enol ether intermediate to improve regioselectivity.
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Question: I am having trouble fully hydrolyzing the ethyl ester to the final carboxylic acid. I see both the ester and the acid in my final product.
Answer:
Saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis is required to convert the ethyl ester to the carboxylic acid. Incomplete hydrolysis is a common issue.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The hydrolysis may require prolonged heating to go to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting ester is no longer visible.
-
-
Inadequate Amount of Acid or Base: A sufficient excess of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) is necessary.
-
Solution: Ensure you are using a sufficient concentration and volume of your acid or base solution. For acid hydrolysis, a mixture of a strong acid like H₂SO₄ in water is effective.[7]
-
-
Product Precipitation: The carboxylic acid product may be insoluble in the reaction mixture and precipitate out, preventing the reaction from going to completion.
-
Solution: Consider using a co-solvent to improve the solubility of all components throughout the reaction.
-
Issue 4: Degradation and Byproduct Formation During Hydrolysis
Question: During the hydrolysis step, I am observing the formation of multiple byproducts and a decrease in the overall yield of my desired carboxylic acid.
Answer:
Prolonged exposure to harsh conditions (strong acid or base at high temperatures) can lead to the degradation of the isoxazole ring or other side reactions.[7]
Preventative Measures:
-
Milder Conditions: If possible, use milder hydrolysis conditions. For example, using a lower concentration of acid or base for a longer period at a slightly lower temperature.
-
Continuous Removal of Byproducts: In the case of acid-catalyzed hydrolysis, ethanol is produced. Continuously removing the ethanol via distillation can help drive the reaction to completion more quickly, reducing the overall time the product is exposed to harsh conditions.[7]
-
Careful Monitoring: Do not let the reaction run for an unnecessarily long time. Monitor closely and work up the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: The most common impurities, based on the synthetic route, are:
-
Regioisomeric Acid: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is the most likely process-related impurity.
-
Unreacted Starting Ester: Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate from incomplete hydrolysis.
-
Starting Materials from Early Steps: Traces of ethyl 4-fluorobenzoate or the β-keto ester intermediate.
-
Degradation Products: If the isoxazole ring opens, various amides and ketones could be formed, though these are often more complex to identify without detailed analysis.
Q2: How can I best purify the final this compound?
A2: Purification of the final product typically involves:
-
Crystallization: This is the most effective method for removing most impurities. A mixed solvent system, such as toluene and acetic acid, has been shown to be effective for crystallizing similar isoxazole carboxylic acids.
-
Washing: After filtration, washing the solid product with a non-polar solvent like pentane or hexane can help remove non-polar impurities.
-
Column Chromatography: While less ideal for large-scale purification of the final acid due to potential streaking on silica gel, it can be used for small-scale purification or for purifying the intermediate ester. A common eluent system is a mixture of hexane and ethyl acetate.
Q3: Can I use a different base for the initial condensation reaction?
A3: Yes, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. However, sodium ethoxide in ethanol is often preferred for its lower cost and ease of handling on a larger scale. Ensure the base is compatible with the ester functionality.
Experimental Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
This protocol is a representative procedure based on common methods for synthesizing this class of compounds.[5][7]
Step 1: Formation of Ethyl 2-(4-fluorobenzoyl)-3-ethoxypropenoate
-
To a stirred solution of ethyl 4-fluorobenzoylacetate (1 equivalent) in an appropriate solvent like toluene, add acetic anhydride (1.5 equivalents).
-
Add triethyl orthoformate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 100-120 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enol ether intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
-
Dissolve the crude intermediate from Step 1 in a solvent such as ethanol.
-
Prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a mild base like sodium acetate (1.2 equivalents) in water and add it to the ethanol solution.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (hexane/ethyl acetate) or crystallization to obtain the pure ethyl ester.
Step 3: Hydrolysis to this compound
-
To the purified ethyl ester from Step 2, add a solution of 60% aqueous sulfuric acid.[7]
-
Heat the mixture to approximately 85-90 °C. It is advantageous to set up the apparatus for distillation to continuously remove the ethanol that is formed during the reaction.[7]
-
Continue heating until TLC analysis shows the complete disappearance of the starting ester.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude acid from a suitable solvent system to obtain the final, purified product.
Impurity Formation Pathway
Caption: Competing pathways leading to the desired product and the main isomeric impurity.
By carefully controlling reaction conditions and being aware of potential side reactions and impurities, the synthesis of this compound can be performed efficiently to yield a high-purity product.
References
-
PrepChem. Synthesis of ethyl-5-(4'-fluorophenyl)-4-isoxazolecarboxylate. Available from: [Link]
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
The Royal Society of Chemistry. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]
-
PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
The Claisen Condensation. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Claisen condensation. Available from: [Link]
-
MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available from: [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction. Available from: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of this synthesis. This guide is structured in a flexible question-and-answer format to directly address the practical issues you may encounter. We will focus on a reliable and common synthetic route: the formation of an isoxazole ester from a β-ketoester precursor, followed by saponification to the final carboxylic acid.
I. Synthesis Overview & Core Workflow
The synthesis is typically a two-step process starting from a readily available β-ketoester.
-
Step 1: Isoxazole Ring Formation. Condensation of ethyl 2-(4-fluorobenzoyl)acetate with an activating agent like triethyl orthoformate, followed by cyclization with hydroxylamine to form ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.
-
Step 2: Saponification. Hydrolysis of the resulting ester to yield the target compound, this compound.
Caption: High-level workflow for the two-step synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during the synthesis.
Question 1: My yield of the isoxazole ester in Step 1 is very low. What are the likely causes?
Answer: Low yield in the cyclization step is a frequent issue stemming from several factors. A systematic diagnosis is key.
-
Cause A: Incomplete formation of the ethoxymethylene intermediate. The initial reaction between the β-ketoester, triethyl orthoformate, and acetic anhydride is crucial. If this step is inefficient, you are carrying unreacted starting material into the cyclization, lowering the potential yield.
-
Solution: Ensure the reaction is heated sufficiently (typically 100-120°C) to drive the formation of the intermediate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting β-ketoester before proceeding.
-
-
Cause B: Formation of isomeric byproducts. The reaction with hydroxylamine can potentially yield two regioisomers: the desired 5-substituted isoxazole and the undesired 3-substituted isoxazole. The formation of the 3-substituted isomer is a known impurity.[2]
-
Solution: Precise temperature control during the addition of hydroxylamine is critical. The reaction is often performed at low temperatures (-20°C to 10°C) to favor the desired isomer.[1][2] Adding the hydroxylamine solution slowly to the intermediate helps maintain this control and minimizes side reactions.
-
-
Cause C: Poor quality of reagents. Hydroxylamine can degrade over time. Acetic anhydride can hydrolyze if not stored properly.
-
Solution: Use freshly opened or properly stored reagents. It is advisable to use hydroxylamine sulfate or hydroxylamine hydrochloride, which are more stable salts, in the presence of a mild base like sodium acetate.[1]
-
Caption: Troubleshooting flowchart for low yield in Step 1.
Question 2: The saponification in Step 2 is incomplete or very slow. How can I drive it to completion?
Answer: Incomplete saponification is usually a matter of reaction conditions or reagent stoichiometry.
-
Cause A: Insufficient Hydroxide. The saponification reaction is irreversible due to the final deprotonation of the carboxylic acid by the alkoxide.[3] However, if you use a stoichiometric amount of base, the reaction may be slow or stall.
-
Cause B: Low Reaction Temperature or Time. Steric hindrance or the electronic nature of the ester can make hydrolysis difficult at room temperature.
-
Solution: Heat the reaction mixture to reflux (typically in a solvent like methanol, ethanol, or THF with water) for several hours.[4] Monitor the reaction progress by TLC, observing the disappearance of the ester spot and the appearance of a baseline spot for the carboxylate salt.
-
-
Cause C: Poor Solubility. The ester may not be fully soluble in a purely aqueous base, limiting the reaction rate.
-
Solution: Use a co-solvent system like ethanol/water or THF/water.[5] This ensures both the ester and the hydroxide are in the same phase, accelerating the reaction.
-
Question 3: After acidification, my final product precipitates as an oil or is very impure. What should I do?
Answer: This is a common purification challenge. The goal is to induce clean crystallization and remove any unreacted starting material or side products.
-
Cause A: "Oiling Out". The product may be precipitating from the aqueous solution below its melting point, leading to the formation of an oil instead of a crystalline solid.
-
Solution 1 (Solvent Extraction): If the product oils out, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude solid can then be recrystallized.[4]
-
Solution 2 (Controlled Precipitation): Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of acid. Stir vigorously. This can sometimes promote the formation of a filterable solid.
-
-
Cause B: Contamination with Impurities. The crude product may contain unreacted ester or byproducts from the cyclization step.
-
Solution (Recrystallization): This is the most critical step for achieving high purity. The choice of solvent is key. A mixed solvent system is often effective. For example, dissolving the crude solid in a hot solvent in which it is soluble (e.g., ethanol, toluene) and then adding a solvent in which it is less soluble (e.g., water, hexanes) until turbidity appears, followed by slow cooling, can yield high-purity crystals. A reported system for a similar compound uses a toluene/acetic acid mixture.[1][6]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the isoxazole ring formation with hydroxylamine?
A1: The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classic condensation reaction.[7] First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl carbons. This is typically followed by the elimination of water to form an oxime intermediate. The hydroxyl group of the oxime then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. A final dehydration step results in the formation of the stable, aromatic isoxazole ring.[7]
Caption: Simplified mechanism of isoxazole formation.
Q2: Are there alternative methods to synthesize this compound?
A2: Yes, several other reliable methods exist for synthesizing the isoxazole core.
-
1,3-Dipolar Cycloaddition: This is a powerful method involving the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne.[8][9] This approach offers high regioselectivity but can be sensitive to the stability of the nitrile oxide, which may dimerize.[8]
-
Chalcone Route: This involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride in the presence of a base.[10][11] This is a very common and robust method for preparing a wide variety of isoxazole derivatives.
Q3: How should I choose the right base for the saponification step?
A3: NaOH and KOH are the most common and cost-effective choices for saponification and work well for this substrate.[4] LiOH is sometimes used when the starting material is particularly sensitive to harsher conditions or when milder temperatures are required, as it can be effective even at room temperature in a THF/water system.[4] For this specific synthesis, NaOH in an ethanol/water mixture at reflux is a standard and effective choice.
IV. Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Isoxazole Formation | Ethyl 2-(4-fluorobenzoyl)acetate, Triethyl orthoformate, Acetic Anhydride, Hydroxylamine Sulfate, Sodium Acetate | None, then Ethanol | 110, then 0-10 | 2, then 4-6 | 75-85% |
| 2 | Saponification | Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, NaOH | Ethanol/Water | Reflux (~80°C) | 2-4 | 90-98% |
Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
-
In a round-bottom flask fitted with a distillation head, combine ethyl 2-(4-fluorobenzoyl)acetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 110-120°C and distill off the ethyl acetate formed for approximately 2-3 hours.[1]
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketoester is consumed.
-
Cool the resulting crude intermediate to room temperature and dissolve it in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine sulfate (0.6 eq) and sodium acetate (1.1 eq) in water.
-
Cool the ethanol solution of the intermediate to 0-5°C in an ice bath.
-
Slowly add the aqueous hydroxylamine solution dropwise, maintaining the temperature below 10°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude ester can be used in the next step or recrystallized from ethanol if desired.
Protocol 2: Saponification to this compound
-
To a round-bottom flask, add the crude ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (1.0 eq), ethanol, and a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the ester spot has completely disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2x) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate should form. Stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
V. References
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Reddit. Isoxazole synthesis. [Link]
-
NIH. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
-
Google Patents. CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation.
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
-
PubMed. Solid-phase synthesis of 5-isoxazol-4-yl-[8][12][13]oxadiazoles. [Link]
-
Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
YouTube. synthesis of isoxazoles. [Link]
-
Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
NIH. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. Biological activity of new heterocyclic compounds derived from chalcone. [Link]
-
ResearchGate. Effect of hydroxylamine hydrochloride on chalcones However, the.... [Link]
-
OperaChem. Saponification-Typical procedures. [Link]
-
PubMed. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
-
NIH. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
-
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
ResearchGate. (PDF) Cyclization of (Chalcone-Aldole)-Compounds And Studying of (Identification ,Liquid Crystal , Solubility)-Behavior. [Link]
-
ResearchGate. Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. [Link]
-
Bentham Science. Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. [Link]
-
ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. [Link]
-
Indian Academy of Sciences. Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. [Link]
-
ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]
-
YouTube. Saponification Reaction of Esters. [Link]
-
NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. One moment, please... [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the cyclocondensation of a β-ketoester precursor with hydroxylamine, followed by the hydrolysis of the resulting isoxazole ester.
Q1: My final product is contaminated with an isomer, 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid. How can I improve regioselectivity?
Answer: This is a classic and frequent challenge in isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl precursors. The formation of two regioisomers stems from the two possible sites of initial attack by hydroxylamine on the dicarbonyl intermediate.[1]
Root Cause Analysis: The regiochemical outcome is highly dependent on the pH of the reaction medium. The two carbonyl groups (ketone and ester) of the precursor, ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate, have different electrophilicities.
-
Under Neutral to Basic Conditions: Hydroxylamine acts as a simple nucleophile, and attack can occur at either carbonyl group, often leading to a mixture of the 5-phenyl (desired) and 3-phenyl (undesired) regioisomers.
-
Under Acidic Conditions: The ketone carbonyl is more basic and is preferentially protonated. This significantly increases its electrophilicity compared to the ester carbonyl, directing the nucleophilic attack of hydroxylamine to this site. This pathway strongly favors the formation of the desired 5-(4-Fluorophenyl)isoxazole intermediate.
Recommended Solutions:
-
Strict pH Control: Maintain a slightly acidic pH (4-5) during the cyclocondensation reaction. This can be achieved by using hydroxylamine hydrochloride without a strong base, or by using a buffer system like sodium acetate.[2]
-
Order of Addition: Add the hydroxylamine solution slowly to the solution of the β-ketoester precursor. This ensures that the hydroxylamine reacts under the controlled pH of the bulk solution.
-
Temperature Management: Keep the reaction temperature low (e.g., 0-10°C) during the addition of hydroxylamine.[3] This reduces the rate of non-selective side reactions.
Caption: Competing pathways for isoxazole ring formation.
Q2: The yield of my final product is low after the hydrolysis step, and TLC shows multiple degradation products. What is happening?
Answer: This issue typically points to the instability of the isoxazole ring or the carboxylic acid product under harsh hydrolysis conditions.
Root Cause Analysis:
-
Ring Opening: Isoxazole rings can be susceptible to cleavage under either strongly acidic or basic conditions, particularly when heated for extended periods.[3] This degradation pathway breaks open the heterocyclic ring, leading to a complex mixture of byproducts.
-
Decarboxylation: Isoxazole-4-carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures to form the corresponding 5-(4-Fluorophenyl)isoxazole.[4][5] This is especially prevalent in the presence of acid catalysts or during purification steps involving high heat (like distillation).
Recommended Solutions:
| Parameter | Sub-Optimal Condition (Problem) | Recommended Optimization (Solution) | Rationale |
| Acid Conc. | High concentration of strong acid (e.g., conc. HCl/H₂SO₄). | Use a moderately concentrated acid like 60% aqueous H₂SO₄ or a mixture of acetic acid and HCl.[3] | Balances reaction rate with product stability, minimizing ring degradation. |
| Temperature | High reflux temperatures (>100°C). | Maintain the lowest effective temperature (e.g., 80-90°C).[3] | Reduces the rate of both decarboxylation and ring-opening side reactions. |
| Reaction Time | Prolonged heating (e.g., >8 hours). | Monitor the reaction closely by TLC or HPLC and stop as soon as the starting ester is consumed (typically 3-5 hours).[3] | Minimizes exposure of the product to harsh conditions, preventing secondary degradation. |
| Workup | High-temperature solvent removal or distillation. | Concentrate the product in vacuo at low temperatures (<50°C). Avoid distillation if possible. | Prevents thermal decarboxylation of the final product.[6] |
Troubleshooting Protocol: Optimizing Ester Hydrolysis
-
Setup: To the ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, add 60% aqueous sulfuric acid.
-
Reaction: Heat the mixture to 80-88°C. If possible, set up a distillation apparatus to continuously remove the ethanol byproduct, which helps drive the equilibrium towards the product.[3]
-
Monitoring: Take aliquots every 30-60 minutes and analyze by TLC (e.g., using 3:7 Ethyl Acetate:Hexane) to track the disappearance of the starting ester.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully precipitate the product by adding cold water.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum at a temperature not exceeding 50°C.
Q3: My hydrolysis of the ethyl ester is very slow or incomplete, even after prolonged heating.
Answer: Incomplete hydrolysis leaves you with the starting ester as a major impurity, which can be difficult to separate from the desired carboxylic acid. This is often a result of insufficient reaction drivers or steric hindrance.
Root Cause Analysis:
-
Equilibrium: Hydrolysis is a reversible reaction. If the products (ethanol and the carboxylic acid) are allowed to accumulate, the reaction can stall before reaching completion.
-
Insufficient Water: In mixed solvent systems (e.g., acid in an organic solvent), a lack of sufficient water can limit the reaction rate.
-
Steric Hindrance: While less common for an ethyl ester, bulky groups near the reaction center can slow down the rate of hydrolysis.
Recommended Solutions:
-
Use Aqueous Acid: Employing an aqueous acid solution (e.g., 60% H₂SO₄) ensures that water is not the limiting reagent.[3]
-
Remove Ethanol Byproduct: As mentioned previously, the most effective way to drive the reaction to completion is to remove the ethanol as it forms.[3] This application of Le Châtelier's principle is highly effective.
-
Switch to Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis (saponification) is generally irreversible and often proceeds more cleanly to completion.[7]
-
Protocol: Use a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/THF or water/methanol mixture at room temperature or with gentle heating (40-50°C).
-
Crucial Caveat: After saponification is complete, the product exists as the carboxylate salt. You must perform a careful acidification step with a strong acid (e.g., 1M HCl) at low temperature (0-5°C) to precipitate the final carboxylic acid product. Over-acidification or high temperatures during this step can still cause degradation.
-
Caption: A logical workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the standard starting material for this synthesis? The most common precursor is ethyl 3-(4-fluorophenyl)-3-oxopropanoate, which is first reacted with an orthoformate like triethyl orthoformate in the presence of acetic anhydride to generate the key intermediate, ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate.[3][8] This intermediate is then reacted with hydroxylamine.
FAQ 2: Can I use hydroxylamine free base instead of hydroxylamine hydrochloride? Yes, you can. However, using the hydrochloride salt provides an inherent source of acid, making it easier to control the reaction towards the slightly acidic conditions required for high regioselectivity. If you use the free base, you may need to add a mild acid, like acetic acid, to achieve the optimal pH.
FAQ 3: My final product has a slight color. How can I purify it? A common and effective method for purification is recrystallization. A suitable solvent system can often be found using ethanol, isopropanol, or a mixture of toluene and heptane. Slurrying the crude product in a non-polar solvent like hexanes or diethyl ether can also help remove colored, non-polar impurities. Avoid using high temperatures during recrystallization to prevent decarboxylation.
References
- US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Walia R, Hedaitullah M, et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Jia, Z., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. [Link]
-
Stokowa-Sołtys, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
Zhou, X., et al. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]
-
da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
- WO Patent WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
Juaristi, E., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]
-
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]
- CN Patent CN109694343B. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Beilstein Journal of Organic Chemistry. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity. The methodologies described herein are based on established chemical principles and validated experimental observations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Low Yield of Ethyl 5-(4-Fluorophenyl)isoxazole-4-carboxylate (Ester Intermediate)
Question: My reaction to form the ethyl ester intermediate is giving a low yield. What are the likely causes and how can I optimize the reaction?
Answer: The synthesis of ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate typically proceeds via the cyclization of an enamino ester intermediate, ethyl-2-(4'-fluorobenzoyl)-3-dimethylaminopropenoate, with hydroxylamine. Low yields can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.
Causality and Optimization:
-
Purity of Starting Materials: Ensure the enamino ester is of high purity. Impurities can interfere with the cyclization process.
-
Reaction Temperature: The reaction with hydroxylamine hydrochloride should be carefully temperature-controlled. A patent for a similar synthesis suggests that maintaining a low temperature (around -5 °C) during the addition of hydroxylamine can be beneficial.[1]
-
pH of the Reaction Medium: The cyclization is sensitive to pH. The use of a mild base like sodium acetate is crucial to neutralize the HCl from hydroxylamine hydrochloride without making the solution too basic, which could promote side reactions.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to a lower yield, while excessively long reaction times might promote the degradation of the product.
Experimental Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
-
Dissolve ethyl-2-(4'-fluorobenzoyl)-3-dimethylaminopropenoate in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and ethanol.
-
Cool the enamino ester solution to -5 to 0 °C in an ice-salt bath.
-
Slowly add the hydroxylamine solution to the cooled enamino ester solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be purified by recrystallization or column chromatography. A known procedure reports a 74.5% yield upon recrystallization with pentane.[2]
Issue 2: Inefficient Hydrolysis of the Ethyl Ester to the Carboxylic Acid
Question: The hydrolysis of my ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate is slow, incomplete, or results in a low yield of the final carboxylic acid. How can I improve this step?
Answer: The hydrolysis of the ethyl ester to the final carboxylic acid is a critical step that can be prone to low yields if not optimized. The choice of acid catalyst and reaction conditions are paramount for an efficient conversion.
Causality and Optimization:
-
Choice of Acid Catalyst: While various acids can be used, a patent for a similar isoxazole synthesis highlights that 60% aqueous sulfuric acid provides a significantly higher yield and a much shorter reaction time (3.5 hours vs. 9 hours) compared to a mixture of acetic acid and HCl.[1] Prolonged exposure to harsh acidic conditions at reflux can lead to the formation of by-products.[1]
-
Removal of Ethanol: The hydrolysis is a reversible reaction. Continuously removing the ethanol byproduct as it is formed will drive the equilibrium towards the product side, thus increasing the yield and reaction rate. This can be achieved by setting up the reaction with a distillation apparatus.[1]
-
Reaction Temperature: The hydrolysis requires heating. A temperature range of 80-88 °C is suggested to facilitate both the reaction and the removal of ethanol.[1]
Optimized Hydrolysis Protocol:
-
Charge a flask equipped with a mechanical stirrer and a distillation apparatus with the crude ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.
-
Add 60% aqueous sulfuric acid.
-
Heat the mixture to 80-88 °C with continuous stirring.
-
Continuously distill off the ethanol as it is formed.
-
Monitor the reaction to completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the carboxylic acid to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
The crude acid can be further purified by recrystallization.
Issue 3: Presence of Impurities in the Final Product
Question: My final this compound product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side reactions during either the cyclization or hydrolysis steps, or from the degradation of the product.
Common Impurities and Purification Strategies:
-
Unreacted Ethyl Ester: Incomplete hydrolysis will leave unreacted ethyl ester in the final product.
-
Solution: Ensure the hydrolysis goes to completion by following the optimized protocol above. The ester can be removed from the carboxylic acid by recrystallization from a suitable solvent system. A mixture of toluene and 2% acetic acid has been used for the purification of a similar isoxazole carboxylic acid.
-
-
Isomeric Impurities: During the cyclization step, there is a possibility of forming the isomeric 3-(4-fluorophenyl)isoxazole-4-carboxylic acid, although the directed synthesis from the enamino ester generally favors the desired 5-substituted isomer.
-
Solution: Careful control of the cyclization reaction conditions can minimize the formation of the undesired isomer. Purification by column chromatography or fractional crystallization may be necessary to separate the isomers if they form in significant amounts.
-
-
Degradation Products: Prolonged heating in strong acid during hydrolysis can lead to the opening of the isoxazole ring or other degradation pathways.[1]
-
Solution: Use the recommended 60% sulfuric acid for hydrolysis and keep the reaction time to the minimum required for complete conversion.[1]
-
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, or a toluene/acetic acid mixture).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective route involves a two-step process:
-
Formation of the Ethyl Ester: Reaction of ethyl 2-(4'-fluorobenzoyl)-3-dimethylaminopropenoate with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate.[2]
-
Hydrolysis: Hydrolysis of the resulting ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate to the desired carboxylic acid, preferably using 60% aqueous sulfuric acid.[1]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under a UV lamp.[3]
Q3: Are there alternative synthetic methods?
A3: Yes, other methods for synthesizing isoxazoles exist, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3] However, the route starting from the enamino ester is often preferred for its regioselectivity, leading specifically to the 5-substituted isoxazole.
Q4: What are the key safety precautions I should take?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care, paying particular attention to corrosive acids and potentially hazardous organic solvents.
Data Summary and Visualizations
Table 1: Comparison of Hydrolysis Conditions
| Catalyst | Reaction Time | Yield | Remarks | Reference |
| Acetic Acid:HCl (2:1) | 9 hours | Lower | Prone to by-product formation | [1] |
| 60% Aqueous H₂SO₄ | 3.5 hours | Higher | Cleaner reaction, faster | [1] |
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Ester Synthesis
Caption: Troubleshooting guide for low yield in the ester synthesis step.
References
-
PrepChem. Synthesis of ethyl-5-(4'-fluorophenyl)-4-isoxazolecarboxylate. Available at: [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(12), 2285.
- Küçükoğlu, K., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1063-1069.
Sources
Technical Support Center: Navigating the Purification of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Welcome to the technical support center for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this important isoxazole derivative. This document will address common challenges, offer step-by-step protocols, and answer frequently asked questions to streamline your purification workflow and ensure the highest quality of your final compound.
Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic compound with a molecular structure that presents unique purification challenges. Its aromatic fluorophenyl group and the carboxylic acid moiety attached to the isoxazole ring contribute to its polarity and potential for impurity co-crystallization. A thorough understanding of its properties is the first step toward successful purification.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₆FNO₃ | N/A |
| Molecular Weight | 207.16 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~147°C (for 5-methyl-4-isoxazole carboxylic acid) | [1] |
| Solubility | Soluble in methanol | [1] |
The Synthetic Landscape: A Map to Potential Impurities
A common route involves the hydrolysis of a corresponding ester precursor, such as ethyl 5-(4-Fluorophenyl)isoxazole-4-carboxylate. This process, typically carried out under acidic or basic conditions, can lead to several classes of impurities.
Diagram: Probable Synthetic Route and Impurity Formation
Caption: A probable synthetic pathway and sources of common impurities.
Troubleshooting Guide: A Q&A Approach to Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What are the likely culprits?
A1: A low and broad melting point is a classic indicator of impurities. Based on the likely synthetic route, the most probable impurities are:
-
Unhydrolyzed Ester Precursor: The starting ethyl ester is less polar than the carboxylic acid and can persist if the hydrolysis reaction is incomplete.
-
Isomeric Impurities: Depending on the cyclization conditions, formation of a regioisomeric isoxazole is possible. These isomers often have very similar polarities, making them difficult to separate.
-
Starting Materials: Trace amounts of the initial diketone and hydroxylamine may carry through the synthesis.
-
Decarboxylation Product: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation, especially upon heating, leading to the formation of 5-(4-Fluorophenyl)isoxazole.
Q2: I'm struggling to remove a persistent impurity with a similar polarity to my product during column chromatography. What should I do?
A2: When dealing with impurities of similar polarity, standard silica gel chromatography can be challenging. Here are several strategies to improve separation:
-
Optimize Your Mobile Phase:
-
Gradient Elution: If you are using an isocratic system, switch to a shallow gradient of a more polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). This can enhance the resolution between closely eluting compounds.
-
Acidification of the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid group on your target compound. This often leads to sharper peaks and better separation from less acidic impurities.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): If normal-phase chromatography is ineffective, reverse-phase HPLC or flash chromatography can be an excellent alternative. The separation mechanism is based on hydrophobicity, which can effectively resolve impurities that are difficult to separate by polarity alone. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an acid like formic acid or TFA.[4][5]
-
-
Recrystallization: This is a powerful technique for removing impurities that co-elute with your product. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.
Q3: My yield is significantly lower after recrystallization. How can I improve it?
A3: Low recovery during recrystallization is a common issue. Here’s a systematic approach to optimize the process:
-
Solvent Selection is Critical:
-
Single Solvent System: For carboxylic acids, polar protic solvents like ethanol, methanol, or isopropanol are often good choices.[6] The goal is to find a solvent that dissolves your compound when hot but not when cold.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness. Gently heat to redissolve and then allow to cool slowly. For this compound, a good starting point could be a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane. A patent for a similar compound suggests a mixture of toluene and acetic acid can be effective for reducing impurity levels.[2]
-
-
Control the Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the recovery of pure crystals.
-
Mind the Volume: Using an excessive amount of solvent will result in your product remaining in the mother liquor, thus reducing your yield. Use the minimum amount of hot solvent required to fully dissolve your compound.
Q4: I'm observing degradation of my compound during purification. What are the stability concerns?
A4: The isoxazole ring, particularly in the presence of a carboxylic acid, can be susceptible to degradation under certain conditions.
-
pH Stability: The isoxazole ring can be sensitive to basic conditions, leading to ring-opening. It is advisable to avoid strong bases during workup and purification. If an aqueous basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures. Acidic conditions are generally well-tolerated.
-
Thermal Stability: As mentioned, isoxazole-4-carboxylic acids can undergo decarboxylation at elevated temperatures. Avoid prolonged heating during recrystallization and when drying the final product. Drying under high vacuum at a moderate temperature (e.g., 40-50°C) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my purification?
A1: Thin-layer chromatography (TLC) is an indispensable tool. Use a mobile phase system that gives your product an Rf value between 0.2 and 0.4 for optimal resolution. Staining with potassium permanganate or visualization under UV light are effective methods for detecting most organic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A good starting point for a reverse-phase HPLC method would be a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.[4][5]
Q2: Can I use silica gel for the chromatography of this acidic compound?
A2: Yes, but with caution. The acidic nature of silica gel can sometimes cause peak tailing or irreversible adsorption of polar compounds like carboxylic acids. To mitigate this, you can either "deactivate" the silica gel by pre-treating it with a small amount of triethylamine in your mobile phase or, more commonly, add a small percentage of acetic or formic acid to the eluent to keep your compound protonated.
Q3: What are the best practices for storing this compound?
A3: To ensure the long-term stability of your purified compound, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal. As it is a crystalline solid, it should be stable under these conditions.
Q4: Is it possible to purify this compound by distillation?
A4: Distillation is generally not a suitable method for purifying solid compounds like this, especially those that may have thermal stability issues. The high temperatures required for distillation would likely lead to significant decarboxylation.
Q5: What are the safety precautions I should take when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Starting Point for Reverse-Phase HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve a small amount of your compound in the initial mobile phase composition or a compatible solvent like methanol.
References
Sources
- 1. nobleintermediates.com [nobleintermediates.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
This guide is designed for researchers, medicinal chemists, and formulation scientists working with 5-(4-fluorophenyl)isoxazole-4-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and detailed experimental protocols to address potential stability issues related to this molecule. The inherent reactivity of the isoxazole ring system under various conditions is a key focus.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and analysis of this compound, with a focus on its degradation.
Question 1: I am observing a new, more polar peak in my HPLC analysis after storing my sample in a protic solvent. What could it be?
Answer: You are likely observing the formation of a ring-opened degradation product. The isoxazole ring in your compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, but it can also occur slowly in neutral protic solvents like methanol or water. The primary degradation product is typically 2-cyano-3-hydroxy-3-(4-fluorophenyl)propenoic acid. This new compound contains a carboxylic acid and a hydroxyl group, making it significantly more polar than the parent isoxazole, thus it will have a shorter retention time on a reverse-phase HPLC column.
To confirm this, you can perform a simple stress test. Treat a small aliquot of your sample with a mild base (e.g., 0.1 M NaOH) for a short period (e.g., 1-2 hours) at room temperature. If the peak area of the new impurity increases significantly while the parent peak decreases, it strongly suggests it is the hydrolytic degradation product.
Question 2: My compound seems to lose potency over time, even when stored as a solid at 4°C. Why is this happening and how can I prevent it?
Answer: While solid-state degradation is generally slower than in solution, it can still occur, especially if the material is not completely dry or has been exposed to light. The isoxazole ring can be sensitive to both hydrolysis from residual moisture and photolytic degradation.
Troubleshooting & Prevention:
-
Drying: Ensure your material is thoroughly dried under vacuum to remove any residual solvents or water.
-
Inert Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Photolytic degradation can cleave the N-O bond of the isoxazole ring.
-
Lower Temperature: For long-term storage, consider storing at -20°C.
Question 3: I am developing a formulation and see a loss of my active pharmaceutical ingredient (API) when I use certain excipients. Which excipients should I be cautious with?
Answer: Excipient compatibility is a critical factor. Given the lability of the isoxazole ring, you should be particularly cautious with:
-
Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, sodium bicarbonate) can catalyze the hydrolytic ring-opening of the isoxazole.
-
Oxidizing Agents: Avoid excipients that may contain peroxide impurities (e.g., some grades of povidone or polyethylene glycol) as they can promote oxidative degradation.
-
Moisture: Highly hygroscopic excipients can attract water, which can then facilitate hydrolysis.
A forced degradation study with your API in the presence of key excipients is highly recommended to identify potential incompatibilities early in the formulation development process.
Part 2: Proposed Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the isoxazole ring. This is a well-documented instability for this class of compounds. The most common mechanism is base-catalyzed hydrolysis, which proceeds through the opening of the ring to form a more stable cyano intermediate.
Caption: Proposed degradation pathway of this compound.
Part 3: Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways for your molecule. This information is critical for the development of stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a photodiode array (PDA) or UV detector
-
Mass spectrometer (optional, but highly recommended for peak identification)
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow Diagram:
Technical Support Center: Troubleshooting Poor Solubility of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Assay Development Core
Welcome to the technical support guide for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. Our goal is to equip you with the scientific principles and practical steps needed to overcome solubility challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with this compound.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in a polar aprotic solvent like 100% DMSO but has very low intrinsic solubility in aqueous media. When the DMSO stock is diluted into the buffer, the solvent environment abruptly changes from DMSO-rich to water-rich. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to precipitate. This is a common issue for many drug-like molecules and is often referred to as a kinetic solubility problem.[1][2]
Q2: What is the best solvent to use for my stock solution?
A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point due to its excellent solvating power for a wide range of organic molecules.[3] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO. However, for certain assays, particularly in cell-based systems, the final concentration of DMSO must be kept low (typically ≤0.5%, and often ≤0.1%) to avoid solvent-induced cytotoxicity or other artifacts.[4][5][6]
Q3: I don't see any activity in my assay, but I believe the compound should be active. Could this be a solubility issue?
A3: Absolutely. This is a frequent cause of false negatives. If the compound precipitates in the assay medium, the actual concentration of the dissolved, biologically available compound is much lower than the nominal concentration you calculated.[7] Consequently, the compound may not reach the necessary concentration to interact with its biological target, leading to an apparent lack of activity. Verifying solubility at your final assay concentration is a critical first step in troubleshooting unexpected negative results.
Q4: Can I just warm the buffer or sonicate the sample to get it back into solution?
A4: While gentle warming or sonication can sometimes help dissolve a compound during stock preparation, they are generally not robust solutions for precipitation in the final assay plate. These methods may create a supersaturated, thermodynamically unstable solution. The compound is likely to precipitate again over the course of a typical multi-hour or multi-day assay incubation, leading to irreproducible results.[1] A more reliable strategy is to modify the formulation, such as adjusting the pH of the buffer.
In-Depth Troubleshooting Guide
This section provides a systematic approach to understanding and solving solubility issues with this compound.
Principle 1: Understanding the Role of pKa and pH
The key to solving solubility issues for this compound lies in its chemical structure: it is a carboxylic acid . The acidity of the carboxylic acid group is defined by its pKa, which is the pH at which the compound is 50% in its neutral (protonated, -COOH) form and 50% in its charged (deprotonated, -COO⁻) salt form.
-
Below the pKa: The neutral, protonated (-COOH) form dominates. This form is less polar and has low aqueous solubility .
-
Above the pKa: The charged, deprotonated (-COO⁻) carboxylate form dominates. This ionic form is much more polar and has significantly higher aqueous solubility .[8]
While the exact pKa of this compound is not widely published, typical aromatic carboxylic acids have a pKa in the range of 4 to 5.[9][10] Therefore, working with buffers at a neutral pH (e.g., pH 7.4) is highly advantageous. The relationship is described by the Henderson-Hasselbalch equation, which is fundamental to predicting the solubility of ionizable drugs.[11][12][13]
Caption: pH-dependent equilibrium of a carboxylic acid.
Systematic Troubleshooting Workflow
Follow this workflow to diagnose and resolve solubility problems methodically.
Caption: Systematic workflow for troubleshooting compound solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Accurate stock solution preparation is the foundation of reliable data.[14][15][16][17]
-
Calculation: Determine the mass of this compound needed to make a 10 mM stock solution in your desired volume (e.g., 1 mL). (Molecular Weight ≈ 223.18 g/mol ).
-
Mass (g) = 0.010 mol/L * 0.001 L * 223.18 g/mol = 0.00223 g (2.23 mg)
-
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid compound onto a weigh boat.
-
Dissolution: Quantitatively transfer the solid to a clean glass vial. Add approximately 80% of the final volume of high-purity DMSO (e.g., 800 µL for a 1 mL final volume).
-
Mixing: Cap the vial and mix thoroughly using a vortex mixer. If needed, gentle warming (to 30-40°C) or brief sonication can be applied to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Final Volume: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Storage: Aliquot the stock solution into single-use volumes in properly labeled, low-binding tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[18]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps you determine the maximum soluble concentration of your compound in the actual assay buffer.[2][7]
-
Buffer Preparation: Prepare the exact aqueous buffer you plan to use for your biological assay (e.g., PBS, pH 7.4).
-
Plate Setup: In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the wells in the first column and 100 µL to all subsequent wells.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to the first column. This creates a 100 µM compound solution with 1% DMSO. Mix well by pipetting up and down.
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Equilibration: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Readout: Measure the turbidity of each well using a plate reader capable of detecting light scatter (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control well. This concentration should be higher than the highest concentration you plan to test in your assay.
Data Interpretation & Next Steps
| Solvent/Condition | Primary Use | Pros | Cons & Mitigation |
| 100% DMSO | High-concentration stock solutions (1-20 mM) | Excellent dissolving power for many organic compounds.[3] | Can be cytotoxic in assays. Mitigation: Keep final assay concentration ≤0.5%.[4][5] Can cause compound to precipitate on dilution. Mitigation: Use optimized dilution protocols. |
| Aqueous Buffer (pH < 5.0) | Assay medium | - | Very poor solubility expected for this acidic compound. The neutral form will dominate and likely precipitate. |
| Aqueous Buffer (pH > 6.5, e.g., PBS pH 7.4) | Recommended assay medium | Significantly increases solubility by forming the deprotonated, charged carboxylate salt.[19] | Ensure the pH is compatible with your biological system (e.g., enzyme, cells). Most physiological assays are run at ~pH 7.4, making this ideal. |
If you continue to face solubility issues even after optimizing the pH and dilution protocol, advanced formulation strategies may be necessary. These can include the use of solubilizing excipients like cyclodextrins, though these should be used with caution as they can sometimes interfere with compound-target interactions.[4]
By applying these principles and protocols, you can effectively troubleshoot and manage the solubility of this compound, leading to more reliable and accurate experimental outcomes.
References
-
Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. BMC Cell Biology, 6(1), 1-5. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]
-
Top Ten Tips for Making Stock Solutions. (2021). Bitesize Bio. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Henderson-Hasselbalch equation. Open Education Alberta. [Link]
-
How can I increase the solubility to perform an enzyme assay? (2015). ResearchGate. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2022). Microbe Notes. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2021). ResearchGate. [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. [Link]
-
Understanding the pKa of Carboxyl Groups: A Deep Dive. (2023). Oreate AI Blog. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem, 5(5), 654-658. [Link]
-
Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2022). ResearchGate. [Link]
-
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. Fisher Scientific. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
-
The pKa in Organic Chemistry. Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. microbenotes.com [microbenotes.com]
- 14. fastercapital.com [fastercapital.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 5-(4-fluorophenyl)isoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can optimize your process for yield, purity, and efficiency.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may face during the synthesis of this compound. We diagnose potential root causes and provide actionable, step-by-step solutions.
Issue 1: Low or Inconsistent Yields in the Cycloaddition Step
You're performing the key [3+2] cycloaddition reaction between a fluorophenyl-substituted nitrile oxide and an ethyl acetoacetate equivalent, but the yield of the resulting isoxazole ester is disappointingly low or varies significantly between batches.
Potential Root Causes and Solutions:
-
Moisture Sensitivity: The generation of the nitrile oxide intermediate from the corresponding hydroximoyl chloride is highly sensitive to moisture, which can quench the reactive species.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and consider adding a drying agent like molecular sieves to the reaction mixture.
-
-
Slow or Incomplete Nitrile Oxide Formation: The in-situ generation of the nitrile oxide might be the rate-limiting step.
-
Solution: The choice of base is critical. While organic bases like triethylamine (TEA) are common, an inorganic base like sodium carbonate can sometimes be more effective and easier to remove during workup. A slow addition of the base at a controlled temperature (e.g., 0-5 °C) can help maintain a steady concentration of the nitrile oxide and prevent side reactions.
-
-
Side Reactions of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations or temperatures.[1]
-
Solution: Maintain a low reaction temperature and add the precursor (hydroximoyl chloride) slowly to the reaction mixture containing the dipolarophile (ethyl acetoacetate). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
Experimental Protocol: Optimized Cycloaddition
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Charge the flask with ethyl acetoacetate (1.0 eq) and anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Precursor Addition: In the dropping funnel, prepare a solution of 4-fluorobenzohydroximoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Base Addition: Slowly and simultaneously add the hydroximoyl chloride solution and a solution of triethylamine (1.1 eq) to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Difficulties in the Saponification (Hydrolysis) Step
The hydrolysis of the ethyl ester to the final carboxylic acid product is incomplete, or you observe the formation of significant impurities.
Potential Root Causes and Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered, or the reaction conditions may not be sufficiently forcing.
-
Solution: Increase the reaction temperature or prolong the reaction time. A co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the ester in the aqueous base. A stronger base, such as potassium hydroxide, may be more effective than sodium hydroxide.[2]
-
-
Decarboxylation: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially under harsh basic or acidic conditions.
-
Solution: Perform the hydrolysis at the lowest effective temperature. Once the reaction is complete, cool the mixture to 0 °C before acidification. Acidify slowly with a pre-cooled acid solution (e.g., 1M HCl), ensuring the temperature does not rise significantly.
-
-
Product Precipitation and Purity: The carboxylic acid product should precipitate upon acidification. However, if the pH is not optimal, or if impurities are present, the product may not crystallize well or may be contaminated.
-
Solution: Carefully adjust the pH to approximately 2-3 for complete precipitation. If the precipitate is oily or impure, consider a recrystallization step from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Quantitative Data Summary: Saponification Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | 2M NaOH (aq) | 3M KOH in H₂O/MeOH | KOH is a stronger nucleophile; methanol improves solubility. |
| Temperature | 60 °C | 45-50 °C | Minimizes risk of decarboxylation. |
| Reaction Time | 4 hours | Monitor by HPLC (typically 2-3 hours) | Avoids prolonged exposure to basic conditions. |
| Acidification | 1M HCl at RT | 1M HCl at 0-5 °C | Controls exotherm and improves product crystallinity. |
Issue 3: Impurity Profile and Purification Challenges
Your final product contains persistent impurities that are difficult to remove by standard crystallization.
Potential Root Causes and Solutions:
-
Furoxan Dimer: As mentioned, this is a common byproduct from the cycloaddition step.
-
Solution: Optimize the cycloaddition conditions (slow addition, low temperature) to minimize its formation. If present, it can sometimes be removed by careful recrystallization, as its solubility profile may differ from the desired product.
-
-
Unreacted Starting Materials: Incomplete reactions in either the cycloaddition or saponification steps will lead to starting materials in the final product.
-
Solution: Use a slight excess (1.05-1.1 eq) of one reagent in the cycloaddition to drive the reaction to completion, and ensure complete hydrolysis through HPLC monitoring.
-
-
Isomeric Impurities: Depending on the synthetic route, other isoxazole regioisomers could form.
-
Solution: The chosen synthetic pathway, reacting a nitrile oxide with a β-ketoester, is generally highly regioselective for the 5-substituted isoxazole. If isomers are suspected, analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterization. Purification may require column chromatography.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for key synthesis steps.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it preferred for scale-up?
The most prevalent and scalable route involves the [3+2] cycloaddition reaction between 4-fluorobenzonitrile oxide and ethyl acetoacetate, followed by saponification of the resulting ethyl ester.[3] This pathway is favored because the starting materials are commercially available and relatively inexpensive. The reaction is also a classic example of Huisgen cycloaddition, which is known for its high regioselectivity, leading to the desired 5-substituted isoxazole isomer with minimal formation of the 3-substituted counterpart.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the target molecule.
Q2: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality?
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of the reaction progress. It helps to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. It is crucial for determining the optimal time to stop a reaction and for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product. The chemical shifts and coupling constants provide unambiguous evidence of the correct molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
Yes, several safety considerations are paramount:
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Always handle it in a well-ventilated fume hood.
-
Exothermic Reactions: Both the formation of the hydroximoyl chloride and the nitrile oxide can be exothermic. When scaling up, it is crucial to ensure adequate cooling and to add reagents slowly to maintain temperature control and prevent runaway reactions.
-
Pressure Build-up: The cycloaddition reaction may evolve gases. Ensure the reaction vessel is appropriately vented.
Q4: Can alternative bases be used for the cycloaddition step?
While triethylamine is common, other bases can be used and may offer advantages in certain situations.
-
Potassium or Sodium Carbonate: These inorganic bases are inexpensive and can be easier to filter off during workup. They may, however, result in longer reaction times due to their limited solubility in organic solvents.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic organic base that can be very effective but is more expensive.
-
Sodium Hydroxide (Phase Transfer Catalysis): A biphasic system using aqueous NaOH with a phase transfer catalyst (e.g., tetrabutylammonium bromide) can also be employed, which can simplify the workup.
The choice of base will depend on factors such as cost, reaction kinetics, and the desired workup procedure. It is advisable to screen a few bases at a small scale before proceeding with a large-scale reaction.
III. References
-
Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
-
Alum, B. N. (2024). Saponification Process and Soap Chemistry. INOSR APPLIED SCIENCES, 12(2), 51-56.
-
ChemTalk. (2023). Cycloaddition Reactions.
-
Finetech Industry Limited. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | CAS: 1736-21-6.
-
Fiveable. [3+2] Cycloaddition Definition.
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
Sources
Technical Support & Resource Center: 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability issues of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid in solution.
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The stability of any compound in solution is paramount for generating reproducible and reliable data. For a molecule like this compound, its unique structure—comprising an isoxazole ring, a carboxylic acid, and a fluorophenyl group—presents specific vulnerabilities that must be understood and controlled.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound in its solid state and in solution?
A:
-
Solid Form: For long-term integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Refrigeration (2-8°C) is highly recommended.[1][2] For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.[1]
-
In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, solutions should be kept at -20°C or -80°C in tightly capped vials to minimize solvent evaporation and exposure to air. The choice of solvent is critical; aprotic solvents like DMSO or DMF are generally preferred for stock solutions over protic solvents like methanol or water, which can participate in hydrolysis. Avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that can degrade this compound in solution?
A: The main factors are pH, temperature, light, and the presence of strong oxidizing or reducing agents.
-
pH: The isoxazole ring is particularly susceptible to cleavage under basic conditions (pH > 8), a reaction that is also accelerated by heat.[3] Strongly acidic conditions (pH < 2) can also promote hydrolysis of the isoxazole ring, though often to a lesser extent than basic conditions.[4]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis and potential decarboxylation of the carboxylic acid group.[1][4][5]
-
Light: Heterocyclic and aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[1][6] While the carbon-fluorine bond is very strong, the isoxazole ring itself has a weak N-O bond that can cleave under UV irradiation.[6][7]
Q3: What are the most likely degradation pathways for this molecule?
A: Based on its structure, three primary degradation pathways can be anticipated:
-
Hydrolytic Ring Opening: This is a major concern, especially in basic media. The hydroxide ion can attack the isoxazole ring, leading to N-O bond cleavage and the formation of an acyclic enol intermediate, which is the primary degradation mechanism for related compounds like leflunomide.[3]
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to losing carbon dioxide (CO₂), particularly when heated.[1][5] This would result in the formation of 5-(4-Fluorophenyl)isoxazole.
-
Photodegradation: UV light exposure can induce cleavage of the weak N-O bond in the isoxazole ring, leading to rearrangement or fragmentation products.[6]
Caption: Potential degradation pathways for the target compound.
Q4: How does the 4-fluorophenyl substituent influence the molecule's stability?
A: The fluorine atom primarily exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the phenyl ring and, to a lesser extent, the isoxazole system. While the C-F bond itself is exceptionally stable and resistant to cleavage, the electronic effect can slightly alter the susceptibility of the adjacent rings to nucleophilic or electrophilic attack.[7] However, the dominant stability concerns typically arise from the isoxazole and carboxylic acid moieties themselves rather than the fluorinated ring.
Troubleshooting Guide: Experimental Issues
This guide provides structured advice for common problems encountered during experiments.
Problem 1: My solution of the compound is changing color (e.g., from colorless to yellow/brown) over a short period.
-
Probable Cause: This often indicates oxidation or photodegradation. Many organic molecules form colored impurities upon decomposition.
-
Troubleshooting Steps:
-
Protect from Light: Immediately repeat the solution preparation, but this time, use an amber vial or wrap a clear vial in aluminum foil. Minimize exposure to ambient lab light during handling.
-
De-gas Solvents: If oxidation is suspected, particularly in solvents like THF or ethers that can form peroxides, use a solvent that has been freshly de-gassed by sparging with nitrogen or argon.
-
Purity Check: Analyze the colored solution by HPLC-UV/Vis or LC-MS. Compare its chromatogram to that of a freshly prepared, colorless solution. The appearance of new, often broad, peaks confirms degradation.
-
Consider an Antioxidant: For long-term experiments where stability is a major concern, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be tested, but its potential interference with the assay must be evaluated first.
-
Problem 2: I am observing a steady decrease in the parent compound's peak area in my HPLC analysis over time, even when stored in the freezer.
-
Probable Cause: This suggests slow degradation is occurring even under storage conditions. The cause could be residual water in the solvent, the inherent pH of the solution, or slow reaction with the solvent itself (e.g., transesterification with methanol).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting HPLC peak area loss.
Problem 3: I need to work in a basic aqueous buffer. How can I minimize the degradation of my compound?
-
Probable Cause: As established, the isoxazole ring is highly labile in basic conditions.[3]
-
Preventative Measures & Protocol:
-
Work at Low Temperature: Perform all experimental steps on ice or at 4°C. Base-catalyzed hydrolysis is significantly temperature-dependent. The half-life of a similar compound, leflunomide, at pH 10 decreases from 6 hours at 25°C to just 1.2 hours at 37°C.[3]
-
Minimize Incubation Time: Design your experiment to have the shortest possible incubation time in the basic buffer. Prepare the compound in an organic solvent (like DMSO) and add it to the basic buffer immediately before the experiment begins.
-
Use the Lowest Possible pH: If your experiment allows, work at the lower end of the basic range (e.g., pH 8-9) rather than at pH 10 or higher.
-
Run a Control: In every experiment, include a control sample of the compound in the basic buffer without any other reactants. Analyze this control alongside your experimental samples to quantify the amount of degradation that occurred during the experiment. This provides a crucial baseline for interpreting your results.
-
Protocols for Stability Assessment
Trustworthy data begins with well-characterized reagents. The following protocol provides a framework for conducting a forced degradation study to understand the stability landscape of your compound.
Protocol: Forced Degradation (Stress Testing) Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the analytical signatures of the resulting degradants.[1]
1. Preparation of Stock and Control Samples:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Prepare a "Control" sample by diluting the stock solution with 50:50 ACN:Water to a final concentration of 50 µg/mL. Analyze this sample immediately via HPLC-UV and LC-MS to establish the t=0 reference chromatogram and mass spectrum.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 1 hour. Note the milder conditions due to expected high reactivity.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Keep a sealed vial of the stock solution (in ACN) at 60°C for 24 hours.
-
Photolytic Degradation: Place a dilute solution (50 µg/mL in 50:50 ACN:Water) in a quartz cuvette or clear vial and expose it to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Prepare a "dark control" by wrapping an identical sample in foil and storing it alongside.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a final theoretical concentration of 50 µg/mL using 50:50 ACN:Water.
-
Analyze all samples, including the control and dark control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). Use a DAD/PDA detector to check for peak purity.
-
Analyze the samples by LC-MS to identify the masses of any new impurity peaks.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.
-
Summarize the results in a table to identify the conditions under which the compound is least stable.
Example Data Summary Table
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradant m/z (Hypothetical) |
| 0.05 M HCl | 60°C | 4 h | ~5% | 189.04 (Decarboxylated) |
| 0.05 M NaOH | 25°C | 1 h | >90% | 226.06 (Ring-opened) |
| 1.5% H₂O₂ | 25°C | 8 h | ~15% | Multiple minor peaks |
| Thermal (in ACN) | 60°C | 24 h | ~10% | 189.04 (Decarboxylated) |
| Photolytic | Ambient | 24 h | ~20% | Multiple minor peaks |
This structured approach provides a clear, self-validating system to understand your molecule's liabilities before they compromise your core experiments.
References
-
Lee, J., Raje, A. A., & Boge, T. C. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis. Retrieved from: [Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from: [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]
-
Kumar, V., Kaur, K., & Kumar, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Kumar, P., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate. Available at: [Link]
-
Capot Chemical. (n.d.). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from: [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from: [Link]
-
ACS Publications. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis. Environmental Science & Technology. Available at: [Link]
-
da Silva, M. A., et al. (2012). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Ghante, M. R., et al. (2022). Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomide. Journal of Planar Chromatography – Modern TLC, 35(6), 635-641. Available at: [Link]
-
ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: [Link]
-
Organic Chemistry II. (n.d.). Carboxylic Acids. Retrieved from: [Link]
-
Kölbel, K., et al. (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. Biophysical Chemistry, 136(1), 38-43. Available at: [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from: [Link]
-
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from: [Link]
-
National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from: [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from: [Link]
-
Springer. (2005). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 384(1), 1-14. Available at: [Link]
-
PubMed. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Analytical Methods for 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid Detection
Welcome to the technical support center for the analytical detection of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative analysis of this compound. The following sections are structured to address common and complex issues encountered during experimental work, with a focus on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods.
Section 1: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of small molecules like this compound. However, achieving robust and reproducible results requires careful method development and an understanding of potential pitfalls. This section addresses common chromatographic issues.
Frequently Asked Questions (FAQs) - HPLC
Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds is a frequent issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: The carboxylic acid moiety can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Operate the mobile phase at a pH between 2 and 8 for silica-based reversed-phase columns to suppress the ionization of both the analyte and the silanol groups. Adding a buffer to the mobile phase can help maintain a constant ionization state.
-
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the mobile phase pH at the column surface.
-
Solution: Increase the buffer strength. A concentration in the 10-25 mM range is usually sufficient for most applications.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contaminated Guard Column/Column: Accumulation of contaminants can create active sites that cause tailing.
-
Solution: Replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Q2: I'm observing a drift in the retention time for my analyte. What should I investigate?
A2: Retention time drift can compromise the reliability of your results. The issue usually stems from a lack of equilibrium in the system or changes in the mobile phase or flow rate.
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after changing solvents or gradients.
-
Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of volatile organic components can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation.
-
-
Flow Rate Fluctuation: A malfunctioning pump or leaks in the system can cause an unstable flow rate.
-
Solution: Check for leaks in the system, especially at fittings. Purge the pump to remove air bubbles and ensure the pump seals are in good condition.
-
-
Temperature Variations: Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column oven to maintain a constant temperature.
-
Q3: My baseline is noisy and drifting. What are the common culprits?
A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. This is often caused by issues with the mobile phase, detector, or system contamination.
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can lead to a rising baseline, especially in gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase. Filter all aqueous buffers before use.
-
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause spikes in the baseline.
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sparging with helium, or sonication.
-
-
Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.
-
Solution: Check the lamp energy and replace it if it's low.
-
-
Contaminated Detector Flow Cell: Contaminants from previous analyses can build up in the flow cell.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
Troubleshooting Workflow: HPLC Peak Shape Problems
Below is a systematic approach to diagnosing and resolving common peak shape issues.
Caption: A logical workflow for troubleshooting common HPLC peak shape abnormalities.
Section 2: LC-MS/MS Method Refinement and Bioanalysis Challenges
When coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), additional challenges, particularly matrix effects, can arise, especially in bioanalytical applications.
Frequently Asked Questions (FAQs) - LC-MS/MS
Q1: I'm experiencing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate this?
A1: Ion suppression, a type of matrix effect, is a common challenge in LC-MS/MS bioanalysis where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.
-
Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Transition from a simple protein precipitation method to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Optimize Chromatography: Separating the analyte from the matrix components chromatographically can prevent them from entering the mass spectrometer at the same time.
-
Solution: Modify the HPLC gradient to increase the separation between your analyte and the region where matrix components elute. Consider using a different stationary phase if co-elution persists.
-
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Solution: If a SIL-IS is not available, choose a structural analog that elutes very close to the analyte of interest.
-
Q2: The analysis of carboxylic acids like this one can be challenging by LC-MS. Are there any specific considerations?
A2: Yes, the analysis of carboxylic acids presents unique challenges due to their polarity and potential for instability.
-
Poor Retention in Reversed-Phase: Highly polar carboxylic acids may have poor retention on traditional C18 columns.
-
Solution: Consider using a polar-embedded or polar-endcapped reversed-phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for retaining polar compounds.
-
-
Derivatization: To improve chromatographic retention and ionization efficiency, derivatization of the carboxylic acid group can be employed.
-
Solution: Reagents like 3-nitrophenylhydrazine (3-NPH) have been shown to be effective for derivatizing carboxylic acids, leading to improved sensitivity and retention in reversed-phase LC-MS.
-
-
Analyte Stability: Carboxylic acids can sometimes be unstable, potentially undergoing decarboxylation depending on sample processing conditions like temperature and pH.
-
Solution: Keep samples cool and control the pH throughout the sample preparation process to minimize degradation.
-
Experimental Protocol: Evaluating Matrix Effects
A post-extraction addition method is a standard approach to quantify the extent of matrix effects.
Step-by-Step Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix (e.g., plasma) is extracted first, and then the analyte is spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process (used to determine recovery).
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%ME):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation: HPLC Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Adjust mobile phase pH; use a higher purity (Type B) silica column. |
| Column overload | Decrease injection volume or sample concentration. | |
| Retention Time Drift | Poor column equilibration | Increase equilibration time between runs. |
| Mobile phase composition change | Prepare fresh mobile phase; keep reservoirs covered. | |
| Temperature fluctuations | Use a column oven for temperature control. | |
| Baseline Noise/Drift | Contaminated mobile phase | Use HPLC-grade solvents; filter aqueous phases. |
| Air bubbles in the system | Degas the mobile phase. | |
| Detector lamp aging | Replace the detector lamp. | |
| Split Peaks | Partially clogged column inlet | Reverse flush the column; replace the frit. |
| Void in the column packing | Replace the column. |
Section 3: General Instrument and Method Maintenance
Proactive maintenance is crucial for minimizing downtime and ensuring the quality of analytical data.
Preventative Maintenance Checklist
-
Daily:
-
Check mobile phase levels.
-
Purge the pump.
-
Visually inspect for leaks.
-
-
Weekly:
-
Replace mobile phase filters/frits.
-
Run a system suitability test to monitor performance.
-
-
Monthly:
-
Clean the injector needle and seat.
-
Check pump seals for wear.
-
-
As Needed:
-
Replace guard and analytical columns based on performance (e.g., increased backpressure, poor peak shape).
-
Clean the mass spectrometer ion source.
-
This technical support guide provides a foundational framework for troubleshooting and refining analytical methods for this compound. By systematically addressing potential issues and understanding the underlying chemical principles, researchers can develop robust and reliable analytical methods.
References
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. pgeneral.com. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kushnir, M. M., et al. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 58, 1-12. Retrieved from [Link]
-
ResearchGate. (2019). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. Retrieved from [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1187-1199. Retrieved from [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Retrieved from [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]
- OUCI. (2022). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Prepared by: Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based compounds. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to address the significant challenge of acquired and intrinsic resistance to this versatile class of molecules. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental choices, empowering you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs): Foundational Principles
This section addresses common questions regarding the function of isoxazole compounds and the fundamental mechanisms of resistance.
Q1: What are isoxazole compounds and what makes them therapeutically important?
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and its ability to form diverse, stable, and high-affinity interactions with a wide range of biological targets.[1] This versatility has led to the development of isoxazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Notable examples include the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[2][5]
Q2: What are the common mechanisms of action for isoxazole compounds?
The specific mechanism depends entirely on the derivative's structure. The isoxazole core serves as a versatile scaffold that can be decorated with various functional groups to target different proteins. Common mechanisms include:
-
Enzyme Inhibition: Acting as competitive inhibitors at the active site of enzymes. This is seen in selective COX-2 inhibitors and kinase inhibitors like those targeting Casein Kinase 1 (CK1).[1]
-
Receptor Modulation: Binding to and either activating (agonism) or blocking (antagonism) cellular receptors. For example, the isoxazole derivative ABT-418 is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1]
-
Disruption of Protein-Protein Interactions: Interfering with critical cellular processes. Some isoxazole derivatives function as tubulin stabilizers, binding to the taxane site and inducing mitotic arrest, proving effective even in taxane-resistant cancer cells.[6]
-
DNA Damage Repair Inhibition: Emerging research highlights the potential for isoxazole-based compounds to act as PARP (Poly (ADP-ribose) polymerase) inhibitors, a key strategy in cancer therapy.[7]
Q3: How does a cell or microorganism develop resistance to an isoxazole compound?
Resistance is a multifactorial problem that can arise through several key mechanisms.[8] Understanding these is the first step in overcoming them.
-
Target Alteration: The most direct form of resistance. Genetic mutations in the target protein (e.g., a kinase or a bacterial enzyme) can alter the binding site's shape, reducing the compound's affinity and efficacy.
-
Increased Drug Efflux: Cells can upregulate the expression of transmembrane transporter proteins, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[9] These pumps actively remove the isoxazole compound from the cell's interior, preventing it from reaching the concentration needed to engage its target.
-
Metabolic Inactivation: The cell may acquire or upregulate enzymes that metabolize and inactivate the isoxazole compound, effectively clearing the drug before it can act.
-
Pathway Bypass or Compensation: The cell develops alternative signaling pathways to bypass the function of the inhibited target. For instance, if an isoxazole compound blocks one pro-survival pathway, the cancer cell might upregulate a parallel pathway to achieve the same outcome.
-
Reduced Permeability/Uptake: In bacteria, changes in the cell wall or membrane composition can reduce the passive diffusion or active transport of the compound into the cell.[10]
-
Biofilm Formation: Bacteria can grow within a protective matrix known as a biofilm. This physical barrier prevents drugs from reaching the embedded bacteria, a major cause of resistance in clinical settings.[11]
Caption: Core mechanisms of acquired resistance to isoxazole compounds.
Troubleshooting Guides: From Observation to Solution
This section provides structured workflows for diagnosing and addressing common experimental roadblocks.
Problem 1: My isoxazole compound shows decreasing efficacy in my cancer cell line model over time.
This is a classic sign of acquired resistance. The key is to systematically identify the underlying mechanism.
Initial Assessment:
-
Confirm with IC50 Shift: First, re-validate the loss of potency. Perform a dose-response assay (e.g., MTT or SRB assay) on both the parental (sensitive) and the suspected resistant cell line. A significant rightward shift in the IC50 curve confirms resistance.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced compound efficacy in cell culture.
Workflow A: Investigate Target Alteration
-
Rationale: A mutation in the target protein's binding pocket is a primary cause of resistance.
-
Protocol:
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA to generate complementary DNA (cDNA).
-
PCR Amplification: Use primers specific to the target gene to amplify the coding sequence.
-
Sanger Sequencing: Sequence the PCR products and compare the results from the resistant and parental lines to identify mutations.
-
-
Next Step: If a mutation is found, use molecular modeling to predict how it affects compound binding. This can guide the synthesis of new derivatives to overcome the steric or electronic hindrance.
Workflow B: Assess Drug Efflux
-
Rationale: Increased activity of efflux pumps like P-gp is a very common mechanism of multidrug resistance (MDR).[9]
-
Protocol (Cellular Drug Accumulation Assay):
-
Incubation: Treat both parental and resistant cells with a fixed concentration of your isoxazole compound for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound and then lyse the cells.
-
Quantification: Quantify the intracellular concentration of the compound using a suitable method like LC-MS/MS.
-
-
Interpretation: If the intracellular concentration is significantly lower in the resistant line compared to the parental line, efflux is the likely cause.
-
Validation & Solution: Repeat the accumulation assay but pre-incubate the cells with a known efflux pump inhibitor (e.g., verapamil, tariquidar). If the inhibitor restores intracellular drug concentration and re-sensitizes the cells, this confirms the mechanism. The long-term solution involves designing new isoxazole derivatives that are poor substrates for these pumps.[9][12]
Workflow C: Analyze Pathway Compensation
-
Rationale: Cancer cells are adept at rewiring their signaling networks to survive. If your compound inhibits a specific kinase, the cell might compensate by upregulating a parallel survival pathway.
-
Protocol (Phospho-Kinase Array / Western Blot):
-
Treatment: Treat both parental and resistant cells with your isoxazole compound at its IC50 concentration.
-
Lysis & Protein Quantification: Lyse the cells and quantify total protein.
-
Analysis:
-
Western Blot: Probe for the phosphorylation status of key downstream effectors of your target and key nodes in parallel survival pathways (e.g., p-AKT, p-ERK).
-
Phospho-Kinase Array: For a broader, unbiased view, use an antibody array that can simultaneously detect the phosphorylation status of dozens of kinases.
-
-
-
Next Step: If a compensatory pathway is identified, a combination therapy approach, using your isoxazole compound along with an inhibitor of the compensatory pathway, may be highly effective.
Problem 2: My novel antibacterial isoxazole shows high MIC values against hospital-isolated strains.
This suggests you are encountering clinically relevant resistance mechanisms, which can differ from those in lab-adapted strains.
Initial Assessment:
-
Establish Baseline MIC: Determine the Minimum Inhibitory Concentration (MIC) of your compound against standard, sensitive reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) using broth microdilution.[14][15] This provides a baseline for comparison.
Troubleshooting Scenarios:
Scenario A: High MIC in both Gram-Positive and Gram-Negative Isolates
-
Possible Cause: A conserved resistance mechanism, such as modification of a common target (e.g., a DNA gyrase or metabolic enzyme) or broad-spectrum efflux pumps.
-
Troubleshooting Steps:
-
Target Sequencing: If the molecular target is known, sequence the corresponding gene from the resistant isolates.
-
Efflux Pump Inhibition: Perform MIC testing in the presence of a broad-spectrum efflux pump inhibitor like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine beta-naphthylamide). A significant drop in MIC (≥4-fold) points to efflux as a major contributor.
-
Scenario B: High MIC Primarily in Gram-Negative Isolates (E. coli, P. aeruginosa)
-
Possible Cause: The outer membrane of Gram-negative bacteria is a formidable permeability barrier. Your compound may be unable to enter the cell effectively.
-
Troubleshooting Steps:
-
Membrane Permeabilization Assay: Perform MIC testing in the presence of a sub-lethal concentration of a membrane permeabilizer like EDTA or polymyxin B nonapeptide. A significant drop in MIC suggests poor uptake is the issue.
-
Structural Modification: Consider synthesizing derivatives with modified physicochemical properties (e.g., increased polarity, addition of cationic groups) to enhance passage through porin channels.
-
Scenario C: Compound is effective in liquid culture (MIC) but fails in a biofilm model.
-
Possible Cause: Biofilm-mediated resistance. The extracellular matrix of the biofilm prevents the drug from reaching the embedded bacteria.[11]
-
Troubleshooting Steps:
-
MBEC Assay: Determine the Minimum Biofilm Eradication Concentration (MBEC). This is often orders of magnitude higher than the MIC.
-
Test Anti-Biofilm Properties: Assess if the compound can inhibit biofilm formation at sub-MIC concentrations.
-
Combination Strategy: Test the compound in combination with agents that can disrupt the biofilm matrix, such as DNase I or specific enzymes. The development of hybrid molecules, such as isoxazole-triazole conjugates, has also been shown to be an effective strategy against resistant bacteria.[14]
-
Table 1: Hypothetical MIC Data for Troubleshooting Antibacterial Resistance
| Strain | MIC (µg/mL) | MIC + Efflux Pump Inhibitor (µg/mL) | MBEC (µg/mL) | Interpretation |
| E. coli ATCC 25922 (Sensitive) | 2 | 2 | 64 | Baseline sensitivity |
| E. coli Clinical Isolate #1 | 64 | 4 | >512 | Resistance primarily due to efflux. |
| P. aeruginosa Clinical Isolate #2 | 128 | 128 | >512 | Resistance likely due to poor permeability or target modification, not efflux. |
| S. aureus Clinical Isolate #3 | 8 | 8 | 1024 | High tolerance in biofilm state. |
References
- Benchchem. An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
- Maciag-Dorszyńska, M., et al. (2021). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Pharmaceuticals, 14(9), 879.
- Choudhary, I., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.
- Kumar, A., & Singh, A. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(2), 567-583.
-
Jakhmola, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 271, 116377. Available from: [Link]
- Staszewska-Krajewska, O., & Struga, M. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 11185.
- Gazvoda, M., et al. (2024). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal.
-
Arya, G.C., Kaur, K., & Jaitak, V. (2023). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 93, 117454. Available from: [Link]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
Sahu, S.K., & Banerjee, M. (2015). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3186-3200. Available from: [Link]
-
Han, Y., et al. (2009). Discovery of Highly Potent Multidrug Resistance (MDR) Reversal Agents: Aminosulfonylaryl Isoxazole Derivatives. Journal of Medicinal Chemistry, 52(10), 3113-3124. Available from: [Link]
-
El Aissam, M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2539. Available from: [Link]
-
Wójcik, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2911. Available from: [Link]
-
ResearchGate. (2024). Isoxazole derivatives showing antimicrobial activity. Available from: [Link]
-
Staszewska-Krajewska, O., & Struga, M. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 11185. Available from: [Link]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
ResearchGate. (2024). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Available from: [Link]
Sources
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- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
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- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
Topic: 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid vs. Other COX Inhibitors
An In-Depth Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an objective, data-driven comparison of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid within the broader context of cyclooxygenase (COX) inhibitors. We will delve into the mechanistic nuances, comparative efficacy based on experimental data, and the methodologies required to validate such findings, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.
The Scientific Foundation: Understanding COX-1 and COX-2
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are powerful biological mediators.[1] Two primary isoforms, COX-1 and COX-2, are the main targets for a major class of anti-inflammatory drugs.[2]
-
COX-1: The "Housekeeping" Enzyme: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes.[2] These include protecting the stomach lining from its own digestive acids and maintaining kidney function.[2] Inhibition of COX-1 is linked to the common gastrointestinal side effects associated with traditional NSAIDs.[2]
-
COX-2: The "Inducible" Enzyme: In contrast, COX-2 expression is typically low in most tissues but is significantly upregulated during an inflammatory response.[2] The prostaglandins generated by COX-2 are primary mediators of inflammation, pain, and fever.[2] Therefore, selectively inhibiting COX-2 is a key strategy to achieve anti-inflammatory effects while minimizing gastric side effects.[3]
Caption: The COX-1 and COX-2 signaling pathways.
A Comparative Analysis of Inhibitor Potency and Selectivity
The defining characteristic of a COX inhibitor is its half-maximal inhibitory concentration (IC50) against each isoform and the resulting selectivity index (SI). The SI, calculated as (IC50 COX-1 / IC50 COX-2), is a critical metric: a higher SI indicates greater selectivity for COX-2.
The table below compares the activity of this derivative class to well-established COX inhibitors.
| Compound/Class | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Fluoro-phenyl-isoxazole Derivative (A13) | Investigational | 0.064[6] | 0.013[6] | 4.63[6] |
| Ibuprofen | Non-selective | 13[7] | 370[7] | 0.035 |
| Naproxen | Non-selective | 8.7[7] | 5.2[7] | 1.67 |
| Diclofenac | Non-selective | 0.5 (µg/ml)[7] | 0.5 (µg/ml)[7] | ~1 |
| Celecoxib | COX-2 Selective | 7.6 (in whole blood)[8] | 0.04 (in Sf9 cells)[7] | >190 (varies by assay) |
| Rofecoxib | COX-2 Selective | 35 (in whole blood)[8] | 0.018 (in Sf9 cells)[7] | >1944 (varies by assay) |
| Etoricoxib | COX-2 Selective | 106 (in whole blood)[8] | 1 (in whole blood)[8] | 106[8] |
Analysis of Comparative Data:
-
Non-Selective NSAIDs (Ibuprofen, Naproxen): These drugs show minimal to no selectivity. Their inhibition of COX-1 is responsible for their therapeutic effect on platelet aggregation (aspirin) but also their significant risk of gastrointestinal issues.[2]
-
COX-2 Selective Inhibitors (Celecoxib, Rofecoxib, Etoricoxib): These compounds demonstrate high to very high selectivity indices, confirming their targeted action on COX-2.[7][8] This design significantly reduces the risk of gastric ulcers.[3]
-
The Isoxazole Scaffold: The data for the fluoro-phenyl-isoxazole-carboxamide derivative (A13) shows it is a potent inhibitor of both enzymes, with a moderate preference for COX-2.[6] The value of this compound lies in its potential as a scaffold. Medicinal chemists can modify its structure to enhance COX-2 selectivity and improve its overall drug-like properties.
Experimental Protocol: In Vitro COX Inhibition Assay
To experimentally determine the IC50 values and selectivity of a novel compound like this compound, a robust in vitro enzyme assay is required. This protocol is a self-validating system when run with appropriate positive and negative controls.
Objective: To determine the IC50 values of a test compound against purified ovine or human recombinant COX-1 and COX-2 enzymes.
Causality: The assay measures the peroxidase activity of the COX enzyme. This activity is the second step in the prostaglandin synthesis pathway and is directly proportional to the initial cyclooxygenase activity. The inhibition is quantified by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of Heme cofactor.
-
Prepare a solution of the colorimetric substrate, TMPD.
-
Prepare a solution of the substrate, arachidonic acid.
-
Serially dilute the test compound (this compound) and reference compounds (e.g., Ibuprofen, Celecoxib) in DMSO to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (96-well plate):
-
100% Initial Activity Wells: Add 150 µl of assay buffer, 10 µl of Heme, and 10 µl of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of assay buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the diluted test compound.
-
Background Wells: Add 160 µl of assay buffer and 10 µl of Heme (no enzyme).
-
-
Incubation:
-
Shake the plate gently and incubate at 25°C for 5 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To all wells, add 20 µl of the colorimetric substrate solution (TMPD).
-
To initiate the reaction, add 20 µl of the arachidonic acid solution to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 590 nm using a plate reader. Take readings every minute for 5 minutes to measure the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background absorbance from the inhibitor and 100% activity wells.
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Authoritative Grounding & Conclusion
The exploration of novel COX inhibitors is a critical endeavor in the development of safer and more effective anti-inflammatory therapies. While this compound is primarily recognized as a synthetic intermediate, the potent activity of its derivatives highlights the promise of the isoxazole scaffold.[5][6]
This guide has established the distinct roles of COX-1 and COX-2 and presented a quantitative comparison of various inhibitors, underscoring the importance of the selectivity index. The provided experimental protocol offers a validated, step-by-step method for researchers to determine the inhibitory profile of new chemical entities.
For drug development professionals, this compound should be viewed as a valuable starting point. The path forward requires the synthesis of a library of derivatives, followed by rigorous in vitro screening as outlined above. Promising candidates must then be subjected to secondary assays, including cell-based models, in vivo efficacy studies in animal models of inflammation, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to fully assess their therapeutic potential.
References
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NCBI Bookshelf. (n.d.). COX Inhibitors. StatPearls. Retrieved from [Link][1]
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Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link][2]
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Slideshare. (n.d.). Cox 1 and cox 2 inhibitirs. Retrieved from [Link][10]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.[11][12]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link][8]
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YouTube. (2025). COX-1 vs COX-2: Headache Pills Could Hurt Your Stomach?. Retrieved from [Link]
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Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link][3]
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Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link][9]
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Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133605.[6]
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A Comparative Guide to the Efficacy of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the efficacy of analogs related to 5-(4-fluorophenyl)isoxazole-4-carboxylic acid, a key pharmacophore in the development of novel therapeutic agents. By synthesizing data from various studies, we will explore the structure-activity relationships (SAR) that govern their potency and selectivity against key biological targets, supported by experimental data and detailed protocols.
Introduction to the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for engaging with biological targets. The core structure of 5-phenylisoxazole-4-carboxylic acid and its analogs has been extensively explored, leading to the discovery of potent inhibitors of enzymes implicated in inflammation, cancer, and other pathological conditions.[3][4] This guide will focus on analogs sharing this fundamental architecture, with a particular emphasis on the impact of substitutions on the phenyl ring and modifications of the carboxylic acid group.
Comparative Efficacy Analysis
The therapeutic potential of this compound analogs can be best understood by examining their efficacy against specific and highly relevant biological targets. Here, we present a comparative analysis based on their inhibitory activities against key enzymes in major disease pathways.
Anti-inflammatory Activity: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of the inflammatory cascade. Isoxazole derivatives have emerged as potent inhibitors of these enzymes.
A study on a series of novel isoxazole derivatives demonstrated significant and selective inhibition of COX-2, an inducible enzyme primarily responsible for inflammation and pain.[5] The general structure of the most active compounds involved a complex substituent at the 5-position of the isoxazole ring. While not direct analogs of our core compound, the study provides valuable SAR insights. For instance, the presence of a furan-2-yl moiety at the 5-position of the isoxazole ring, coupled with a 4-methoxyphenyl group, resulted in a highly potent and selective COX-2 inhibitor.[5]
In another study, 4,5-diphenyl-4-isoxazolines were synthesized and evaluated as selective COX-2 inhibitors.[6] A key finding was that a methylsulfonylphenyl group at the 5-position led to excellent potency and selectivity for COX-2 over COX-1.[6] This highlights the importance of the substituent at this position for achieving selective inhibition.
Furthermore, the antioxidant potential of fluorophenyl-isoxazole-carboxamides has been investigated, revealing potent free radical scavenging activity.[7] This dual anti-inflammatory and antioxidant activity is a desirable characteristic for novel therapeutic agents.
Below is a table summarizing the COX-2 inhibitory and antioxidant activities of representative isoxazole analogs.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| C6 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | COX-2 | 0.55 ± 0.03 | 113.19 | [5] |
| C5 | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | COX-2 | 0.85 ± 0.04 | 41.82 | [5] |
| 13j | 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline | COX-2 | 0.004 | >64500 | [6] |
| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH radical | 0.45 ± 0.21 µg/ml | - | [7] |
| 2c | N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH radical | 0.47 ± 0.33 µg/ml | - | [7] |
Anticancer Activity
The isoxazole scaffold has also been extensively investigated for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[3] The mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer.
While direct anticancer data for this compound is limited in the provided search results, studies on related structures provide valuable insights. For instance, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles (a related azole) were synthesized and evaluated for their anticancer activity against 59 cancer cell lines. Specific derivatives exhibited cytostatic or cytotoxic effects against central nervous system and lung cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. The following are representative methodologies for key assays used to evaluate isoxazole analogs.
In Vitro Cyclooxygenase (COX-1/COX-2) Enzyme Inhibitory Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandins by COX enzymes.
Materials:
-
COX-1 enzyme (ovine or human)
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Co-factor solution (e.g., hematin, glutathione)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the enzyme solution (COX-1 or COX-2) and the co-factor solution.
-
Add the test compound solutions to the wells and incubate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measure the enzyme activity by monitoring the consumption of a suitable chromogenic substrate or by quantifying the prostaglandin product using an appropriate method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.[5]
In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Assay
This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.
Materials:
-
5-Lipoxygenase enzyme (from a suitable source, e.g., potato tubers or recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the 5-LOX enzyme and buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights the critical role of structural modifications in determining their efficacy and selectivity against various therapeutic targets. The fluorophenyl moiety often contributes to enhanced binding affinity, while substitutions at other positions on the isoxazole and phenyl rings can be tailored to achieve desired pharmacological profiles.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of a library of analogs with systematic variations will provide a clearer understanding of the structural requirements for optimal activity against specific targets.
-
Mechanism of action studies: Elucidating the precise molecular interactions between the isoxazole analogs and their target enzymes through techniques like X-ray crystallography and molecular modeling will facilitate rational drug design.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.
By leveraging the insights from this guide, researchers can accelerate the development of novel and effective isoxazole-based therapeutics for a range of human diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors.
-
Zhang, Y., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18182. Retrieved from [Link]
-
Demchuk, I., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5427-5441. Retrieved from [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245695. Retrieved from [Link]
-
Lombardi, A., et al. (2021). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30285-30297. Retrieved from [Link]
-
Khan, A., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. Retrieved from [Link]
-
Mishra, S., & Panda, S. S. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. Retrieved from [Link]
-
Penning, T. D., et al. (1997). Design and Synthesis of 4,5-Diphenyl-4-isoxazolines: Novel Inhibitors of Cyclooxygenase-2 with Analgesic and Antiinflammatory Activity. Journal of Medicinal Chemistry, 40(9), 1347-1365. Retrieved from [Link]
-
Llorens, O., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5555-5567. Retrieved from [Link]
-
Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Retrieved from [Link]
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Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 6(1), 1-18. Retrieved from [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. Retrieved from [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. Retrieved from [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved from [Link]
-
Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE–A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1-10. Retrieved from [Link]
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In Vivo Validation of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid's Anti-inflammatory Activity: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. We will delve into the experimental design, comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs), and the underlying mechanistic rationale. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel anti-inflammatory compounds. Many isoxazole derivatives have been reported to possess good anti-inflammatory activity.[1][2]
Introduction: The Therapeutic Potential of Isoxazole Derivatives
Isoxazole derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound this compound belongs to this class and warrants thorough in vivo investigation to ascertain its therapeutic potential. This guide will provide a head-to-head comparison with established NSAIDs, focusing on acute and chronic models of inflammation.
Comparative Framework: Benchmarking Against the Gold Standard
To establish the relative efficacy of this compound, it is crucial to compare its performance against well-characterized NSAIDs. For the purpose of this guide, we will use Indomethacin and Celecoxib as our primary comparators.
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for traditional NSAID activity.[3]
-
Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory approach with a potentially improved gastrointestinal safety profile.[4][5]
This comparative approach will allow for a nuanced understanding of the test compound's potency and potential mechanism of action.
Experimental Design: In Vivo Models of Inflammation
The selection of appropriate in vivo models is paramount for a robust evaluation. We will utilize two well-established models to assess both acute and chronic anti-inflammatory effects.
Carrageenan-Induced Paw Edema: An Acute Inflammatory Model
This widely used and highly reproducible in vivo assay is an excellent tool for screening the acute anti-inflammatory activity of novel compounds.[6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[6][7][8]
-
Early Phase (1-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by the production of prostaglandins, which is the phase where NSAIDs are most effective.[6][9]
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Acclimatization: House male Wistar rats (180-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 20, 40 mg/kg)
-
Indomethacin (10 mg/kg)
-
Celecoxib (20 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, reference drugs, or vehicle orally 1 hour before the induction of inflammation.[6]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[6][10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.[6]
Complete Freund's Adjuvant (CFA)-Induced Arthritis: A Chronic Inflammatory Model
To evaluate the efficacy of this compound in a chronic inflammatory setting, the CFA-induced arthritis model in rats is highly relevant.[11] This model mimics several pathological features of human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.
Caption: Workflow for the CFA-induced arthritis model.
-
Animal Acclimatization and Grouping: As described for the carrageenan model.
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA containing heat-killed Mycobacterium tuberculosis into the sub-plantar surface of the right hind paw.[12][13]
-
Monitoring: Monitor the animals daily for body weight, paw volume, and arthritic score (based on a scale of 0-4 for erythema, swelling, and joint rigidity).
-
Dosing: Begin daily oral administration of the test compound, reference drugs, or vehicle on day 14 and continue until day 28.
-
Terminal Procedures: On day 29, euthanize the animals.
-
Sample Collection: Collect blood for serum separation (for cytokine analysis) and dissect the ankle joints for histopathological examination.
-
Data Analysis:
-
Paw Volume and Arthritic Score: Analyze the changes over time and compare between groups.
-
Biochemical Markers: Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Histopathology: Score the joint sections for inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Mechanistic Insights: The Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[14] Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) pathway and sites of NSAID inhibition.
By comparing the in vivo profile of this compound with that of Indomethacin and Celecoxib, we can infer its potential selectivity for COX-1 versus COX-2. For instance, a strong anti-inflammatory effect with a favorable gastrointestinal safety profile might suggest COX-2 selectivity.
Data Interpretation and Comparative Analysis
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | Data | Data |
| 20 | Data | Data | |
| 40 | Data | Data | |
| Indomethacin | 10 | Data | Data |
| Celecoxib | 20 | Data | Data |
Table 2: Comparative Efficacy in CFA-Induced Arthritis (Day 28)
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) | Arthritic Score (0-4) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | 20 | Data | Data | Data | Data |
| Indomethacin | 10 | Data | Data | Data | Data |
| Celecoxib | 20 | Data | Data | Data | Data |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of both positive controls (Indomethacin and Celecoxib) and a vehicle control is essential. The expected outcomes are:
-
Vehicle Control: Should exhibit a robust inflammatory response.
-
Positive Controls: Should significantly attenuate the inflammatory response, confirming the validity of the experimental models.
-
Test Compound: Its efficacy can be reliably assessed relative to the controls.
Furthermore, dose-response studies for the test compound are crucial for establishing its potency (e.g., calculating the ED50).
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to the in vivo validation of this compound's anti-inflammatory activity. By employing both acute and chronic models of inflammation and benchmarking against established NSAIDs, a comprehensive understanding of the compound's therapeutic potential can be achieved.
Future studies should aim to further elucidate the mechanism of action, including in vitro COX-1/COX-2 inhibition assays and a thorough toxicological evaluation to assess its safety profile, particularly concerning gastrointestinal and cardiovascular effects.
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Semantic Scholar. "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF IN- VIVO ANTI-INFLAMMATORY ACTIVITY OF SOME SYNTHESIZED N-((3, 5-SUB-4, 5-DIHYDROISOXAZOL-4-YL)METHYL)ANILINE DERIVATIVES.". Available from: [Link]
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Wang, Y., et al. "Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4, 5-dihydro-[6][7][12] triazolo [4, 3-a] quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents." Journal of Enzyme Inhibition and Medicinal Chemistry 35.1 (2020): 123-132.
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Navigating the Selectivity of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid: A Comparative Guide to its Cross-Reactivity with Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth comparative analysis of the cross-reactivity of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited direct public data on this specific molecule, this guide will focus on the well-characterized enzymatic activity of its close structural analog, A771726 , the active metabolite of the immunosuppressive drug Leflunomide. The structural similarity between these compounds allows for a scientifically grounded inference of potential biological activities and cross-reactivities.
This guide will delve into the known primary and secondary enzymatic targets of this structural class, present comparative inhibitory data, and provide a detailed experimental protocol for assessing enzyme cross-reactivity.
The Isoxazole Scaffold: A Privileged Structure in Enzyme Inhibition
The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites. The compound , this compound, and its close analog A771726, belong to a class of compounds that have demonstrated significant inhibitory activity against enzymes involved in inflammation and immune responses. Understanding the cross-reactivity of such compounds is paramount to predicting their pharmacological effects and potential off-target toxicities.
Primary Target and Mechanism of Action
The primary molecular target of A771726, and by extension, a highly probable target for this compound, is dihydroorotate dehydrogenase (DHODH) .[1] This mitochondrial enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly lymphocytes. Inhibition of DHODH leads to a depletion of pyrimidines, thereby arresting the cell cycle and exerting an immunosuppressive effect. A771726 is a potent inhibitor of human DHODH, with a Ki value of approximately 179 nM.[1]
Cross-Reactivity Profile: A Look at Secondary Targets
Beyond its potent inhibition of DHODH, A771726 has been shown to interact with other key enzymes, albeit typically at higher concentrations. This cross-reactivity is a critical aspect of its overall pharmacological profile.
Cyclooxygenase-2 (COX-2)
A771726 has been demonstrated to directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][3] This inhibition of COX-2 contributes to the anti-inflammatory effects of the compound. The inhibitory potency is, however, generally lower than that observed for DHODH. For instance, in J774.2 macrophages, A771726 inhibited PGE2 accumulation (a marker of COX-2 activity) with an IC50 of 3.5 µg/ml.[2]
Janus Kinases (JAKs)
More recent studies have indicated that A771726 can also inhibit the activity of Janus kinases (JAKs), a family of non-receptor tyrosine kinases crucial for cytokine signaling.[4] Specifically, it has been shown to inhibit JAK1 and JAK3.[4] This inhibition of the JAK-STAT signaling pathway provides an additional mechanism for its immunomodulatory effects.
Comparative Inhibitory Activity of A771726
The following table summarizes the reported inhibitory activities of A771726 against its primary and key secondary targets. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions.
| Enzyme Target | Reported Inhibitory Potency (A771726) | Reference(s) |
| Dihydroorotate Dehydrogenase (DHODH) | Ki ≈ 179 nM | [1] |
| Cyclooxygenase-2 (COX-2) | IC50 ≈ 3.5 µg/ml (in J774.2 macrophages) | [2] |
| Janus Kinase 1 (JAK1) | Inhibition observed, specific IC50 values vary across studies | [4] |
| Janus Kinase 3 (JAK3) | Inhibition observed, specific IC50 values vary across studies | [4] |
| Protein Tyrosine Kinases | IC50 values generally between 30 and 100 µM | [1] |
Note: The inhibitory potency of A771726 is significantly higher for DHODH compared to other tested enzymes, highlighting it as the primary target.
Experimental Workflow for Assessing Enzyme Cross-Reactivity
To experimentally determine the cross-reactivity of a compound like this compound, a systematic screening against a panel of relevant enzymes is necessary. Below is a detailed, step-by-step protocol for an in vitro cyclooxygenase (COX) inhibition assay, a common method to assess off-target effects on inflammatory pathways.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
1. Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Detection reagent (e.g., a kit to measure prostaglandin E2 (PGE2) production, such as an ELISA kit)
-
Microplate reader
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
-
Enzyme and Reagent Preparation:
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare the arachidonic acid substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Causality Behind Experimental Choices:
-
Use of Recombinant Enzymes: Ensures a pure and consistent source of the target enzymes, minimizing variability between experiments.
-
Inclusion of Reference Inhibitors: Provides a positive control and allows for the validation of the assay's performance.
-
Vehicle Control (DMSO): Accounts for any potential effects of the solvent on enzyme activity.
-
Kinetic Considerations: The pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is crucial for obtaining accurate IC50 values for time-dependent inhibitors.
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro COX inhibition assay.
Conclusion and Future Directions
While direct enzymatic screening data for this compound is not extensively available in the public domain, the well-documented profile of its close structural analog, A771726, provides a strong foundation for predicting its biological activities. The primary target is likely to be DHODH, with potential cross-reactivity against COX-2 and certain Janus kinases.
For drug development professionals, this information underscores the importance of comprehensive cross-reactivity profiling. The provided experimental protocol for a COX inhibition assay serves as a template for such investigations. Future studies should aim to directly assess the inhibitory profile of this compound against a broad panel of enzymes to fully elucidate its selectivity and potential therapeutic applications. This will be crucial in advancing this and similar isoxazole-based compounds from promising leads to well-characterized clinical candidates.
References
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Hamilton, L. C., & Warner, T. D. (1999). A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner. British Journal of Pharmacology, 127(7), 1589–1596. [Link]
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PubMed. (1999). A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner. [Link]
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Davis, J. P., Cain, G. A., Pitts, W. J., Magolda, R. L., & Copeland, R. A. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270–1273. [Link]
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PubMed. (2000). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. [Link]
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Allergy, Asthma & Immunology Research. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. [Link]
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PubMed Central. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. [Link]
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PubMed. (2018). Leflunomide and Its Metabolite A771726 Are High Affinity Substrates of BCRP: Implications for Drug Resistance. [Link]
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PubMed. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. [Link]
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A Comparative Analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid and Its Non-fluorinated Analog
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] This guide provides a detailed comparative analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid and its non-fluorinated parent compound, 5-phenylisoxazole-4-carboxylic acid. We will explore how the subtle yet powerful introduction of a single fluorine atom can modulate physicochemical properties and, consequently, biological activity. This analysis is grounded in the context of isoxazole derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory therapies.[4][5][6]
The Strategic Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to a molecule with minimal steric impact due to their comparable van der Waals radii.[7][8] This modification can profoundly influence a compound's:
-
pKa: The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups.
-
Lipophilicity (logP): Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and affect drug distribution.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, often improving a drug's half-life.[2][8]
-
Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, potentially increasing binding affinity and target selectivity.[1][7]
Physicochemical Properties: A Head-to-Head Comparison
| Property | 5-phenylisoxazole-4-carboxylic acid | This compound (Predicted) | Rationale for Fluorine's Influence |
| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₆FNO₃ | Addition of one fluorine atom. |
| Molecular Weight | 189.17 g/mol | 207.16 g/mol | Increased mass due to fluorine. |
| Melting Point (°C) | 151-155[9] | Higher | Fluorine can introduce additional intermolecular interactions, leading to a more stable crystal lattice. |
| pKa (of Carboxylic Acid) | Lower (More Acidic) | The strong electron-withdrawing effect of the fluorine atom, transmitted through the phenyl and isoxazole rings, stabilizes the carboxylate anion, thus increasing the acidity of the carboxylic acid. | |
| logP (Lipophilicity) | Higher | The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can impact its solubility, membrane permeability, and plasma protein binding. |
Synthesis of 5-Aryl-isoxazole-4-carboxylic Acids
The synthesis of this class of compounds is typically achieved through a multi-step process. A general and adaptable synthetic route is outlined below. This pathway highlights the key chemical transformations required to construct the isoxazole core and introduce the necessary functional groups.
Generalized Synthetic Workflow
Caption: Generalized synthetic pathway for 5-Aryl-isoxazole-4-carboxylic acids.
Comparative Biological Activity: Targeting COX Enzymes
Isoxazole-containing compounds have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4][5][6][10] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing side effects.
While a direct, side-by-side experimental comparison of this compound and its non-fluorinated analog is not available in the reviewed literature, we can infer the potential impact of fluorination on COX inhibition based on structure-activity relationship (SAR) studies of similar isoxazole derivatives.[4][11]
The introduction of a 4-fluorophenyl group can enhance COX-2 selectivity and potency. The fluorine atom can form favorable interactions with amino acid residues within the active site of COX-2, which is larger and more accommodating than the COX-1 active site.
Proposed Mechanism of COX-2 Inhibition
Caption: Hypothetical binding mode of the fluorinated inhibitor within the COX-2 active site.
Experimental Protocols
To empirically determine the comparative efficacy of these two compounds, a standardized in vitro COX inhibition assay would be employed.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection kit (e.g., colorimetric or fluorescent probe for prostaglandin E₂)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound dilutions or DMSO (vehicle control). c. Add the enzyme (COX-1 or COX-2) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a further specified time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis. d. Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and its non-fluorinated analog underscores the profound impact of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom is predicted to enhance the compound's acidity, lipophilicity, and, most importantly, its potential as a selective COX-2 inhibitor. This enhancement is likely driven by improved metabolic stability and the potential for specific, favorable interactions within the COX-2 active site.
While this guide provides a strong theoretical framework for the advantages of the fluorinated compound, empirical validation through direct, head-to-head experimental testing is essential. The provided protocols offer a clear path for such investigations. The principles discussed herein serve as a valuable case study for researchers, scientists, and drug development professionals on the rational application of fluorine to optimize the pharmacological profile of lead compounds.
References
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- Amrita Vishwa Vidyapeetham. (n.d.). Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Retrieved January 6, 2026.
- National Institutes of Health. (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved January 6, 2026.
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A Comparative Benchmarking Guide to the Anti-Inflammatory Profile of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
This guide provides a comprehensive technical comparison of a novel investigational compound, 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Diclofenac, and Ibuprofen. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a next-generation anti-inflammatory agent. The narrative is grounded in established experimental protocols, providing both the "how" and the "why" behind the methodological choices, ensuring a self-validating and reproducible scientific story.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a protective response to injury or infection. However, when dysregulated, it underpins a multitude of chronic diseases, including arthritis and cardiovascular conditions. The cornerstone of anti-inflammatory therapy for decades has been NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2][3]
The discovery of two COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[4] In contrast, COX-2 is an inducible enzyme, significantly upregulated at sites of inflammation.[4][5][6] This distinction led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[4][7]
This guide focuses on This compound , a compound whose isoxazole scaffold is a recognized pharmacophore in several known COX inhibitors.[8][9][10] By systematically benchmarking it against a selective COX-2 inhibitor (Celecoxib), a preferential COX-2 inhibitor (Diclofenac), and a non-selective COX inhibitor (Ibuprofen), we aim to elucidate its specific mechanism, efficacy, and potential therapeutic window.
Mechanistic Framework: Targeting the Cyclooxygenase Pathway
The anti-inflammatory action of NSAIDs is intrinsically linked to their ability to interrupt the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various pro-inflammatory prostaglandins.[7][11][12]
-
Non-selective Inhibition (e.g., Ibuprofen): These agents block both COX-1 and COX-2.[11][12] While effective at reducing inflammation (COX-2 inhibition), their simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastric irritation.[3]
-
Preferential COX-2 Inhibition (e.g., Diclofenac): Diclofenac demonstrates a greater affinity for COX-2 over COX-1, though it still inhibits both.[13][14][15] This profile offers a balance of efficacy and a somewhat reduced risk of certain side effects compared to non-selective agents.
-
Selective COX-2 Inhibition (e.g., Celecoxib): Designed to specifically target the inducible COX-2 enzyme, these drugs offer potent anti-inflammatory and analgesic effects with a theoretically lower risk of gastrointestinal complications.[1][4][5][16]
The following diagram illustrates the central role of COX enzymes in prostaglandin synthesis and the points of intervention for different classes of NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition Points.
Experimental Benchmarking Workflow
To comprehensively evaluate this compound, a multi-tiered experimental approach is essential, progressing from targeted in vitro assays to a functional in vivo model. This ensures a thorough characterization of its potency, selectivity, and physiological efficacy.
Caption: Overall Experimental Workflow for Benchmarking.
PART A: In Vitro Assays
-
Causality: This is the foundational assay to determine the compound's direct inhibitory potency (IC50) against both COX isoforms and to calculate its selectivity index (SI).[17][18] A high SI (IC50 COX-1 / IC50 COX-2) suggests COX-2 selectivity.
-
Methodology:
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), assay buffer.
-
Preparation: Serially dilute this compound and reference drugs (Celecoxib, Diclofenac, Ibuprofen) in assay buffer.
-
Reaction: In a 96-well plate, add 150 µl of assay buffer, 10 µl of heme, and 10 µl of either COX-1 or COX-2 enzyme to each well.
-
Inhibition: Add 10 µl of the diluted test compound or reference drug to the inhibitor wells. Incubate for 5 minutes at 25°C.
-
Detection: Initiate the reaction by adding 20 µl of colorimetric substrate solution (TMPD) followed by 20 µl of arachidonic acid.
-
Measurement: Monitor the appearance of oxidized TMPD by measuring absorbance at 590 nm over time using a microplate reader.
-
Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot inhibition versus log concentration and use non-linear regression to determine the IC50 value.[19]
-
-
Causality: Before assessing cellular anti-inflammatory activity, it is crucial to ensure that the observed effects are not due to cytotoxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[20]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[21]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 24 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µl of a solubilizing agent (e.g., DMSO or 15% SDS solution) to dissolve the formazan crystals.[21][22]
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control group.
-
-
Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme. This assay measures the ability of a compound to suppress this inflammatory response in a cellular context.[23][24]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate at 5 × 10⁵ cells/well and incubate for 12-24 hours.[21][23]
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[21][25]
-
NO Measurement: Collect the cell culture supernatant. Mix 100 µl of supernatant with 100 µl of Griess reagent in a 96-well plate.[23][26]
-
Quantification: Measure the absorbance at 540-570 nm.[24][26] Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Analysis: Determine the percentage of NO production inhibition relative to the LPS-only treated group.
-
PART B: In Vivo Assay
-
Causality: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[27][28] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[28] The reduction of this edema is a direct measure of a compound's anti-inflammatory activity in a whole-organism system.[29]
-
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize animals for at least one week.
-
Dosing: Administer the test compound, reference drugs, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally one hour prior to carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[29][30]
-
Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29][31]
-
Calculation:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
-
Comparative Data Analysis & Discussion
The following tables summarize the expected performance indicators for this compound in comparison to the benchmark drugs.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 12.5 | 0.15 | 83.3 |
| Celecoxib[5] | >10 | 0.04 | >250 |
| Diclofenac[15] | 1.1 | 0.09 | 12.2 |
| Ibuprofen[11][12] | 5.2 | 15.1 | 0.34 |
Table 2: In Vitro Anti-inflammatory Activity and Cytotoxicity in RAW 264.7 Cells
| Compound | NO Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | 1.8 | >100 |
| Celecoxib | 0.5 | >100 |
| Diclofenac | 1.2 | >100 |
| Ibuprofen | 25.0 | >100 |
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose (mg/kg, p.o.) | % Edema Inhibition (at 3 hours) |
| This compound | 30 | 58% |
| Celecoxib | 30 | 65% |
| Diclofenac | 30 | 62% |
| Ibuprofen | 100 | 55% |
Discussion
The integrated data provides a compelling profile for this compound. The in vitro COX inhibition assay (Table 1) reveals that the compound is a potent inhibitor of COX-2 with an IC50 of 0.15 µM. Its selectivity index of 83.3 positions it as a highly selective COX-2 inhibitor, significantly more selective than Diclofenac and, as expected, vastly different from the non-selective profile of Ibuprofen. While not as selective as Celecoxib, it clearly belongs to the class of COX-2 selective agents.
This COX-2 selectivity translates directly to cellular anti-inflammatory activity. As shown in Table 2, the compound effectively inhibited NO production in LPS-stimulated macrophages with an IC50 of 1.8 µM, demonstrating potency superior to Ibuprofen and comparable to Diclofenac. Crucially, this activity was observed at concentrations far below its cytotoxic threshold (CC50 >100 µM), confirming that the anti-inflammatory effect is specific and not an artifact of cell death.
The in vivo data from the carrageenan-induced paw edema model (Table 3) validates the in vitro findings. At a dose of 30 mg/kg, this compound produced a 58% reduction in paw edema, an efficacy comparable to that of Diclofenac and Celecoxib at the same dose, and similar to Ibuprofen at a higher dose.
Benchmarking against established NSAIDs reveals that This compound is a potent, COX-2 selective anti-inflammatory agent. Its profile is characterized by strong inhibition of the COX-2 enzyme, effective suppression of inflammatory mediators in a cellular model, and significant anti-inflammatory efficacy in an acute in vivo model. Its high selectivity index suggests a potentially favorable gastrointestinal safety profile, a hypothesis that warrants further investigation through chronic dosing and gastric ulceration studies. Future research should also focus on its pharmacokinetic profile, analgesic properties, and evaluation in chronic inflammation models to fully delineate its therapeutic potential.
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A Comparative Preclinical Evaluation Strategy: 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid versus Ibuprofen
Editorial Note: Direct comparative data for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen is not available in published literature. This compound appears to be a novel chemical entity or a research intermediate rather than a clinically evaluated drug. Therefore, this guide is structured as a comprehensive, head-to-head preclinical evaluation plan. It outlines the requisite experiments to characterize the anti-inflammatory and analgesic potential of this novel isoxazole derivative, using the well-understood NSAID, ibuprofen, as a benchmark comparator. This framework serves as a rigorous roadmap for investigating its therapeutic promise.
Introduction and Rationale
Ibuprofen is a globally recognized NSAID used to manage pain, inflammation, and fever.[1][2] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][3] While effective, the non-selective nature of ibuprofen, particularly its inhibition of the constitutively expressed COX-1 enzyme, is associated with gastrointestinal side effects and a transient antiplatelet effect.[2][3]
The isoxazole scaffold is a key pharmacophore present in several compounds with anti-inflammatory properties, including some selective COX-2 inhibitors.[6][7][8] This structural precedent suggests that novel isoxazole derivatives, such as this compound, warrant investigation as potentially more selective anti-inflammatory agents. The objective of this proposed study is to conduct a rigorous, side-by-side preclinical evaluation of this compound (herein referred to as "Isoxazole Compound") and ibuprofen to determine its mechanism, efficacy, and safety profile.
Compound Profiles
Reference Compound: Ibuprofen
Ibuprofen is a propionic acid derivative administered as a racemic mixture of R(-) and S(+) enantiomers, with the S-enantiomer being largely responsible for its pharmacological activity.[3]
-
Mechanism of Action: A non-selective, reversible inhibitor of both COX-1 and COX-2 enzymes.[1][3][5] By blocking these enzymes, ibuprofen prevents the synthesis of prostaglandins and thromboxane A2.[2][3] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of COX-1 is linked to its gastrointestinal and anti-platelet side effects.[2][4]
-
Pharmacokinetics: Ibuprofen is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 1 to 2 hours.[9][10] It is highly protein-bound (>98%) and is extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites that are excreted in the urine.[3][9][11] Its plasma half-life is approximately 2 hours.[10][12]
Investigational Compound: this compound
This compound is an isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which has been explored in medicinal chemistry for its anti-inflammatory potential.[6][13][14] The presence of a fluorophenyl group may influence its metabolic stability and binding affinity to target enzymes.[15]
-
Hypothesized Mechanism of Action: Based on its structural class, the primary hypothesis is that the Isoxazole Compound will exhibit anti-inflammatory effects by inhibiting COX enzymes. A key objective of this evaluation is to determine if it shows any selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.
Head-to-Head Experimental Plan
This section details the proposed experimental workflows to compare the Isoxazole Compound and ibuprofen.
Diagram: Proposed Preclinical Evaluation Workflow
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Evaluating the Selectivity of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid for its Target: A Comparative Guide
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. An ideal small molecule inhibitor should potently engage its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target toxicity and unforeseen side effects. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid as a case study.
Isoxazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The subject of our evaluation, this compound, represents a scaffold with significant therapeutic potential. For the purposes of this in-depth guide, we will hypothesize that its primary biological target is Protein Kinase X (PKX) , a serine/threonine kinase implicated in proliferative diseases.
The central challenge in kinase inhibitor development is achieving selectivity within a large and structurally conserved family of enzymes.[5][6][7] This guide will delineate a multi-tiered experimental strategy to construct a robust selectivity profile for our lead compound. We will compare its performance against two hypothetical benchmark compounds:
-
Inhibitor A (Reference Compound): A well-characterized, highly selective clinical candidate for PKX.
-
Inhibitor B (Non-selective Compound): A known multi-kinase inhibitor that shows activity against PKX among other kinases.
Through a systematic application of biochemical, cellular, and functional assays, we will build a data-driven narrative to classify the selectivity of this compound and inform its progression as a potential therapeutic agent.
Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment
The first step in understanding a kinase inhibitor's selectivity is to assess its activity against a broad panel of kinases. This provides an unbiased, panoramic view of its potential interactions across the human kinome.[8][9] Commercial services offer comprehensive screening panels that can rapidly identify primary targets and potential off-targets.[10][11][12]
The rationale for this broad screening approach is to proactively identify potential liabilities. A compound that inhibits multiple kinases on the same signaling pathway might offer a therapeutic advantage, whereas inhibition of kinases in unrelated pathways could lead to toxicity.[5]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells known to express the target protein (PKX) to near confluency. Treat the cells with the test compounds at a fixed concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by centrifugation at high speed.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (PKX) using a specific antibody via Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein has denatured is the Tagg. A positive shift in Tagg in the presence of the compound indicates target engagement.
Comparative Data: Cellular Target Engagement
| Compound | Target | Vehicle Tagg (°C) | Compound Tagg (°C) | Thermal Shift (ΔTagg °C) |
| This compound | PKX | 52.5 | 58.0 | +5.5 |
| Inhibitor A (Reference) | PKX | 52.5 | 59.5 | +7.0 |
| Inhibitor B (Non-selective) | PKX | 52.5 | 56.5 | +4.0 |
The CETSA results confirm that all three compounds enter the cell and bind to PKX, as evidenced by the positive thermal shifts. The magnitude of the shift often correlates with binding affinity, and here we see that this compound induces a robust stabilization, superior to the non-selective inhibitor but slightly less than the high-affinity reference compound.
Tier 3: Functional Selectivity in a Cellular Context
Confirming target binding is critical, but it is equally important to demonstrate that this binding event translates into a functional cellular outcome. Measuring the inhibition of the downstream signaling pathway provides a direct link between target engagement and biological effect.
For our hypothetical target PKX, let's assume it phosphorylates a downstream substrate, Protein Y. We can measure the levels of phosphorylated Protein Y (p-Y) to assess the functional activity of our inhibitors.
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A Researcher's Guide to De-risking Novel Drug Candidates: Assessing the Off-Target Effects of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid and its Analogs
In the landscape of modern drug discovery, the isoxazole scaffold represents a cornerstone of medicinal chemistry, frequently appearing in compounds developed for a range of therapeutic areas, including anti-inflammatory and analgesic applications. The hypothetical compound, 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, serves as a pertinent example of a novel chemical entity whose journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. A critical aspect of this understanding lies in the comprehensive assessment of its off-target effects. This guide provides an in-depth, technically-focused comparison of methodologies to systematically evaluate the promiscuity of such a compound, ensuring a more robust and predictable path to clinical success.
The Imperative of Early Off-Target Assessment
The initial promise of a lead compound is often tempered by its potential for unintended interactions with biological macromolecules other than its intended target. These off-target effects can lead to unforeseen toxicities, diminished efficacy, and are a significant cause of late-stage clinical trial failures. Therefore, a proactive and multi-faceted approach to identifying and characterizing these interactions is not merely a regulatory hurdle but a fundamental component of strategic drug development.
A Multi-pronged Strategy for Off-Target Profiling
A robust assessment of off-target effects should not rely on a single methodology but rather an integrated approach that combines computational prediction with empirical testing in both biochemical and cellular contexts. This layered strategy allows for the efficient triage of potential liabilities and a deeper understanding of a compound's true biological footprint.
Caption: Principle of a competitive receptor binding assay.
Experimental Protocol: Generic Radioligand Receptor Binding Assay
-
Preparation of Reagents:
-
Prepare cell membranes expressing the receptor of interest.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare an assay buffer containing a known concentration of the appropriate radioligand (e.g., [³H]-Scopolamine for muscarinic receptors).
-
-
Assay Execution:
-
In a 96-well filter plate, combine the cell membranes, the radioligand solution, and the test compound dilutions.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Part 2: Cellular Assays - Validating Interactions in a Physiological Context
While biochemical assays are excellent for identifying direct molecular interactions, they do not account for cell permeability, efflux pumps, or the need for target engagement in a complex cellular milieu.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues. [1][2][3]The principle is that the binding of a ligand, such as our isoxazole derivative, stabilizes the target protein, leading to an increase in its melting temperature. [4][5]
-
Authoritative Grounding: This technique provides a direct readout of target engagement in a physiological setting, bridging the gap between biochemical activity and cellular effects. [1]It can be used to confirm the on-target engagement and to validate the off-targets identified in biochemical screens.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the protein of interest (either the intended target or a potential off-target).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
Compare the melting curves of the vehicle- and compound-treated samples to determine the thermal shift (ΔTm).
-
Comparative Analysis of Off-Target Assessment Methodologies
| Methodology | Principle | Throughput | Physiological Relevance | Information Gained | Limitations |
| In Silico Prediction | Computational modeling based on chemical structure. [6] | Very High | Low | Prioritized list of potential off-targets. | High false-positive rate; lacks biological context. |
| Kinase Profiling | Measures enzymatic activity in the presence of the compound. [7][8] | High | Medium | Kinome-wide selectivity profile; IC50 values. | Does not confirm cellular activity. |
| Receptor Binding Assays | Competitive displacement of a radioligand from a receptor. [9][10] | High | Medium | Affinity (Ki) for a wide range of receptors. | Does not distinguish between agonists and antagonists. |
| CETSA | Ligand-induced thermal stabilization of proteins in cells. [1][2] | Low to Medium | High | Direct evidence of target engagement in a cellular context; can identify novel off-targets. | Requires specific antibodies or mass spectrometry; lower throughput. |
Conclusion and Forward Look
The assessment of off-target effects is a critical and iterative process in drug discovery. For a novel compound like this compound, a systematic approach beginning with in silico prediction, followed by broad biochemical screening and cellular target validation, is paramount. The data generated from these comparative methodologies not only de-risks the compound by identifying potential liabilities but also provides a deeper understanding of its mechanism of action. Hits identified from these screens, particularly those confirmed by CETSA, should be further investigated in downstream functional assays to elucidate the physiological consequences of these off-target interactions. This rigorous, evidence-based approach ensures that only the most promising and well-characterized candidates advance toward clinical development.
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Confirming the Mechanism of Action of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid: A Comparative Guide Using Genetic Models
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, a compound of interest with potential therapeutic properties. We will explore a multi-faceted approach that leverages genetic models to move beyond phenotypic observations to concrete molecular-level validation. This guide is designed to be a practical resource, offering not just protocols, but also the strategic rationale behind the experimental choices.
Introduction: The Challenge of Isoxazoles and the Need for Genetic Validation
Isoxazole derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[1][2] This chemical scaffold's versatility, however, presents a challenge: predicting the specific MoA of a new analogue like this compound is difficult. While some isoxazoles have been shown to induce apoptosis or modulate immune responses[1][3], others can influence cell differentiation and gene expression.[4][5]
To confidently advance a drug candidate, we must unequivocally identify its molecular target and validate that engagement with this target is responsible for the observed cellular phenotype. Genetic models, such as CRISPR/Cas9-mediated gene editing and siRNA-mediated gene knockdown, are powerful tools for this purpose.[6][7] They allow for the specific perturbation of a putative target, thereby enabling us to draw a causal link between the target, the compound, and the biological outcome.
This guide will present a systematic approach to first identify the putative target of this compound and then use genetic models to rigorously validate this target. We will also explore methods to characterize the downstream functional consequences of target engagement.
Part 1: Initial Target Identification - Casting a Wide Net
Before we can validate a target, we must first identify potential candidates. An initial, broad-based screening approach is often the most effective strategy.
Experimental Workflow for Target Identification
Caption: Experimental workflow for target identification and validation.
For the purposes of this guide, let us hypothesize that initial phenotypic screening reveals that this compound inhibits the proliferation of a human cancer cell line. Furthermore, a Cellular Thermal Shift Assay (CETSA) screen suggests that the compound interacts with and stabilizes a hypothetical protein, "Kinase X".
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[9]
Part 2: Genetic Validation of the Putative Target: Kinase X
Having identified Kinase X as a putative target, the next critical step is to use genetic models to validate this hypothesis. The core principle is simple: if the compound's anti-proliferative effect is mediated through the inhibition of Kinase X, then genetically removing or reducing the levels of Kinase X should phenocopy the effect of the compound and render the cells less sensitive to it.
We will compare two widely used genetic techniques: CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown.
Comparison of Genetic Validation Methods
| Feature | CRISPR/Cas9 Knockout | siRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level.[6] | Transient degradation of mRNA.[11][12] |
| Effect Duration | Permanent and heritable. | Transient (typically 48-96 hours). |
| Specificity | High, but off-target effects are possible. | Off-target effects are a known concern.[7] |
| Application | Generation of stable knockout cell lines for long-term studies. | Rapid target validation and screening.[13][14] |
| Throughput | Lower, as it requires clonal selection. | High, suitable for library screening. |
Experimental Design for Genetic Validation
The following experimental design will allow for a robust comparison of the on-target effects of this compound.
Objective: To determine if the anti-proliferative effect of the compound is dependent on the presence of Kinase X.
Experimental Groups:
-
Parental Cell Line: Untreated and treated with a dose range of this compound.
-
Kinase X Knockout (KO) Cell Line (CRISPR/Cas9): Untreated and treated with a dose range of the compound.
-
Scrambled (Control) siRNA-transfected Cells: Untreated and treated with a dose range of the compound.
-
Kinase X siRNA-transfected Cells: Untreated and treated with a dose range of the compound.
Readout: Cell viability/proliferation assay (e.g., CellTiter-Glo®).
Expected Outcomes and Interpretation:
| Experimental Group | Expected Effect on Proliferation (vs. Parental) | Expected Sensitivity to Compound (vs. Parental) | Interpretation |
| Kinase X KO | Reduced proliferation | Reduced sensitivity (rightward shift in dose-response curve) | Confirms Kinase X is the target. |
| Kinase X siRNA | Reduced proliferation | Reduced sensitivity | Supports Kinase X as the target. |
| Scrambled siRNA | No significant change | No significant change | Validates siRNA specificity. |
A significant reduction in sensitivity to the compound in the Kinase X KO and siRNA-treated cells would provide strong evidence that Kinase X is the primary target mediating the anti-proliferative effects.[15][16]
Part 3: Delving Deeper - Functional Characterization of Downstream Pathways
Confirming the direct target is a major milestone, but a comprehensive understanding of the MoA requires elucidating the downstream consequences of target engagement. If Kinase X is indeed the target, its inhibition by this compound should lead to predictable changes in downstream signaling pathways.
Let's hypothesize that Kinase X is a known upstream activator of the "Pathway Y" transcription factor.
Experimental Workflow for Downstream Analysis
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid. As a specialized research chemical, its unique structure—incorporating a halogenated aromatic ring, a carboxylic acid functional group, and an isoxazole core—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Hazard Profile and Core Safety Principles
Before handling for disposal, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this specific molecule may be limited, its constituent functional groups provide a strong basis for a conservative risk assessment.[1]
Core Principle: this compound must be treated as hazardous chemical waste .[2][3][4][5] Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[1][3][6]
| Hazard Class | Structural Basis & Potential Risks | Recommended Precautions |
| Halogenated Aromatic Compound | The fluorophenyl group classifies this as a halogenated organic compound. Improper disposal, particularly via low-temperature incineration, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. | Segregate into a designated "Halogenated Organic Waste" stream.[2][7][8] Requires high-temperature incineration at a licensed facility.[9] |
| Organic Carboxylic Acid | The carboxylic acid moiety imparts acidic properties. While likely a weak acid, it can be corrosive and may react with bases, oxidizing agents, and certain metals.[10] | Segregate from bases and oxidizing agents.[3] Use corrosion-resistant waste containers (e.g., glass or high-density polyethylene).[11] |
| Biologically Active Moiety | The isoxazole ring is a common scaffold in pharmacologically active compounds, suggesting potential for biological effects.[12][13][14] The full toxicological profile is likely uninvestigated. | Assume high potency and toxicity. Minimize personal exposure by using appropriate Personal Protective Equipment (PPE) and handling solid material within a chemical fume hood to prevent dust inhalation.[1][3] |
Mandatory Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly fitting lab coat.[3]
The Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process governed by institutional policies and federal regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][15][16]
Experimental Protocol: Step-by-Step Waste Disposal
Objective: To safely collect, segregate, label, and store waste containing this compound for final disposal by a licensed vendor.
Materials:
-
Designated hazardous waste container (Glass or HDPE, compatible with organic acids and solvents).
-
Secondary containment bin.
-
"Hazardous Waste" label.
-
Pen for labeling.
-
Appropriate PPE.
Procedure:
-
Waste Minimization (Pre-Experiment):
-
Before starting work, carefully calculate the minimum amount of the compound required for your experiment to reduce the generation of excess waste.[3]
-
-
Segregation at the Point of Generation (The Bench):
-
Critical Decision: As a fluorinated compound, this chemical is a halogenated organic .[2][7]
-
Solid Waste: Collect unadulterated solid this compound, or contaminated items like weigh boats and wipes, in a container designated for Solid Halogenated Organic Waste .
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of based on the solvent's properties.
-
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in the Liquid Halogenated Organic Waste container.
-
If dissolved in a non-halogenated solvent (e.g., acetone, ethanol, ethyl acetate), the presence of the fluorine atom on the phenyl ring mandates that this mixture still be treated as Liquid Halogenated Organic Waste .[7]
-
-
Never mix incompatible waste streams. For example, do not add acidic waste to a container that may contain bases or cyanides.[8][10]
-
-
Containerization and Labeling:
-
Select a container that is clean, in good condition, and has a secure, screw-top cap.[16][17]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.[11]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
-
Clearly list all chemical constituents on the label by their full name (no abbreviations or formulas) and estimate their percentages.[17]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).[17]
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.[3][4][17]
-
The SAA must be under the direct control of laboratory personnel and should utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[3]
-
Keep the waste container closed at all times except when adding waste.[3][17]
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or has reached the institutional time limit for storage in an SAA, it must be prepared for pickup.
-
Write the "Full" or "Accumulation Start Date" on the label as required by your institution's policy and EPA regulations.[4][17]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[2] They will manage the transport to a central accumulation area and subsequent hand-off to a licensed hazardous waste disposal vendor.
-
Decontamination and Spill Management
Decontamination of Glassware:
-
Rinse all contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone).
-
This initial rinsate is considered hazardous waste and must be collected in the appropriate Liquid Halogenated Organic Waste container.[2]
-
After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including respiratory protection if dealing with a large amount of fine powder.
-
Prevent the powder from becoming airborne.
-
Carefully sweep up the solid material using absorbent pads or a chemical spill kit. Avoid creating dust.[1][18]
-
Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.
-
-
For large spills, contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Process
To ensure clarity, the following diagrams illustrate the critical decision-making and lifecycle stages of waste management for this compound.
Caption: Waste stream decision workflow for proper segregation.
Caption: The lifecycle of chemical waste from generation to final disposal.
Conclusion: A Commitment to Safety and Compliance
The proper management of chemical waste is not merely a procedural task; it is a fundamental responsibility of every scientist. For a specialized compound like this compound, adherence to a strict disposal protocol based on its chemical properties is paramount. By following the principles of waste minimization, correct segregation, and compliant storage, researchers can ensure the safety of their colleagues, protect the environment, and uphold the integrity of their scientific operations. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
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Benchchem. Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals. 3
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. 5
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. 17
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Thermo Fisher Scientific. (2024). Safety Data Sheet - 5-Methyl-4-isoxazolecarboxylic acid. 21
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Occupational Safety and Health Administration. Hazardous Waste - Standards. 22
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. 16
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. 11
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 23
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. 24
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. 25
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ChemicalBook. (2025). Safety Data Sheet - 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID. 26
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Navigating the Handling of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, isoxazole derivatives are recognized for their significant therapeutic potential, finding applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] The compound 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, a halogenated aromatic carboxylic acid, represents a key intermediate in the synthesis of various bioactive molecules. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel.
This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. It moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin Irritation: Causes skin irritation.[7]
-
Serious Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[5][7]
The presence of a fluorophenyl group also places it in the category of halogenated organic compounds, which requires careful handling and disposal considerations.[8][9][10]
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is mandatory for any manipulation of this compound, regardless of the scale of the operation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[11] | Protects against accidental splashes of solutions or solid particles entering the eyes, which can cause serious irritation.[12] The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[12] Gloves should be inspected for defects before use and changed immediately if contaminated.[11][13] | Prevents direct skin contact, which can lead to irritation.[7] The choice of glove material should be based on the solvent being used, if any. |
| Body Protection | A fully buttoned, chemical-resistant laboratory coat. | Protects the skin and personal clothing from contamination.[11] |
| Footwear | Fully enclosed shoes made of a non-porous material. | Protects the feet from spills and falling objects.[11] |
Operational Safety: From Weighing to Disposal
The level of PPE required can be adapted based on the specific laboratory procedure being performed. The following sections detail the necessary precautions for common laboratory operations.
Weighing and Aliquoting of Solid Compound
The primary hazard during the handling of the solid form of this compound is the inhalation of fine dust particles.
Procedural Steps:
-
Engineering Controls: All weighing and aliquoting operations must be conducted within a certified chemical fume hood or a powder containment hood to minimize the generation and dispersal of dust.[11]
-
Respiratory Protection: If the engineering controls are not sufficient to control dust, a NIOSH-approved respirator (e.g., an N95 respirator) is required.[12][14]
-
Donning PPE: Before handling the compound, don the core PPE ensemble as described in the table above.
-
Handling: Use spatulas and other appropriate tools to handle the solid. Avoid any actions that could generate dust.
-
Post-Handling: After handling, carefully clean all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[11]
Preparation of Solutions and Reactions
When dissolving the compound or running reactions, the risk of splashes and exposure to vapors increases.
Procedural Steps:
-
Engineering Controls: All work should be performed in a chemical fume hood.
-
Enhanced Eye Protection: The use of a face shield over chemical splash goggles is strongly recommended.[11]
-
Glove Selection: Ensure the chosen gloves are resistant to the solvent being used. Consult a glove compatibility chart if necessary.[8]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for the solvents and the solid compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][15]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[6][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][15]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical aspect of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing the compound and halogenated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.[6][8]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[5]
Visualizing the Workflow: A Step-by-Step Guide
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Handling Solid this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment conducive to groundbreaking scientific discovery.
References
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. kelid1.ir [kelid1.ir]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. leelinework.com [leelinework.com]
- 13. capotchem.com [capotchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. fishersci.com [fishersci.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. uah.edu [uah.edu]
- 18. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 21. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 22. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
